Product packaging for Methyl isoxazole-5-carboxylate(Cat. No.:CAS No. 15055-81-9)

Methyl isoxazole-5-carboxylate

Cat. No.: B057465
CAS No.: 15055-81-9
M. Wt: 127.1 g/mol
InChI Key: ILPCPKZAAQXHKL-UHFFFAOYSA-N
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Description

Methyl isoxazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3 B057465 Methyl isoxazole-5-carboxylate CAS No. 15055-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPCPKZAAQXHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371683
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15055-81-9
Record name Methyl isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of Methyl isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl Isoxazole-5-carboxylate

Introduction

This compound, with the CAS Number 15055-81-9, is a heterocyclic organic compound that holds a significant position as a versatile building block in medicinal chemistry and drug development.[1][2] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique electronic and structural properties, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.

PropertyValueSource
IUPAC Name methyl 1,2-oxazole-5-carboxylate[4]
CAS Number 15055-81-9[4][5]
Molecular Formula C₅H₅NO₃[1][4]
Molecular Weight 127.10 g/mol [4][6]
Appearance White to cream crystalline solid or amorphous solid[1][5]
Melting Point 44.0 to 53.0 °C[1]
Solubility Soluble in water, methanol, and ethanol[1]
Storage Temperature Room Temperature, Sealed in dry conditions

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral features are outlined below.

Spectral Data TypeKey Features and Observations
¹H NMR Spectral data available.[7]
¹³C NMR Spectral data available.[7]
Mass Spectrometry (MS) m/z: 128 [M+H]⁺ (ESI⁺)[5]
Infrared (IR) Spectral data available.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of isoxazole-5-carboxylic acid.[5]

Materials:

  • Isoxazole-5-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Iodomethane (CH₃I)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Ether

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (30 mL) is prepared.[5]

  • The mixture is stirred at 25 °C for 19 hours.[5]

  • Upon completion, the reaction mixture is diluted with 30 mL of deionized water.[5]

  • The aqueous layer is extracted twice with 50 mL portions of ether.[5]

  • The combined organic layers are washed with saturated saline solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[5]

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Isoxazole-5-carboxylic acid E Stir at 25°C for 19 hours A->E Esterification B Sodium Bicarbonate B->E Esterification C Iodomethane C->E Esterification D DMF (Solvent) D->E Esterification F Dilute with Water E->F G Extract with Ether F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate I->J K This compound J->K

General Synthesis Workflow of this compound.
Purification

The crude product from the synthesis can be purified using column chromatography.

Procedure:

  • The crude product is purified using a fast chromatography system (e.g., Biotage) with a 40m column.[5]

  • The initial eluent is a mixture of ethyl acetate and hexane (1:2, v/v).[5]

  • The eluent is then switched to pure ethyl acetate to yield the final product as an amorphous solid.[5]

Reactivity and Chemical Transformations

This compound is a versatile intermediate capable of undergoing several key chemical reactions, making it a valuable precursor for more complex molecules.[1]

  • Nucleophilic Substitution: The carboxylate group is susceptible to substitution by various nucleophiles, which allows for the synthesis of a wide range of amides and other ester derivatives.[1]

  • Condensation Reactions: It can react with amines or alcohols in condensation reactions to form amides or new esters, respectively.[1]

  • Cycloadditions: The double bond within the isoxazole ring can participate in cycloaddition reactions, further expanding its synthetic utility.[1]

  • Ring Opening: The isoxazole ring can be reductively opened. For instance, hydrogenation over a palladium catalyst can lead to the formation of enaminone derivatives, demonstrating a domino process of deoxygenation followed by the reductive opening of the isoxazole ring.[8]

G Key Chemical Reactions cluster_reactions Transformations A This compound B Amides / Esters A->B Nucleophilic Substitution / Condensation (e.g., + Amines/Alcohols) C Cycloaddition Products A->C Cycloaddition D Enaminone Derivatives A->D Reductive Ring Opening (e.g., H2, Pd/C)

Key Chemical Reactions of this compound.

Applications in Research and Drug Development

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2][9] this compound, as a key intermediate, plays a crucial role in the synthesis of these therapeutic agents.

Derivatives of isoxazole-5-carboxylic acid are explored for various therapeutic applications:

  • Antitubercular Agents: Isoxazole-based compounds have been designed and synthesized as potent agents against Mycobacterium tuberculosis.[2][10]

  • Unnatural Amino Acids: Functionalized isoxazoles, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, are used as unnatural β-amino acids in the solid-phase synthesis of hybrid peptides, which are promising as peptidomimetics.[9][11]

  • Neurological and Anti-inflammatory Drugs: The unique structure of isoxazole derivatives makes them valuable in the development of novel drugs targeting neurological disorders and for anti-inflammatory applications.[12]

  • Agrochemicals: Beyond pharmaceuticals, these compounds are also utilized in the formulation of effective herbicides and fungicides in agricultural chemistry.[12]

The utility of this compound lies in its ability to serve as a scaffold that can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the final molecules to optimize their biological activity and selectivity.

G Role in Drug Development cluster_derivatives Synthetic Modification cluster_applications Therapeutic Targets & Applications A This compound B Isoxazole Derivatives A->B Serves as a versatile precursor C Antitubercular Agents B->C D Anti-inflammatory Drugs B->D E Anticancer Agents B->E F Novel Peptidomimetics B->F G Agrochemicals B->G

Role of this compound as a Building Block.

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly in the realm of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an invaluable intermediate for the creation of novel compounds with significant therapeutic potential. This guide has provided a detailed overview of its core physical and chemical characteristics, along with established experimental protocols and a summary of its diverse applications, serving as a foundational resource for researchers and drug development professionals.

References

Methyl Isoxazole-5-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl isoxazole-5-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in the creation of novel therapeutic agents.

Chemical Identity and Structure

This compound is a five-membered heterocyclic organic compound. The isoxazole ring, containing adjacent nitrogen and oxygen atoms, coupled with a carboxylate group at the 5-position, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1]

Chemical Structure:

The structure of this compound is characterized by the IUPAC name methyl 1,2-oxazole-5-carboxylate.[2][3] Its molecular formula is C5H5NO3.[2][3][4]

  • SMILES: COC(=O)C1=CC=NO1[2][3]

  • InChI: InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 15055-81-9[2][4][5]
Molecular Weight 127.099 g/mol [2][4]
Exact Mass 127.026943022 Da[3][4]
Melting Point 48-51 °C[4]
Density 1.229 g/cm³[4]
Appearance White to cream crystalline solid[1]
Solubility Soluble in water, methanol, and ethanol[1]
PSA 52.33 Ų[3][4]
XLogP3 0.4612[4]

Synthesis and Experimental Protocols

This compound and its derivatives can be synthesized through various chemical routes. A common method involves the esterification of isoxazole-5-carboxylic acid. Another versatile approach is the 1,3-dipolar cycloaddition reaction.

3.1. Esterification of Isoxazole-5-carboxylic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Isoxazole-5-carboxylic_acid Isoxazole-5-carboxylic Acid reagents + Isoxazole-5-carboxylic_acid->reagents Iodomethane Iodomethane (CH3I) Iodomethane->reagents Sodium_bicarbonate Sodium Bicarbonate (NaHCO3) DMF DMF Methyl_isoxazole_5_carboxylate This compound reagents->Methyl_isoxazole_5_carboxylate  Sodium Bicarbonate, DMF 25 °C, 19 hr G start Start: Aryl Aldoxime + Ethyl Propiolate gen_nitrile_oxide Generation of Nitrile Oxide (Base + Oxidizing Agent in Solvent) start->gen_nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition (Addition of Ethyl Propiolate) gen_nitrile_oxide->cycloaddition workup Workup (Quench, Extract, Wash, Dry, Concentrate) cycloaddition->workup purification Purification (Column Chromatography) workup->purification product Product: Ethyl 3-Aryl-isoxazole-5-carboxylate purification->product G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway MAP Kinase Pathway cluster_response Cellular Response Stimuli Cytokines, Stress p38a p38α MAP Kinase Stimuli->p38a CK1d CK1δ Stimuli->CK1d Inflammation Inflammation p38a->Inflammation CK1d->Inflammation Isoxazole_Derivative Isoxazole Derivative (e.g., 3,4-diaryl isoxazole) Isoxazole_Derivative->p38a Inhibits Isoxazole_Derivative->CK1d Inhibits

References

The Isoxazole Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2][3] From early antibiotics to modern selective anti-inflammatory agents and anticancer therapies, the isoxazole moiety has been integral to the development of numerous pharmaceuticals.[1][2][4] This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing seminal synthetic protocols, key milestones in drug development, and the mechanisms of action that underpin their therapeutic utility.

1. Early History and Foundational Discoveries

The story of isoxazole chemistry begins in the late 19th century. While several chemists were working on related structures, the crucial breakthroughs are largely attributed to Ludwig Claisen.

  • 1888: Ludwig Claisen first recognized the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole.[1][5] This work laid the conceptual groundwork for understanding this new class of heterocycles.

  • 1891: Claisen reported the synthesis of isoxazole compounds, establishing their nature as unsaturated five-membered rings containing both oxygen and nitrogen.[6]

  • 1903: Claisen achieved the first synthesis of the parent, unsubstituted isoxazole ring through the oximation of propargylaldehyde acetal.[7]

Contemporaneously, Dunstan and Dymond reported the synthesis of 3,4,5-trimethylisoxazole by treating nitroethane with aqueous alkalies, contributing to the nascent field.[1] A pivotal advancement in synthetic methodology came between 1930 and 1946 from the extensive studies by Quilico on the [3+2] cycloaddition reaction between nitrile oxides and unsaturated compounds, a method that remains a cornerstone of isoxazole synthesis today.[1][3][5]

G node_1888 1888 Claisen recognizes isoxazole cyclic structure node_1891 1891 Claisen synthesizes isoxazole compounds node_1888->node_1891 node_1903 1903 Claisen synthesizes parent isoxazole ring node_1891->node_1903 node_1930 1930-1946 Quilico develops Nitrile Oxide Cycloaddition node_1903->node_1930

Timeline of Key Foundational Discoveries in Isoxazole Chemistry.

2. Key Synthetic Methodologies: Experimental Protocols

The synthesis of the isoxazole ring can be broadly approached through two classical and highly reliable strategies: the condensation of hydroxylamine with a 1,3-dicarbonyl compound and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

2.1. Experimental Protocol 1: Synthesis from 1,3-Diketones and Hydroxylamine

This method is a robust and straightforward approach to forming the isoxazole ring. The reaction proceeds through initial formation of an imine with one carbonyl group, followed by intramolecular cyclization and dehydration.[8]

General Protocol:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 - 1.5 eq) to the solution, followed by a base (e.g., sodium acetate or pyridine, 1.5 eq) to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or heat under reflux for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

2.2. Experimental Protocol 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

This powerful and versatile method allows for the construction of a wide array of substituted isoxazoles.[3][4] Nitrile oxides are typically unstable and are therefore generated in situ from aldoximes.

General Protocol:

  • Reactant Mixture: In a flask, combine the terminal alkyne (1.0 eq) and the aldoxime (1.1 eq) in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate, or a biphasic mixture).

  • In Situ Generation of Nitrile Oxide: Add an oxidizing agent slowly to the mixture. Common reagents for this step include:

    • N-Chlorosuccinimide (NCS) followed by a non-nucleophilic base like triethylamine (Et₃N).

    • Sodium hypochlorite (bleach) in the presence of a base.

  • Cycloaddition: Stir the reaction at room temperature for 12-24 hours. The in situ generated nitrile oxide will react with the alkyne dipolarophile to form the isoxazole ring.

  • Monitoring: Track the consumption of the starting materials via TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

G start Start Materials: Aldoxime & Alkyne step1 Step 1: Oxidation (e.g., NCS or NaOCl) start->step1 Add Oxidant intermediate Intermediate: In Situ Nitrile Oxide step1->intermediate Generates step2 Step 2: [3+2] Cycloaddition intermediate->step2 Reacts with Alkyne product Product: 3,5-Disubstituted Isoxazole step2->product purify Purification (Chromatography) product->purify

Experimental Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

3. The Emergence of Isoxazoles in Drug Development

The stable, aromatic nature and hydrogen bonding capabilities of the isoxazole ring made it an attractive scaffold for medicinal chemists. Its application in pharmaceuticals began with antimicrobial agents and has since expanded dramatically.

First Wave of Isoxazole Drugs: The mid-20th century saw the introduction of isoxazole-based drugs that became mainstays in treating infectious diseases.

  • Sulfonamides: Sulfamethoxazole and Sulfisoxazole were developed as antibacterial agents that function by inhibiting dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria.[1][9]

  • β-Lactam Antibiotics: The isoxazolyl penicillin family, including Oxacillin, Cloxacillin, and Dicloxacillin, was engineered to be resistant to the bacterial β-lactamase enzyme, overcoming a common mechanism of antibiotic resistance.[10]

  • Other Early Drugs: The antitubercular drug Cycloserine and the antitumor agent Acivicin also feature an isoxazole core, highlighting the scaffold's early versatility.[1]

The COX-2 Inhibitor Revolution: A major milestone in the history of isoxazole drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors for inflammation. The discovery that the COX enzyme had two isoforms (constitutive COX-1 and inducible COX-2) spurred the creation of drugs that could reduce inflammation without the gastrointestinal side effects of non-selective NSAIDs.[11] The isoxazole ring proved to be a perfect scaffold for achieving this selectivity.

  • Valdecoxib (Bextra): This diaryl-substituted isoxazole was designed to fit into the larger, more flexible active site of the COX-2 enzyme.[10][12]

  • Parecoxib: A pro-drug of Valdecoxib, developed for intravenous and intramuscular administration.[3][13]

The development of these "coxib" drugs, though later marked by controversy regarding cardiovascular side effects, represented a paradigm of rational drug design, with the isoxazole core playing a central role.[12][14]

Drug NameBrand Name(s)Year of Approval (US)Developer / MarketerTherapeutic Use
SulfamethoxazoleGantanol, Bactrim1961Hoffmann-La RocheAntibacterial
OxacillinBactocill1962Bristol-Myers SquibbAntibacterial
CloxacillinCloxapen, Tegopen1965Bristol-Myers SquibbAntibacterial
DanazolDanocrine1971Sterling WinthropAndrogen, Endometriosis Tx
ZonisamideZonegran2000Dainippon SumitomoAnticonvulsant
LeflunomideArava1998Hoechst Marion RousselAntirheumatic (DMARD)
ValdecoxibBextra2001G.D. Searle & Co. (Pfizer)Anti-inflammatory (COX-2)
ParecoxibDynastat(EU approval 2002)G.D. Searle & Co. (Pfizer)Anti-inflammatory (COX-2)
RisperidoneRisperdal1993Janssen PharmaceuticaAntipsychotic

4. Mechanism of Action: The COX-2 Inhibition Signaling Pathway

The anti-inflammatory action of isoxazole-based drugs like Valdecoxib is achieved through the selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

The Pathway: When cellular injury or inflammation occurs, the enzyme phospholipase A₂ releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes then act on arachidonic acid.

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the stomach lining and maintaining kidney blood flow.

  • COX-2: Is an inducible enzyme, with its expression being upregulated by inflammatory stimuli. It produces prostaglandins that mediate pain, fever, and inflammation.[11]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to therapeutic effects but also unwanted side effects (e.g., gastric ulcers). Isoxazole-based selective inhibitors are designed with bulkier structures that can access a hydrophobic side pocket present in the active site of COX-2 but not COX-1.[15] This selective binding blocks the conversion of arachidonic acid to Prostaglandin H₂, the precursor to pro-inflammatory prostaglandins, without disrupting the homeostatic functions of COX-1.

G membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimulus aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H₂ cox1->pgh2_1 pgh2_2 Prostaglandin H₂ cox2->pgh2_2 physio Physiological Prostaglandins (Gastric Protection, etc.) pgh2_1->physio inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflam inhibitor Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) inhibitor->cox2

Signaling Pathway of COX-2 Inhibition by Isoxazole-Based Drugs.

From its initial structural elucidation by Ludwig Claisen over a century ago, the isoxazole ring has charted a remarkable course through the landscape of chemical synthesis and drug discovery. Its journey from a laboratory curiosity to the core of essential medicines demonstrates the power of fundamental chemical research. The development of robust synthetic protocols, particularly the 1,3-dipolar cycloaddition, unlocked the scaffold's potential, enabling chemists to tailor its structure for specific biological targets. The saga of the isoxazole-containing COX-2 inhibitors, in particular, serves as a compelling case study in rational drug design. For today's researchers, the history of isoxazole offers not just a series of chemical reactions, but a testament to the enduring importance of heterocyclic chemistry in advancing human health.

References

An In-depth Technical Guide to Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl isoxazole-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms, imparts unique chemical properties that make it a versatile scaffold for developing novel therapeutic agents and functional materials.[4][5] This technical guide provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃[6][7][8]
Molecular Weight 127.10 g/mol [6][9]
CAS Number 15055-81-9[7][8]
Appearance White to cream crystalline solid or powder[3][8]
Melting Point 44.0 - 53.0 °C[3][8]
IUPAC Name methyl 1,2-oxazole-5-carboxylate[6][8]
Solubility Soluble in water, methanol, and ethanol[3]
Exact Mass 127.026943022 Da[6]

Synthesis and Experimental Protocols

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. For isoxazole-5-carboxylates, the most common and efficient methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β-keto esters with hydroxylamine.[3][10][11]

General Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the isoxazole ring with high regioselectivity.[3][11] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne dipolarophile, such as ethyl or methyl propiolate.[10]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A Aryl Aldoxime D In situ Generation of Nitrile Oxide A->D Base (e.g., Et3N) B Oxidizing Agent (e.g., NCS, NaOCl) B->D C Methyl Propiolate E 1,3-Dipolar Cycloaddition C->E D->E Nitrile Oxide Intermediate F Crude Product Mixture E->F Cyclization G Purified Methyl 3-Aryl-isoxazole-5-carboxylate F->G Column Chromatography

Caption: General workflow for the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [10]

This protocol outlines a general procedure that may require optimization for specific substrates.

  • Generation of the Nitrile Oxide:

    • Dissolve the corresponding aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

    • Add a base, for example, triethylamine (1.1 eq.).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the nitrile oxide.[10]

  • Cycloaddition Reaction:

    • Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.[10]

    • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide has been consumed, as monitored by TLC.[10]

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[10]

Synthesis from Isoxazole-5-carboxylic Acid

An alternative method involves the direct esterification of isoxazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound [12]

  • A mixture of isoxazole-5-carboxylic acid (2.5 g, 22.1 mmol), sodium bicarbonate (5.57 g, 66.32 mmol), and iodomethane (8.26 mL, 132.65 mmol) in N,N-dimethylformamide (DMF, 30 mL) is stirred at 25 °C for 19 hours.[12]

  • Upon completion, the reaction mixture is diluted with deionized water (30 mL) and extracted with ether (2 x 50 mL).[12]

  • The combined organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[12]

  • The crude product is purified by flash chromatography to afford this compound as an amorphous solid (1.2 g, 42.7% yield).[12]

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key data points found in the literature.

TechniqueDataSource(s)
¹H NMR Available spectral data can be found on platforms like ChemicalBook. For a derivative, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl₃: 4.14 (3H, s), 4.02 (3H, s).[1][13]
¹³C NMR For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate: δ (ppm) in CDCl₃: 164.0, 157.4, 155.0, 127.7, 58.9, 54.2.[1]
Mass Spec. For the parent compound, m/z [M+H]⁺: 128. For methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, HRMS m/z (APCI⁺) [M+H]⁺: Found 203.0295, Calculated 203.0299.[1][12]
IR Spectral data is available on databases like SpectraBase. For 5-methylisoxazole-3-carboxamide derivatives, characteristic stretches include ~3500 cm⁻¹ (N-H) and ~1720 cm⁻¹ (C=O).[14][15]

Applications in Medicinal Chemistry

The isoxazole ring is a prominent feature in numerous FDA-approved drugs and serves as a privileged scaffold in drug discovery.[11][16] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antitubercular properties.[4][5][16] this compound is a key intermediate for creating libraries of these bioactive compounds.[2]

G cluster_testing Biological Evaluation A This compound (Core Scaffold) B Chemical Modification (e.g., Amidation, Substitution) A->B C Library of Isoxazole Derivatives B->C D In vitro Cytotoxicity Assays (e.g., against cancer cell lines) C->D E Antimicrobial Assays (e.g., MABA for TB) C->E G Lead Compound Identification D->G Potent Hits (Low IC50) E->G Active Hits (Low MIC) F Mechanism of Action Studies (e.g., ROS induction, Cell Cycle Arrest) G->F

Caption: Logical workflow for drug discovery using a this compound scaffold.

Anticancer Activity

Novel isoxazole-piperazine hybrids synthesized from isoxazole intermediates have demonstrated potent cytotoxic activities against human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.[17] Specific derivatives showed IC₅₀ values in the low micromolar range.

Compound IDCell LineIC₅₀ (µM)Biological EffectSource
5l - 5o Various0.3 – 3.7Potent cytotoxicity[17]
5m, 5o Huh7, Mahlavu1 - 4Induce oxidative stress, apoptosis, cell cycle arrest[17]

These compounds were found to induce apoptosis and cell cycle arrest by activating the p53 protein and inhibiting the Akt cell survival pathway.[17]

Antitubercular Activity

Derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[15] The Microplate Alamar Blue Assay (MABA) was used to determine the Minimum Inhibitory Concentration (MIC).

Compound IDMIC (µM) against M. tuberculosis H37RvSource
10, 14 3.125[15]
9, 13 6.25[15]
15, 17 12.5[15]

These results highlight the potential of the isoxazole scaffold in developing new treatments for tuberculosis. The active compounds also showed a good safety profile against Vero and HepG2 cell lines.[15]

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its versatile structure allows for the creation of diverse molecular libraries, leading to the discovery of potent agents for treating diseases like cancer and tuberculosis. The synthetic routes are well-documented, and the physical and spectroscopic properties are clearly defined, making it an accessible and powerful tool for researchers in drug development and chemical sciences.

References

Spectroscopic Profile of Methyl Isoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl isoxazole-5-carboxylate (CAS No. 15055-81-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols relevant for the characterization of such small organic molecules.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search resultsData not available in search resultsMethyl Protons (-OCH₃)
Data not available in search resultsData not available in search resultsIsoxazole Ring Proton (H-4)
Data not available in search resultsData not available in search resultsIsoxazole Ring Proton (H-3)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsMethyl Carbon (-OCH₃)
Data not available in search resultsIsoxazole Ring Carbon (C-4)
Data not available in search resultsIsoxazole Ring Carbon (C-5)
Data not available in search resultsIsoxazole Ring Carbon (C-3)
Data not available in search resultsCarbonyl Carbon (C=O)

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsC=O stretch (ester)
Data not available in search resultsC=N stretch (isoxazole)
Data not available in search resultsC-O stretch (ester)
Data not available in search resultsRing vibrations (isoxazole)

Table 4: Mass Spectrometry Data of this compound

m/zIon
128[M+H]⁺[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard operating procedures for the analysis of small organic molecules.[2][3][4][5][6][7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

  • The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette.

  • The NMR tube is capped securely to prevent solvent evaporation.

¹H NMR Spectroscopy:

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • A standard one-pulse ¹H NMR experiment is performed.

  • The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy:

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single peaks for each unique carbon atom.

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of the ¹³C isotope.

  • The FID is processed similarly to the ¹H spectrum.

  • Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[8]

  • The solution is then further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[8]

  • The final solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

Data Acquisition (Electrospray Ionization - ESI):

  • The prepared sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity for the analyte.

  • Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • The data is collected over a relevant mass-to-charge (m/z) range.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid State Prep Solid State Preparation (e.g., for ATR-FTIR) Sample->Solid State Prep for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Dissolution->NMR IR IR Solid State Prep->IR MS MS Dilution->MS NMR Data ¹H & ¹³C NMR Spectra NMR->NMR Data IR Data IR Spectrum IR->IR Data MS Data Mass Spectrum MS->MS Data Structure Elucidation Structure Elucidation NMR Data->Structure Elucidation IR Data->Structure Elucidation MS Data->Structure Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Solubility Landscape of Methyl Isoxazole-5-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Methyl Isoxazole-5-carboxylate and Analogues

This compound is a white to cream crystalline solid. General sources indicate that it is soluble in water, methanol, and ethanol. The polar nature of the isoxazole ring, with its nitrogen and oxygen atoms, contributes to its solubility in polar solvents through hydrogen bonding and dipole-dipole interactions.[1] Its solubility in non-polar solvents like hexane or benzene is expected to be relatively low.[1]

Due to the limited availability of precise quantitative data for this compound, the following table includes qualitative information for the target compound and quantitative data for a structurally related compound, 5-Methyl-4-Isoxazole Carboxylic Acid, to provide a point of reference for researchers.

Table 1: Solubility of this compound and a Related Analogue

CompoundSolventTemperature (°C)SolubilityData Type
This compoundWaterNot SpecifiedSolubleQualitative
This compoundMethanolNot SpecifiedSolubleQualitative
This compoundEthanolNot SpecifiedSolubleQualitative
5-Methyl-4-Isoxazole Carboxylic AcidMethanolNot SpecifiedSolubleQualitative[2]

Note: The term "soluble" is a qualitative description and does not provide a specific concentration. Researchers should determine the quantitative solubility for their specific application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method.[3][4] This procedure involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing and facilitates dissolution.[3][5]

  • Phase Separation:

    • After the equilibration period, allow the suspension to stand undisturbed for a short time to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[6] Filtration is often preferred to ensure no solid particles are carried over.

  • Quantification of Dissolved Compound:

    • Carefully take an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[7]

    • A standard calibration curve should be prepared using known concentrations of this compound to accurately quantify the amount in the sample.[7]

  • Calculation of Solubility:

    • The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place on shaker at constant temperature B->C D Equilibrate for 24-72 hours C->D E Allow excess solid to settle D->E Equilibration Complete F Filter supernatant through syringe filter E->F G Collect clear filtrate (saturated solution) F->G Obtain Saturated Solution H Dilute filtrate to a known concentration G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate Solubility (e.g., in mg/mL) J->K Final Calculation

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its general solubility in polar solvents is acknowledged. For precise quantitative measurements, the shake-flask method provides a robust and reliable experimental protocol. The detailed methodology and workflow presented in this guide offer a solid foundation for researchers and drug development professionals to accurately determine the solubility of this compound and other related compounds, thereby facilitating their effective use in further research and development activities.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the thermal properties of isoxazole derivatives to provide a comprehensive guide on Methyl isoxazole-5-carboxylate. It is important to note that specific experimental data on the thermal decomposition of this compound is limited in the public domain. Therefore, some information presented herein is based on studies of analogous compounds and theoretical predictions. All thermal stability and safety assessments for this compound should be conducted under controlled laboratory conditions by qualified personnel.

Introduction

This compound is a heterocyclic compound incorporating the isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The isoxazole ring, while valuable synthetically, is known to be energetically unstable, with studies on related compounds indicating a high thermal decomposition energy.[2] A thorough understanding of the thermal stability and decomposition pathway of this compound is therefore critical for its safe handling, storage, and application in research and drug development, particularly during process scale-up where thermal hazards are magnified. This guide provides a summary of the available data, proposes a likely decomposition pathway based on related studies, and outlines experimental protocols for a comprehensive thermal hazard assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅NO₃[3]
Molecular Weight 127.10 g/mol [3]
CAS Number 15055-81-9[3]
Appearance White to cream to pale brown crystals or powder[3]
Melting Point 44.0-53.0 °C[3]
IUPAC Name methyl 1,2-oxazole-5-carboxylate[3]
SMILES COC(=O)C1=CC=NO1[3]
InChI Key ILPCPKZAAQXHKL-UHFFFAOYSA-N[3]

Thermal Stability and Decomposition Data

Table 2: Thermal Data for Related Isoxazole Carboxylic Acid Derivatives

CompoundCAS NumberMelting Point (°C)Decomposition InformationSource
5-Methylisoxazole-4-carboxylic acid42831-50-5144-148Not specified[4]
5-Methylisoxazole-3-carboxylic acid3405-77-4106-110Decomposes at 258-261 °C[5]
3-Phenylisoxazole-5-carboxylic Acid5674-45-3Not specifiedNot specified[6]
Ethyl 5-phenylisoxazole-3-carboxylate7063-99-2Not specifiedNot specified[7]

The data on 5-Methylisoxazole-3-carboxylic acid, which has a specified decomposition temperature, suggests that isoxazole rings with carboxylic acid or ester functionalities can be thermally labile.

Proposed Thermal Decomposition Pathway

Based on pyrolysis studies of isoxazole and its 5-methyl derivative, a plausible thermal decomposition pathway for this compound can be proposed.[5][8] The primary decomposition event is believed to be the cleavage of the weak N-O bond in the isoxazole ring.

The proposed pathway involves the following steps:

  • N-O Bond Cleavage: The initial step is the homolytic cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. This leads to the formation of a vinylnitrene intermediate.

  • Rearrangement: The highly reactive vinylnitrene can undergo several rearrangements. One possibility is the formation of a 2H-azirine intermediate.

  • Fragmentation: The rearranged intermediates are unstable and can fragment into smaller, more stable molecules. Pyrolysis of the parent isoxazole yields ketenimine and carbon monoxide, while the 5-methyl derivative forms a corresponding ketonitrile.[5][8] For this compound, fragmentation could lead to the formation of methyl propiolate and other small molecules.

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_0 Initiation cluster_1 Ring Opening cluster_2 Rearrangement cluster_3 Fragmentation Products MethylIsoxazole This compound Vinylnitrene Vinylnitrene Intermediate MethylIsoxazole->Vinylnitrene Heat (Δ) N-O Cleavage Azirine 2H-Azirine Intermediate Vinylnitrene->Azirine Rearrangement Ketenimine Ketenimine Intermediate Vinylnitrene->Ketenimine Rearrangement MethylPropiolate Methyl Propiolate Azirine->MethylPropiolate Fragmentation CO Carbon Monoxide Ketenimine->CO Fragmentation Nitrile Nitrile Species Ketenimine->Nitrile Fragmentation

Proposed Thermal Decomposition Pathway

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, a series of analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. A pinhole in the lid can be used for experiments where volatile products are expected.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to a temperature above the expected decomposition (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition from the exothermic event on the DSC thermogram. Integrate the peak to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of non-volatile residues.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp up to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Atmosphere: Nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset of mass loss and the percentage of mass lost at different temperature ranges.

Evolved Gas Analysis (EGA)

Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of gaseous decomposition products. For more detailed separation and identification, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.[4][9]

Py-GC-MS Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500 °C) in an inert atmosphere.

  • GC-MS Analysis: The volatile pyrolysis products are swept into the GC column for separation and then analyzed by the MS for identification based on their mass spectra.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Identification cluster_3 Data Analysis and Hazard Assessment Sample This compound DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA PyGCMS Py-GC-MS Analysis Sample->PyGCMS Data Quantitative Data (Tonset, ΔHd, Mass Loss) DSC->Data TGA->Data Products Decomposition Products PyGCMS->Products Hazard Thermal Hazard Assessment Data->Hazard Products->Hazard

References

An In-depth Technical Guide to Isoxazole Ring Formation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2][3] A thorough understanding of the mechanisms governing its synthesis is paramount for the rational design and development of novel therapeutics. This guide provides a detailed exploration of the core synthetic strategies for constructing the isoxazole ring, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies

The formation of the isoxazole ring can be broadly categorized into three primary mechanistic pathways:

  • [3+2] Cycloaddition of Nitrile Oxides with Alkynes: A highly versatile and widely used method, often referred to as the Huisgen 1,3-dipolar cycloaddition.[4] This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classical and straightforward approach where a 1,3-dicarbonyl compound or its equivalent reacts with hydroxylamine, leading to cyclization and dehydration to form the aromatic isoxazole ring.[5][6][7]

  • Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: This method involves the initial Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

The [3+2] Cycloaddition of Nitrile Oxides with Alkynes

This powerful method relies on the in-situ generation of a nitrile oxide, which then rapidly undergoes a [3+2] cycloaddition with an alkyne to furnish the isoxazole ring. The regioselectivity of this reaction is a key consideration, with the formation of 3,5-disubstituted isoxazoles often favored when terminal alkynes are used.[8]

Mechanistic Pathway

The reaction proceeds through a concerted pericyclic mechanism. The nitrile oxide, typically generated from the oxidation of an aldoxime or the dehydrohalogenation of a hydroximoyl chloride, reacts with the alkyne in a single, concerted step.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH Nitrile Oxide R-C≡N⁺-O⁻ Aldoxime->Nitrile Oxide - H₂O Alkyne R'C≡CR'' Transition State [Transition State] Nitrile Oxide->Transition State Alkyne->Transition State Isoxazole Isoxazole Ring Transition State->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Quantitative Data
EntryAlkyneNitrile Oxide PrecursorCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneBenzaldehyde OximeNCSChCl:urea50392
21-OctyneOctanal OximePIFACH2Cl2RT185
3Propargyl alcoholAcetaldoximeChloramine-TEtOHReflux478
4Ethyl propiolateEthyl 2-chloro-2-(hydroxyimino)acetateEt3NTHFRT1288
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

To a solution of the aldehyde (2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol) are added.[9] The mixture is stirred at 50 °C for one hour. Subsequently, N-chlorosuccinimide (400 mg, 3 mmol) is added, and the reaction continues for three hours at 50 °C.[9] Finally, the alkyne (2 mmol) is added, and the mixture is stirred for an additional four hours at the same temperature.[9] The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method provides a direct route to isoxazoles from readily available starting materials. The reaction of a 1,3-dicarbonyl compound with hydroxylamine can, however, lead to a mixture of regioisomers, a challenge that can often be overcome by modifying the reaction conditions or the substrate.[10]

Mechanistic Pathway

The mechanism involves the initial formation of a monoxime intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole.

G 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Intermediate 1,3-Dicarbonyl->Monoxime Hydroxylamine NH₂OH Cyclized_Intermediate Cyclized Intermediate (5-Hydroxyisoxazoline) Monoxime->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole Dehydration (-H₂O)

Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyl compounds.

Quantitative Data
Entry1,3-Dicarbonyl CompoundBase/AcidSolventTemp (°C)Time (h)Yield (%)
1AcetylacetonePyridine-Reflux285
2DibenzoylmethaneKOHEtOHReflux390
3Ethyl acetoacetateNaOEtEtOHReflux575
41-Phenyl-1,3-butanedioneAcetic Acid-100182
Experimental Protocol: Synthesis from a β-Diketone

A mixture of the β-diketone derivative (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is dissolved in pyridine.[6] The reaction mixture is refluxed for a specified time, with the progress monitored by thin-layer chromatography. After completion, the mixture is cooled and washed with 15% glacial acetic acid. The resulting solid is collected and recrystallized from 95% ethanol to yield the pure isoxazole derivative.[6]

Reaction of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of 3,5-disubstituted isoxazoles. This method is particularly useful for creating a diverse library of isoxazole derivatives.

Mechanistic Pathway

The reaction is initiated by a Michael addition of the hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, forming a cyclic intermediate that subsequently dehydrates to the isoxazole.

G Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Hydroxylamine NH₂OH Cyclized_Intermediate Cyclized Intermediate (Isoxazoline) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole Dehydration (-H₂O)

Caption: Logical flow of isoxazole formation from chalcones.

Quantitative Data
EntryChalconeBaseSolventTemp (°C)Time (h)Yield (%)
11,3-Diphenyl-2-propen-1-oneKOHEtOHReflux1263
21-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneNaOHEtOHRT2474
31-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneNaOAcEtOHReflux670
41-Phenyl-3-(4-nitrophenyl)-2-propen-1-oneKOHEtOHReflux855
Experimental Protocol: Synthesis from Chalcones

A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of 40% potassium hydroxide solution (5 mL) for 12 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice, followed by extraction with diethyl ether. The solvent is evaporated from the combined organic layers to yield the crude product, which is then purified by column chromatography.[1]

Conclusion

The synthetic routes to the isoxazole ring are well-established and offer a high degree of flexibility for the introduction of various substituents. The choice of a particular method depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule. The 1,3-dipolar cycloaddition is arguably the most versatile, while the condensation of 1,3-dicarbonyls and the reaction of chalcones with hydroxylamine provide reliable and straightforward alternatives. A thorough understanding of these core mechanisms is essential for any researcher engaged in the synthesis of isoxazole-containing compounds for drug discovery and development.

References

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and physicochemical properties, coupled with its synthetic tractability, have made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the biological significance of the isoxazole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. The versatility of this nucleus is underscored by its presence in a range of FDA-approved drugs, from the antibacterial agent sulfamethoxazole to the anti-inflammatory drug valdecoxib and the immunomodulatory agent leflunomide.[1][3] The continued exploration of isoxazole derivatives promises to yield novel therapeutics for a multitude of diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.[1][4]

Physicochemical Properties and Biological Relevance

The isoxazole ring's biological activity is intrinsically linked to its distinct electronic and structural features.[5] As a five-membered aromatic heterocycle, it possesses a unique arrangement of heteroatoms that allows for a range of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[5] The nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating anchoring to receptor sites. Furthermore, the relatively weak N-O bond can be a site for metabolic cleavage, influencing the pharmacokinetic profile of isoxazole-containing drugs.[5] The ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups has been a key strategy in drug design, enabling the optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]

Pharmacological Activities of Isoxazole Derivatives

The isoxazole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Mechanisms of Action:

  • Induction of Apoptosis: A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][8] They can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins.

  • Enzyme Inhibition: Many isoxazole derivatives target enzymes crucial for cancer cell survival and proliferation. This includes the inhibition of kinases, topoisomerases, and histone deacetylases (HDACs).[7]

  • Tubulin Polymerization Inhibition: Some isoxazole-containing compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Aromatase Inhibition: In hormone-dependent cancers, such as certain types of breast cancer, isoxazole derivatives can act as aromatase inhibitors, blocking the synthesis of estrogens.[6]

Quantitative Data on Anticancer Activity:

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-piperazine hybridsHepatocellular carcinomaVaries[9]
3,4-isoxazolediamidesHuman erythroleukemic K562Varies[8]
Isoxazole-indole hybridsMCF-7 (breast cancer)5.51 - 7.72[1]
Isoxazole-indole hybridsHT-29 (colon cancer)2.59 - 4.83[1]
Trisubstituted IsoxazolesVariousVaries[10]
Isoxazole-chalcone derivativesVarious1 - 10[11]
3,5-disubstituted isoxazolesU87 (glioblastoma)42.8 - 67.6[10]

Signaling Pathway: Induction of Apoptosis by Isoxazole Derivatives

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Isoxazole_Derivative Isoxazole_Derivative Bcl2_family Bcl-2 family (Bax, Bak, Bcl-2) Isoxazole_Derivative->Bcl2_family Modulates Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Forms Apoptosome & Activates Caspase9 Caspase-9 Apaf1->Caspase9 Forms Apoptosome & Activates Caspase9->Caspase3 Activation Bcl2_family->Mitochondrion Regulation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Induction of apoptosis by isoxazole derivatives.
Anti-inflammatory Activity

Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[12]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Isoxazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[12]

  • COX-2 Inhibition: Some isoxazoles, like valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation and pain.[3]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Isoxazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[13][14]

Quantitative Data on Anti-inflammatory Activity:

Compound ClassAssayEndpointResultReference
N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazidesLPS-induced TNF-α production in human whole bloodInhibitionPotent[12]
Isoxazole-triazine hybridsCarrageenan-induced paw edema in mice% Inhibition51%[15]

Signaling Pathway: Inhibition of the NF-κB Pathway by Isoxazole Derivatives

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS_TNFa LPS / TNF-α Receptor TLR4 / TNFR LPS_TNFa->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive complex) IKK_complex->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IKK_complex->P_IkB Phosphorylation IkB IκB Proteasome Proteasome NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation P_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Isoxazole_Derivative Isoxazole_Derivative Isoxazole_Derivative->IKK_complex Inhibits

Inhibition of the NF-κB signaling pathway.
Antimicrobial Activity

The isoxazole scaffold is a key component of several clinically important antimicrobial agents.[16]

Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Penicillin-class antibiotics containing an isoxazole ring, such as oxacillin and cloxacillin, inhibit bacterial cell wall synthesis.

  • Folate Synthesis Inhibition: Sulfamethoxazole, a sulfonamide antibiotic, competitively inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of isoxazole derivatives is often expressed as the Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Reference
Isoxazole-chalcone derivativeS. aureus1[11]
Isoxazole-chalcone derivativeE. coli1[11]
Thiazole-based isoxazolesC. albicans6 - 60[17]
Thiazole-based isoxazolesB. subtilis10 - 80[17]
Thiazole-based isoxazolesE. coli30 - 80[17]
Imidazopyrimidine-isoxazole-oxadiazolesS. aureus1.56 - 6.25[17]
Triazole-isoxazole hybridE. coli15[18]
Triazole-isoxazole hybridP. aeruginosa30[18]
Neuroprotective Effects

Recent studies have highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[19][20]

Mechanisms of Action:

  • Reduction of Amyloid-β and Tau Pathology: Some isoxazole compounds have been shown to attenuate the levels of amyloid-β plaques and hyperphosphorylated tau protein, which are hallmarks of Alzheimer's disease.[20]

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Isoxazole derivatives can exhibit antioxidant properties, protecting neurons from oxidative damage.[19]

  • Modulation of Neurotransmitter Receptors: The isoxazole ring is structurally similar to the endogenous ligand for the AMPA receptor, suggesting a potential role in modulating synaptic transmission.[12]

Quantitative Data on Neuroprotective Activity:

Compound ClassAssayEndpointEC₅₀ (µM)Reference
Isoxazolyl-6-hydroxy-chromansOxidative stress-induced neuronal deathNeuroprotection~0.3[19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of isoxazole derivatives.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a common method for the synthesis of isoxazoles from chalcone precursors.

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Sodium acetate or Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve the substituted chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a base, such as sodium acetate or potassium hydroxide, to the mixture.

  • Reflux the reaction mixture for an appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 3,5-disubstituted isoxazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoxazole derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Isoxazole derivative test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (treated with different doses of the isoxazole derivative).

  • Administer the test compound or standard drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method determines the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Filter paper disks impregnated with known concentrations of the isoxazole derivative

  • Standard antibiotic disks

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Aseptically place the filter paper disks impregnated with the isoxazole derivative and the standard antibiotic onto the surface of the agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

In Vitro Anti-inflammatory Activity: Inhibition of TNF-α Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoxazole derivative test compounds

  • TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the isoxazole derivative for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a vehicle control and an LPS-only control.

  • Incubate the cells for a defined period (e.g., 4-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production by the test compounds compared to the LPS-only control.

Experimental Workflow and Drug Discovery

The discovery and development of new drugs based on the isoxazole scaffold follows a structured workflow, from initial design to preclinical and clinical evaluation.

drug_discovery_workflow Start Start Target_Identification Target Identification & Validation Start->Target_Identification Lead_Generation Lead Generation (HTS, Fragment-based design) Target_Identification->Lead_Generation Isoxazole_Synthesis Synthesis of Isoxazole Library Lead_Generation->Isoxazole_Synthesis In_Vitro_Screening In Vitro Screening (Biological Assays) Isoxazole_Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Screening->Lead_Optimization Hit-to-Lead Lead_Optimization->Isoxazole_Synthesis Iterative Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval & Market Launch Clinical_Trials->FDA_Approval

A generalized workflow for isoxazole-based drug discovery.

Conclusion

The isoxazole scaffold represents a highly valuable and versatile class of compounds in the field of drug discovery.[2] Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities have led to the development of numerous successful therapeutic agents.[5] The ongoing research into novel isoxazole derivatives, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, will undoubtedly continue to fuel the discovery of new and improved medicines to address a wide range of unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The five-membered heterocyclic isoxazole ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. A comprehensive review of recent scientific literature reveals the significant and diverse biological activities of isoxazole derivatives, with profound implications for the treatment of cancer, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth analysis of these activities, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways for researchers, scientists, and drug development professionals.

Isoxazole and its analogues have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and neuroprotective properties.[1][2][3] The unique structural and electronic characteristics of the isoxazole ring allow for a wide range of structural modifications, enabling the fine-tuning of bioactivity and selectivity.[1] This has led to the development of several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide, where the isoxazole moiety is crucial for their therapeutic action.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][6][7] One of the primary mechanisms of action is the inhibition of Heat Shock Protein 90 (Hsp90).[8][9] Hsp90 is a molecular chaperone vital for the stability and function of numerous oncoproteins. Its inhibition by isoxazole compounds leads to the degradation of these client proteins, ultimately triggering cancer cell death.[8][9] Other anticancer mechanisms include the disruption of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt/GSK3β/β-catenin.[10][11][12]

Quantitative Anticancer Data (IC50 Values)
Derivative Class/CompoundCancer Cell Line(s)IC50 Value (µM)Reference
Isoxazoline derivatives (16a, 16b, 16c)HT1080 (Fibrosarcoma)16.1, 10.72, 9.02[5]
Harmine-derived Isoxazole (19)OVCAR-3, MCF-7, HCT 1165.0, 16.0, 5.0[5]
Diosgenin-derived Isoxazole (24)MCF-7, A5499.15, 14.92[5]
3,5-disubstituted isoxazoles (4a, 4b, 4c)U87 (Glioblastoma)61.4, 42.8, 67.6[5]
4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast Cancer)2.63[6]
Isoxazole-based Hsp90 Inhibitor (5)Cancer Cells14[13]
Imidazo[1,2-a]pyrimidine-isoxazole (3a)A549 (Lung Carcinoma)5.988[7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Isoxazole derivatives have shown significant promise in this area, exhibiting inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][14][15] The mechanism of action for their antimicrobial effects is varied, but some derivatives have been shown to inhibit essential bacterial enzymes or disrupt cell membrane integrity.

Quantitative Antimicrobial Data (MIC Values)
Derivative Class/CompoundMicrobial Strain(s)MIC Value (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamines (178e, 178f)E. coli110, 95[2]
N3, N5-di(substituted)isoxazole-3,5-diamines (178e)S. aureus95[2]
Isoxazole derivatives (4e, 4g, 4h)C. albicans6 - 60[14]
Isoxazole derivativesB. subtilis10 - 80[14]
Imidazo[1,2-c]pyrimidine-isoxazole hybridsS. aureus (MRSA)1.56 - 6.25[7][14]
Triazole-Isoxazole Hybrid (7b)E. coli15[16]
Triazole-Isoxazole Hybrid (7b)P. aeruginosa30[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[3][17][18][19] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Anti-inflammatory Data (IC50 Values)
Derivative Class/CompoundTargetIC50 Value (µM)Reference
1,3,4-Oxadiazole/oxime hybridsCOX-22.30 - 6.13[18]
Diarylpyrazole Sulfonamide (PYZ16)COX-20.52[18]
Tetrazole-isoxazole hybrid (40)COX-20.039 - 0.065[19]
Imidazoline-5-one derivatives (22, 23, 24)COX-20.090, 0.087, 0.092[19]
Benzoxazole analog (62)COX-20.04[19]

Key Signaling Pathways and Experimental Workflows

Understanding the molecular targets and pathways modulated by isoxazole derivatives is critical for rational drug design. Furthermore, standardized experimental protocols are essential for the reproducible evaluation of their biological activities.

Signaling Pathway Diagrams

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[1][20] Several isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα / IL-1 Receptor TNFR / IL-1R TNFa->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound & Inactive NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Isoxazole Isoxazole Derivative Isoxazole->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of isoxazole derivatives.

Another critical pathway implicated in cancer is the Hsp90 chaperone cycle. Isoxazole-based inhibitors bind to the N-terminal ATP pocket of Hsp90, preventing its function and leading to the degradation of client oncoproteins.

Hsp90_Inhibition_Pathway cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Isoxazole Derivative Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed-ATP) Hsp90_open->Hsp90_closed ATP Binding Hsp90_inhibited Hsp90 (Inhibited) ATP ATP ATP->Hsp90_open ClientProtein_unfolded Unfolded Client Oncoprotein (e.g., HER2, AKT) ClientProtein_unfolded->Hsp90_open Binds Proteasome Proteasome Degradation ClientProtein_unfolded->Proteasome Degradation Hsp90_closed->Hsp90_open ATP Hydrolysis ClientProtein_folded Folded/Active Oncoprotein Hsp90_closed->ClientProtein_folded Release ADP ADP + Pi Hsp90_closed->ADP Isoxazole Isoxazole Inhibitor Isoxazole->Hsp90_open Apoptosis Apoptosis Proteasome->Apoptosis Leads to

Caption: Inhibition of the Hsp90 chaperone cycle by isoxazole derivatives.

Experimental Workflows

Standardized assays are crucial for determining the efficacy of new compounds. The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of novel isoxazole derivatives.

Cytotoxicity_Workflow start Start step1 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) start->step1 step2 2. Overnight Incubation (Allow cells to adhere) step1->step2 step3 3. Compound Treatment (Add serial dilutions of Isoxazole derivative) step2->step3 step4 4. Incubation (24, 48, or 72 hours) step3->step4 step5 5. MTT Assay (Add MTT reagent, incubate 1-4 hours) step4->step5 step6 6. Solubilization (Add DMSO or other solvent to dissolve formazan) step5->step6 step7 7. Absorbance Reading (Measure at ~570nm using a microplate reader) step6->step7 end 8. Data Analysis (Calculate % viability, determine IC50 value) step7->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22][23]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 atmosphere.[22][24]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%).[22]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[22]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[21][24]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[21]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[24]

  • Absorbance Measurement: Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used if desired.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28][29]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the isoxazole derivative. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. Each well will contain 100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a standardized bacterial suspension. Typically, a few colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in broth to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[25]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours under appropriate atmospheric conditions.[25]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the isoxazole derivative at which no visible growth is observed.[25][28]

Conclusion and Future Outlook

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry with a vast and proven potential for the development of new drugs. The diverse biological activities, coupled with the synthetic tractability of the isoxazole ring, ensure their continued importance in pharmaceutical research. Future efforts will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of novel mechanisms of action, and the development of multi-targeted therapies to address complex diseases such as cancer and drug-resistant infections. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides from Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse therapeutic potential and wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[1][3][4] Specifically, isoxazole carboxamides, amides derived from isoxazole carboxylic acids, are prevalent structural motifs in many pharmacologically active agents.[2][4] Their synthesis is a key step in the development of new therapeutic agents.[5] This document provides detailed protocols for the synthesis of amides starting from methyl isoxazole-5-carboxylate, a common and versatile building block. The primary route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine.

General Synthesis Overview

The conversion of this compound to its corresponding amide derivatives is typically achieved through a two-step synthetic sequence. The first step is the saponification (hydrolysis) of the methyl ester to yield the isoxazole-5-carboxylic acid. The second step involves the coupling of this carboxylic acid with a primary or secondary amine to form the target amide. An alternative for the second step is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Synthesis_Workflow Start This compound Acid Isoxazole-5-carboxylic Acid Start->Acid Step 1: Hydrolysis (e.g., NaOH, H₂O/MeOH) Amide Isoxazole-5-carboxamide Acid->Amide Step 2: Amide Coupling (Amine, Coupling Agent)

Caption: General workflow for the synthesis of isoxazole-5-carboxamides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Isoxazole-5-carboxylic Acid

This protocol describes the base-mediated hydrolysis of the methyl ester to the corresponding carboxylic acid. The procedure is adapted from a similar synthesis of 3-methylisoxazole-5-carboxylic acid.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran and methanol.

  • Prepare a solution of sodium hydroxide (2.0 eq.) in water and add it dropwise to the stirred ester solution.

  • Allow the reaction mixture to stir at room temperature for 18-20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Acidify the mixture to a pH of 2 by the careful addition of 1N HCl.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the isoxazole-5-carboxylic acid, which can often be used in the next step without further purification.

Quantitative Data Summary (Hydrolysis)

Starting MaterialBaseSolventTime (h)Yield (%)Reference
Methyl 3-methyl-5-isoxazolecarboxylateNaOHTHF/MeOH/H₂O18-2090[6]
Ethyl-5-methylisoxazole-4-carboxylateH₂SO₄60% aq. H₂SO₄3.5High[7]
Protocol 2: Amide Coupling of Isoxazole-5-carboxylic Acid with Amines

This protocol details the formation of the amide bond using a common peptide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[3]

Materials:

  • Isoxazole-5-carboxylic acid (from Protocol 1)

  • Substituted aniline or other primary/secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard workup and purification reagents (water, brine, drying agent)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve the isoxazole-5-carboxylic acid (1.0 eq.) in dichloromethane (DCM) in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add DMAP (0.2 eq.) and EDC (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add the desired amine (1.05-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole-5-carboxamide.

Alternative_Workflow Acid Isoxazole-5-carboxylic Acid Chloride Isoxazole-5-carbonyl Chloride Acid->Chloride Activation (e.g., SOCl₂, Pyridine) Amide Isoxazole-5-carboxamide Chloride->Amide Amination (Amine, RT) Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_development Lead Development Start This compound Amide Isoxazole Carboxamide Library Start->Amide 2-Step Synthesis Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Amide->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

References

Application Notes and Protocols: Methyl Isoxazole-5-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl isoxazole-5-carboxylate and its structural isomers are valuable heterocyclic building blocks in organic synthesis and medicinal chemistry. The isoxazole scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound and its related isomers in the synthesis of bioactive molecules.

Overview of Synthetic Utility

The chemical reactivity of this compound allows for its versatile use in constructing more complex molecular architectures. Key transformations include:

  • Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols.

  • Amide Formation through direct reaction with amines or via the activated carboxylic acid.

  • Ring Opening and Rearrangement to generate other heterocyclic systems or functionalized open-chain compounds.

  • Substitution Reactions on the isoxazole ring, often following activation at specific positions.

These transformations enable the incorporation of the isoxazole moiety into a diverse array of molecules, making it a valuable starting material for drug discovery programs.

Synthesis of Key Intermediates and Bioactive Molecules

Hydrolysis of Methyl Isoxazole-5-carboxylates

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step to enable further modifications, such as amide bond formation.

Experimental Protocol: Hydrolysis of Methyl 3-methylisoxazole-5-carboxylate [5]

  • Materials: Methyl 3-methyl-5-isoxazolecarboxylate, Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Methanol, 1N Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Methyl 3-methyl-5-isoxazolecarboxylate (1.0 eq) in a minimal amount of THF in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of NaOH (2.0 eq) in water, followed by methanol.

    • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the 3-methylisoxazole-5-carboxylic acid.

Quantitative Data for Hydrolysis of Methyl 3-methylisoxazole-5-carboxylate [5]

ParameterValue
Starting MaterialMethyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol)
ReagentsNaOH (465 mg, 11.6 mmol)
SolventTHF (2.0 mL), Water (2 mL), Methanol (4 mL)
Reaction Time18 - 20 hours
TemperatureRoom Temperature
Product3-methylisoxazole-5-carboxylic acid
Yield660 mg (90%)
AppearanceWhite solid
Synthesis of Isoxazole Amide Derivatives

The isoxazole carboxamide moiety is a key pharmacophore in many bioactive molecules. These can be synthesized from the corresponding isoxazole carboxylic acid.

Experimental Protocol: General Synthesis of 5-Methylisoxazole-3-carboxamides [6]

  • Materials: 5-Methylisoxazole-3-carboxylic acid, Thionyl chloride (SOCl₂), Pyridine, Substituted amine, Dry solvent (e.g., Dichloromethane).

  • Procedure:

    • Convert 5-methylisoxazole-3-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride in the presence of a catalytic amount of pyridine at room temperature.

    • In a separate flask, dissolve the desired amine (1.0 eq) in a dry solvent.

    • Slowly add the freshly prepared 5-methylisoxazole-3-carbonyl chloride (1.1 eq) to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative 5-Methylisoxazole-3-carboxamides with Antitubercular Activity [6]

CompoundAmine UsedYield (%)MIC (µM) against M. tuberculosis H37Rv
9 Specific substituted amineGood6.25
10 Specific substituted amineGood3.125
13 Specific substituted amineGood6.25
14 Specific substituted amineGood3.125

Application in Modulating Signaling Pathways

Derivatives of isoxazole carboxamides have been identified as modulators of key signaling pathways, highlighting their potential in drug development.

Modulation of AMPA Receptors

Isoxazole-4-carboxamide derivatives have shown potent modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission and inflammatory pain.[1]

Signaling Pathway: AMPA Receptor Modulation

AMPA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Opens Neuronal_Activation Neuronal Activation (Pain Signaling) Ca_Influx->Neuronal_Activation Isoxazole_Derivative Isoxazole-4-carboxamide Derivative Isoxazole_Derivative->AMPAR Inhibits

Caption: Modulation of AMPA receptor signaling by isoxazole-4-carboxamide derivatives.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the sequence of operations in a synthesis.

Workflow for the Synthesis of 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide [7]

This workflow outlines the multi-step synthesis of a bioactive isoxazole derivative.

multistep_synthesis_workflow start Start Materials: Ethylacetoacetate, Triethylorthoformate, Acetic anhydride step1 Step 1: Reaction (75-150 °C) start->step1 intermediate1 Ethyl ethoxymethyleneacetoacetate step1->intermediate1 step2 Step 2: Cyclization with Hydroxylamine sulfate (-20 to 10 °C) intermediate1->step2 intermediate2 Ethyl-5-methylisoxazole-4-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (Strong Acid) intermediate2->step3 intermediate3 5-Methylisoxazole-4-carboxylic acid step3->intermediate3 step4 Step 4: Acyl Chloride Formation (Thionyl chloride) intermediate3->step4 intermediate4 5-Methylisoxazole-4-carbonyl chloride step4->intermediate4 step5 Step 5: Amide Coupling with Trifluoromethyl aniline (0-50 °C) intermediate4->step5 product Final Product: 5-Methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide step5->product

Caption: Multi-step synthesis workflow for an isoxazole-based bioactive compound.

Conclusion

This compound and its isomers are highly valuable and versatile building blocks in synthetic and medicinal chemistry. The straightforward methodologies for their modification, coupled with the significant biological activities of their derivatives, underscore their importance in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Methyl Isoxazole-5-Carboxylate in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of methyl isoxazole-5-carboxylate and its derivatives in 1,3-dipolar cycloaddition reactions. The primary application highlighted is the synthesis of the isoxazole core, a key scaffold in medicinal chemistry. Detailed protocols and reaction data are presented to facilitate the replication and adaptation of these methods in a research and development setting.

Introduction

The isoxazole ring is a privileged five-membered heterocycle present in numerous pharmaceuticals and biologically active compounds.[1][2] Its utility stems from its ability to act as a bioisostere for amide or ester groups and its involvement in various non-covalent interactions, such as hydrogen bonding and π-π stacking. The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the construction of the isoxazole ring system.[3][4] This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. While this compound is generally the product of such reactions, its synthesis exemplifies a key application of this chemical transformation in generating valuable building blocks for drug discovery.

Synthesis of this compound Derivatives

The 1,3-dipolar cycloaddition reaction is a highly efficient method for synthesizing substituted isoxazoles and isoxazolines. A common strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile (an alkene or alkyne) to form the heterocyclic ring.

General Reaction Scheme

The synthesis of isoxazoline carboxylates, closely related to this compound, can be achieved through the microwave-assisted 1,3-dipolar cycloaddition of various aldoximes with an appropriate dipolarophile, such as dimethyl-2-methylene glutarate, in the presence of an oxidant like diacetoxyiodobenzene (DIB).[5]

A plausible reaction mechanism for the formation of the isoxazoline ring is depicted below. The aldoxime is first oxidized to generate the nitrile oxide in situ. This highly reactive intermediate then undergoes a [3+2] cycloaddition with the alkene to yield the isoxazoline product.

cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide - H₂O Dipolarophile Dipolarophile (e.g., Dimethyl-2-methylene glutarate) Isoxazoline Methyl Isoxazoline-5-carboxylate Derivative NitrileOxide->Isoxazoline Oxidant Oxidant (e.g., DIB) Dipolarophile->Isoxazoline

Caption: General workflow for isoxazoline synthesis.

Quantitative Data Summary

The following table summarizes the yields of various methyl isoxazoline-5-carboxylate derivatives synthesized via a microwave-assisted 1,3-dipolar cycloaddition reaction.[5]

EntryAldoxime Substituent (R)ProductYield (%)
1DecylMethyl 3-decyl-5-(3-methoxy-3-oxopropyl)-4,5-dihydroisoxazole-5-carboxylate91
2tert-ButylMethyl 3-(tert-butyl)-5-(3-methoxy-3-oxopropyl)-4,5-dihydroisoxazole-5-carboxylate54
3[1,1'-biphenyl]-4-ylMethyl 3-([1,1'-biphenyl]-4-yl)-5-(3-methoxy-3-oxopropyl)-4,5-dihydroisoxazole-5-carboxylate83
4PhenylMethyl 5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate70

Experimental Protocols

Microwave-Assisted Synthesis of Methyl 5-(3-Methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate[5]

This protocol details the synthesis of a representative methyl isoxazoline-5-carboxylate derivative.

Materials:

  • Benzaldoxime

  • Dimethyl-2-methylene glutarate

  • Diacetoxyiodobenzene (DIB)

  • Methanol (MeOH)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a small stir bar, add benzaldoxime (1 equivalent), dimethyl-2-methylene glutarate (1.2 equivalents), and diacetoxyiodobenzene (1.1 equivalents).

  • Add methanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture by rotary evaporation to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10% ethyl acetate/cyclohexane) to yield the pure product as a yellow oil.

Expected Yield: 70%[5]

The workflow for this experimental protocol can be visualized as follows:

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Combine Reactants: Benzaldoxime, Dimethyl-2-methylene glutarate, Diacetoxyiodobenzene B Add Methanol A->B C Seal Vial B->C D Irradiate at 180 °C for 10 minutes C->D E Cool to Room Temperature D->E F Rotary Evaporation E->F G Flash Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for microwave-assisted synthesis.

Applications in Drug Development

The isoxazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of functionalized methyl isoxazole-5-carboxylates through 1,3-dipolar cycloaddition provides access to novel chemical entities for screening in drug discovery programs. The ester functionality at the 5-position serves as a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to a variety of amides, which can modulate the compound's physicochemical properties and biological target interactions.[1]

Conclusion

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of isoxazoles and their derivatives, including this compound. The protocols and data presented herein demonstrate a robust and efficient microwave-assisted method for obtaining these valuable heterocyclic compounds. The versatility of the isoxazole scaffold ensures its continued importance in the development of new therapeutic agents. Researchers and drug development professionals can leverage these methods to synthesize novel isoxazole-based compounds for biological evaluation.

References

Application Notes and Protocols for the Synthesis of Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Methyl isoxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The featured synthesis route is the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an aldoxime, and methyl propiolate. This method is widely employed due to its efficiency and high regioselectivity. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, data presentation in a tabular format, and essential safety precautions. Additionally, a visual representation of the experimental workflow is provided using the DOT language.

Introduction

Isoxazole derivatives are prominent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. Their utility stems from their ability to act as bioisosteres for other functional groups, enhancing metabolic stability and binding interactions with therapeutic targets. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a robust and convergent method for constructing the isoxazole ring system.[1][2] This protocol details the in situ generation of formonitrile oxide from formaldoxime and its subsequent reaction with methyl propiolate.

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • Formaldoxime trimer (or freshly prepared formaldoxime)

    • Methyl propiolate

    • N-Chlorosuccinimide (NCS)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash column chromatography system

    • Standard laboratory glassware

2. Synthesis of this compound via [3+2] Cycloaddition

This procedure involves the in situ generation of formonitrile oxide from formaldoxime, which then reacts with methyl propiolate.[3][4]

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve formaldoxime (1.0 equivalent) and methyl propiolate (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 equivalents) in DCM.

  • Add the NCS solution dropwise to the cooled reaction mixture over a period of 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to form the intermediate hydroximoyl chloride.

  • Slowly add triethylamine (1.2 equivalents) to the reaction mixture. The base will induce elimination to form the nitrile oxide in situ, which will then undergo intramolecular cycloaddition with the methyl propiolate.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Volume/Mass
Formaldoxime45.041.010450 mg
Methyl propiolate84.071.2121.01 g
N-Chlorosuccinimide133.531.1111.47 g
Triethylamine101.191.2121.67 mL
Dichloromethane---50 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
This compound127.091.27To be determinedTo be determined

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive and oxidizing agent; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Nitrile oxides can be unstable; it is crucial to generate them in situ for immediate consumption in the reaction.[3]

Diagrams

SynthesisWorkflow start1 Formaldoxime intermediate In situ generated Formonitrile Oxide start1->intermediate Oxidation & Elimination start2 Methyl Propiolate product This compound start2->product reagent1 1. NCS, DCM, 0 °C reagent2 2. Et3N, DCM, 0 °C to RT intermediate->product [3+2] Cycloaddition workup Work-up & Purification (NaHCO3, Extraction, Chromatography) product->workup

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of the Isoxazole Ring at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging methods for the functionalization of the isoxazole ring at the C3 position. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify the C3 position is crucial for the development of novel therapeutic agents and functional materials.[1] This document offers detailed experimental protocols, quantitative data, and visual guides to assist researchers in this field.

Introduction to C3-Functionalization of Isoxazoles

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic properties, making it a versatile building block in drug discovery.[1] Functionalization at the C3 position can significantly influence the biological activity and physicochemical properties of isoxazole-containing compounds. Several key strategies have been developed to introduce a diverse range of substituents at this position, including amino, hydroxyl, aryl, and alkyl groups. This document will focus on four primary methods:

  • Nucleophilic Aromatic Substitution (SNAr) on 3-Halo- and 3-Nitroisoxazoles: A classical approach for introducing nucleophiles at the C3 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern and powerful methods for C-C and C-N bond formation.

  • Sandmeyer-Type Reactions of 3-Aminoisoxazoles: A versatile method to convert the amino group into a wide array of functionalities.

  • O-Alkylation and N-Acylation of 3-Hydroxy- and 3-Aminoisoxazoles: Straightforward methods for further derivatization.

Nucleophilic Aromatic Substitution (SNAr) at C3

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[2] In the context of isoxazoles, a leaving group such as a halide or a nitro group at the C3 position can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, often facilitated by electron-withdrawing groups on the isoxazole ring.[3]

General Workflow for SNAr at C3 of Isoxazoles

Start Start with 3-Halo or 3-Nitroisoxazole Nucleophile Select Nucleophile (e.g., Amines, Alkoxides, Thiolates) Reaction Reaction in a suitable solvent with or without base Start->Reaction Nucleophile->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product C3-Functionalized Isoxazole Purification->Product

Caption: General workflow for C3-functionalization via SNAr.

Experimental Protocol: Amination of 3-Chloro-5-phenylisoxazole

This protocol describes the reaction of 3-chloro-5-phenylisoxazole with an amine in the presence of a base.

Materials:

  • 3-chloro-5-phenylisoxazole

  • Amine (e.g., morpholine, piperidine) (2 equivalents)

  • Polyethylene glycol (PEG-400)

  • Round-bottom flask

  • Magnetic stirrer and heating plate

Procedure: [4]

  • To a round-bottom flask, add 3-chloro-5-phenylisoxazole (1 mmol) and the desired amine (2 mmol).

  • Add PEG-400 (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 3-amino-5-phenylisoxazole derivative.

Quantitative Data for SNAr Reactions
EntryNucleophile (Amine)Reaction Time (min)Yield (%)Reference
1Morpholine595[4]
2Piperidine592[4]
3Aniline1085[4]
4Benzylamine590[4]

Palladium-Catalyzed Cross-Coupling Reactions at C3

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of C-C bonds.[1][5] For the functionalization of the isoxazole C3 position, this typically involves the coupling of a 3-haloisoxazole with an organoboron reagent (e.g., a boronic acid or its ester) or vice-versa.

Signaling Pathway for Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle Pd0 Pd(0) PdII_1 R-Pd(II)-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-R' PdII_1->PdII_2 Transmetalation (R'-B(OH)2) PdII_2->Pd0 Reductive Elimination Product R-R' PdII_2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoisoxazole

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-bromoisoxazole with an arylboronic acid.

Materials:

  • 3-Bromoisoxazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 1.5 mL)

  • n-Propanol (5 mL)

  • Three-necked round-bottom flask

  • Condenser and nitrogen inlet

Procedure: [1]

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the 3-bromoisoxazole (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add n-propanol (5 mL) and stir the mixture for 15 minutes under a nitrogen atmosphere.

  • To the solution, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and the 2M aqueous sodium carbonate solution (1.5 mmol).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere until the starting material is consumed (typically 1-3 hours, monitor by TLC).

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-isoxazole.

Quantitative Data for Suzuki-Miyaura Coupling of 3-Bromo-5-methylisoxazole
EntryArylboronic AcidYield (%)
1Phenylboronic acid88
24-Methoxyphenylboronic acid92
34-Chlorophenylboronic acid85
42-Thienylboronic acid78

Sandmeyer-Type Reactions of 3-Aminoisoxazoles

The Sandmeyer reaction provides a versatile pathway to transform an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[6][7][8] This method is applicable to 3-aminoisoxazoles, allowing for the introduction of halides, cyano, and other groups at the C3 position.

Logical Relationship for Sandmeyer Reaction

Amino 3-Aminoisoxazole Diazonium 3-Isoxazolyldiazonium Salt Amino->Diazonium Diazotization (NaNO2, H+) Product 3-Functionalized Isoxazole Diazonium->Product Substitution (CuX, X = Cl, Br, CN)

Caption: Transformation sequence in the Sandmeyer reaction of 3-aminoisoxazoles.

Experimental Protocol: Chlorination of 3-Amino-5-methylisoxazole

This protocol details the conversion of 3-amino-5-methylisoxazole to 3-chloro-5-methylisoxazole via a Sandmeyer reaction.

Materials:

  • 3-Amino-5-methylisoxazole (1.0 mmol)

  • Sodium nitrite (NaNO₂) (1.2 mmol)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl) (1.2 mmol)

  • Ice bath

  • Beakers and stirring equipment

Procedure: [9][10]

  • Preparation of the Diazonium Salt:

    • In a beaker, dissolve 3-amino-5-methylisoxazole (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL), cooling the mixture in an ice bath to 0-5 °C.

    • In a separate beaker, dissolve sodium nitrite (1.2 mmol) in water (3 mL).

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (3 mL).

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

  • Workup and Purification:

    • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 3-chloro-5-methylisoxazole.

Quantitative Data for Sandmeyer Reactions of 3-Amino-5-methylisoxazole
EntryReagentProductYield (%)
1CuCl3-Chloro-5-methylisoxazole75-85
2CuBr3-Bromo-5-methylisoxazole70-80
3CuCN3-Cyano-5-methylisoxazole60-70

O-Alkylation and N-Acylation of C3-Substituted Isoxazoles

3-Hydroxyisoxazoles and 3-aminoisoxazoles are valuable intermediates that can be further functionalized at the oxygen or nitrogen atom, respectively. O-alkylation of 3-hydroxyisoxazoles is a common method to introduce various alkyl or aryl groups, while N-acylation of 3-aminoisoxazoles provides access to a wide range of amides.

Experimental Protocol: O-Methylation of 3-Hydroxy-5-methylisoxazole

This protocol describes the methylation of 3-hydroxy-5-methylisoxazole using dimethyl sulfate.

Materials:

  • 3-Hydroxy-5-methylisoxazole (1.0 mmol)

  • Dimethyl sulfate (DMS) (1.2 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 mmol)

  • Acetone or DMF as solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure: [11][12]

  • In a round-bottom flask, dissolve 3-hydroxy-5-methylisoxazole (1.0 mmol) in acetone (10 mL).

  • Add sodium bicarbonate (1.5 mmol) to the solution.

  • Add dimethyl sulfate (1.2 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-methoxy-5-methylisoxazole.

Experimental Protocol: N-Acylation of 3-Amino-5-phenylisoxazole

This protocol describes the acylation of 3-amino-5-phenylisoxazole with an acyl chloride.

Materials:

  • 3-Amino-5-phenylisoxazole (1.0 mmol)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol)

  • Pyridine or triethylamine (1.2 mmol)

  • Dichloromethane (DCM) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure: [13][14]

  • Dissolve 3-amino-5-phenylisoxazole (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 mmol) to the stirred solution.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Derivatization Reactions
Reaction TypeSubstrateReagentProductYield (%)
O-Alkylation3-Hydroxy-5-methylisoxazoleDimethyl sulfate3-Methoxy-5-methylisoxazole>90
O-Alkylation3-Hydroxy-5-phenylisoxazoleBenzyl bromide3-Benzyloxy-5-phenylisoxazole85-95
N-Acylation3-Amino-5-phenylisoxazoleAcetyl chlorideN-(5-phenylisoxazol-3-yl)acetamide>95
N-Acylation3-Amino-5-methylisoxazoleBenzoyl chlorideN-(5-methylisoxazol-3-yl)benzamide>90

Conclusion

The functionalization of the isoxazole ring at the C3 position is a critical aspect of modern medicinal chemistry and materials science. The methods outlined in these application notes—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, Sandmeyer-type reactions, and derivatization of existing functional groups—provide a robust toolkit for researchers. The detailed protocols and quantitative data presented herein are intended to facilitate the practical application of these synthetic strategies, enabling the creation of novel and diverse isoxazole derivatives for a wide range of applications.

References

The Versatility of Methyl Isoxazole-5-carboxylate in Medicinal Chemistry: A Hub for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Methyl isoxazole-5-carboxylate and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This heterocyclic compound, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical properties that make it an attractive starting point for drug design. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular effects. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved, tailored for researchers, scientists, and professionals in drug development.

The isoxazole ring is a key feature in several clinically approved drugs, highlighting its importance in creating potent and selective therapeutic agents. The ability to readily modify the this compound core allows for the fine-tuning of physicochemical properties, enhancing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

Application Notes

This compound is a crucial intermediate in the synthesis of a multitude of biologically active molecules.[1] Its derivatives have been extensively explored for various therapeutic applications:

  • Anticancer Agents: Derivatives of this compound have shown significant potential as anticancer agents.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and cyclooxygenases.[3][4] Their cytotoxic activity has been demonstrated against a range of cancer cell lines, including those of the liver, breast, and colon.[3][5]

  • Anti-inflammatory Drugs: The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[4] Certain derivatives of this compound are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4] This selective inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

  • Antitubercular Agents: The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. Carboxamide derivatives of 5-methylisoxazole have shown promising activity against Mycobacterium tuberculosis.[6] These compounds represent a valuable starting point for the development of new drugs to combat this infectious disease.

  • Synthetic Intermediate: Beyond its direct therapeutic applications, this compound is a valuable building block in organic synthesis.[1] Its functional groups, the ester and the isoxazole ring, can be readily transformed into a variety of other functionalities, enabling the construction of complex molecular architectures.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

Compound/DerivativeHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Reference
Isoxazole-piperazine hybrid 5l 0.31.2--[5]
Isoxazole-piperazine hybrid 5m 0.91.8--[5]
Isoxazole-piperazine hybrid 5o 0.83.7--[5]
Phenyl-isoxazole-Carboxamide 2b ---0.11 µg/ml[7]
Chloro-fluorophenyl-isoxazole carboxamide 2c -1.59 µg/ml--[7]
Isoxazole derivative 4b 6.388.219.96-[8]
Isoxazole derivative 25a 7.126.848.53-[8]

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition IC50 values)

Compound/DerivativeCOX-1 (µM)COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Chloro-fluorophenyl-isoxazole carboxamide 2a --1.44[7]
Chloro-fluorophenyl-isoxazole carboxamide 2b 0.391 µg/ml--[7]
Isoxazole derivative C1 --94.83[9]
Isoxazole derivative C2 --70.68[9]
Isoxazole derivative C5 -0.85-[9]
Isoxazole derivative C7 --113.19[9]

Table 3: Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide Derivatives (MIC values)

CompoundMIC (µM) against M. tuberculosis H37Rv
9 6.25
10 3.125
13 6.25
14 3.125

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives[6]

This protocol describes the conversion of 5-methylisoxazole-3-carboxylic acid to its corresponding carboxamide derivatives.

Materials:

  • 5-methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Appropriate aromatic amine (ArNH₂)

  • Dry solvents (e.g., THF, DMF)

Procedure:

  • Acid Chloride Formation: A solution of 5-methylisoxazole-3-carboxylic acid in a dry solvent is treated with an excess of thionyl chloride. A catalytic amount of pyridine is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride.

  • Amide Formation: The crude acid chloride is dissolved in a dry solvent and cooled in an ice bath. The desired aromatic amine (1.1 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-methylisoxazole-3-carboxamide derivative.

G cluster_0 Synthesis of 5-Methylisoxazole-3-Carboxamides Start Start Acid 5-Methylisoxazole-3-carboxylic acid Start->Acid AcidChloride 5-Methylisoxazole-3-carbonyl chloride Acid->AcidChloride SOCl2, Pyridine Amide 5-Methylisoxazole-3-carboxamide Derivative AcidChloride->Amide Amine Aromatic Amine (ArNH2) Amine->Amide Purification Purification Amide->Purification End End Purification->End

Caption: Synthetic workflow for 5-methylisoxazole-3-carboxamide derivatives.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[4]

This protocol details the determination of the cytotoxic effects of isoxazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (isoxazole derivatives)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_1 MTT Cytotoxicity Assay Workflow Start Start Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with isoxazole derivatives Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_add Add MTT solution Incubation->MTT_add Formazan Dissolve formazan in DMSO MTT_add->Formazan Read Measure absorbance at 590 nm Formazan->Read Analysis Calculate IC50 Read->Analysis End End Analysis->End

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Protocol 3: In Vitro COX Inhibition Assay (Fluorometric)[10][11]

This protocol describes a method to screen for COX-2 inhibitors using a fluorometric assay kit.

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, and arachidonic acid)

  • Test compounds (isoxazole derivatives)

  • 96-well white opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. Dilute the test inhibitors to 10 times the desired final concentration in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).

  • Reaction Mix Addition: Prepare a reaction mix containing the assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well.

  • Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives can modulate various signaling pathways implicated in disease. A prominent example is the inhibition of pathways that drive cancer cell growth and inflammation.

G cluster_0 Signaling Pathway Inhibition by Isoxazole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Isoxazole_Kinase Isoxazole Derivative (Kinase Inhibitor) Isoxazole_Kinase->Receptor ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_COX Isoxazole Derivative (COX-2 Inhibitor) Isoxazole_COX->COX2

Caption: Inhibition of key signaling pathways by isoxazole derivatives.

As depicted in the diagram, certain isoxazole derivatives can function as kinase inhibitors, targeting receptor tyrosine kinases like EGFR and VEGFR.[8] This inhibition blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and proliferation. Other derivatives act as selective COX-2 inhibitors, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[4] The versatility of the this compound scaffold allows for the development of compounds that can target these and other critical pathways in various diseases.

References

Application Notes: Methyl Isoxazole-5-carboxylate as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl isoxazole-5-carboxylate is a key heterocyclic intermediate employed in the synthesis of a diverse range of agrochemicals, particularly fungicides and herbicides. The isoxazole scaffold is a recognized pharmacophore in numerous biologically active molecules, and its derivatives have demonstrated significant potential in crop protection. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of agrochemical candidates, and a summary of their biological activities.

Synthetic Utility

This compound serves as a versatile precursor for the synthesis of various agrochemical derivatives, primarily through the modification of its ester group. The most common synthetic transformation involves the conversion of the methyl ester to a carboxylic acid, which is then coupled with various amines to form a wide array of N-substituted isoxazole-4-carboxamides. This class of compounds has shown promising fungicidal and herbicidal properties.

The general synthetic approach involves two main steps:

  • Hydrolysis: Saponification of the methyl ester to the corresponding isoxazole-5-carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a selected amine to form the desired amide.

This straightforward synthetic route allows for the creation of large libraries of candidate agrochemicals for structure-activity relationship (SAR) studies.

Agrochemical Applications

Fungicides

Isoxazole-based compounds have been identified as potent fungicides. For instance, derivatives of 5-methylisoxazole-4-carboxylic acid have been synthesized and shown to possess significant antifungal activity against various plant pathogens.[1] The mechanism of action for some isoxazole fungicides is believed to involve the inhibition of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis.[2]

Herbicides

N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, synthesized from the corresponding carboxylic acid, have demonstrated potent herbicidal activity.[3] Some of these compounds act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) after in-planta metabolism, leading to bleaching symptoms in susceptible weeds.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Isoxazolecarboxylic Acid from this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of methanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-isoxazolecarboxylic acid.

Protocol 2: General Procedure for the Synthesis of N-substituted-isoxazole-5-carboxamides

This protocol outlines the coupling of 5-isoxazolecarboxylic acid with an amine to generate a library of potential agrochemicals.

Materials:

  • 5-Isoxazolecarboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC, HOBt)

  • Substituted amine

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Suspend 5-isoxazolecarboxylic acid in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours to form the acid chloride.

  • In a separate flask, dissolve the desired substituted amine and triethylamine in dichloromethane.

  • Cool the amine solution in an ice bath and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-isoxazole-5-carboxamide.

Data Presentation

Compound ClassTarget AgrochemicalExample BioactivityReference
5-Methylisoxazole-4-carboxylic oxime estersFungicideCompound 5g: EC₅₀ = 1.95 µg/mL against Botrytis cinerea[1]
N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamidesHerbicideCompound I-26: 100% inhibition of Portulaca oleracea and Abutilon theophrasti at 10 mg/L[3]
5-(2-chlorophenyl) isoxazoleFungicideCompound 5n: ED₅₀ = 4.43 µg/mL against Rhizoctonia solani[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final_products Final Products Methyl_isoxazole_5_carboxylate This compound Isoxazole_5_carboxylic_acid 5-Isoxazolecarboxylic Acid Methyl_isoxazole_5_carboxylate->Isoxazole_5_carboxylic_acid Hydrolysis (Protocol 1) Fungicides Isoxazole-based Fungicides Isoxazole_5_carboxylic_acid->Fungicides Amide Coupling (Protocol 2) Herbicides Isoxazole-based Herbicides Isoxazole_5_carboxylic_acid->Herbicides Amide Coupling (Protocol 2) Logical_Relationship cluster_compound Active Compound cluster_moa Potential Modes of Action cluster_effect Biological Effect Isoxazole_Derivative Isoxazole-based Agrochemical HPPD_Inhibition HPPD Inhibition (Herbicidal Action) Isoxazole_Derivative->HPPD_Inhibition Metabolic Activation Sterol_DMI Sterol Demethylation Inhibition (Fungicidal Action) Isoxazole_Derivative->Sterol_DMI Direct Inhibition Weed_Death Weed Death HPPD_Inhibition->Weed_Death Fungal_Cell_Death Fungal Cell Death Sterol_DMI->Fungal_Cell_Death

References

Kilogram-Scale Synthesis of Isoxazole Derivatives: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the kilogram-scale synthesis of medicinally important isoxazole derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs due to its favorable physicochemical and pharmacological properties. The ability to produce these compounds on a large scale is crucial for preclinical and clinical development. This guide offers practical insights into the scalable synthesis of key isoxazole-containing active pharmaceutical ingredients (APIs), including Leflunomide, Valdecoxib, and Danazol.

Overview of Large-Scale Isoxazole Synthesis

The synthesis of isoxazole derivatives on a kilogram scale presents several challenges compared to laboratory-scale preparations. These include efficient heat and mass transfer, safe handling of hazardous reagents, and robust purification methods to ensure high purity of the final API. Common synthetic strategies for the isoxazole ring, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine, have been adapted for large-scale production. Careful consideration of process safety, solvent selection, and waste management is paramount in an industrial setting.

Comparative Data for Kilogram-Scale Synthesis

The following table summarizes key quantitative data for the kilogram-scale synthesis of selected isoxazole derivatives, providing a basis for comparison of different manufacturing processes.

ParameterLeflunomideValdecoxibDanazol
Starting Materials 5-methylisoxazole-4-carboxylic acid, 4-trifluoromethylaniline5-methyl-3,4-diphenylisoxazole, Chlorosulfonic acidAndrostenedione, Triethyl orthoformate, Hydroxylamine HCl
Key Reaction Type Amide bond formationSulfonylationMulti-step condensation and cyclization
Scale Kilogram7.5 kgGram to Kilogram (inferred from patents)
Overall Yield 68%94% (for the final sulfonylation step)High (not explicitly quantified in patents)
Purity (by HPLC) 99.8%>98%High (pharmaceutical grade)
Primary Solvent(s) Dimethoxyethane, TolueneDichloromethane, Ethyl acetateEthanol, Acetic acid

Experimental Protocols for Kilogram-Scale Synthesis

Detailed methodologies for the kilogram-scale synthesis of Leflunomide, Valdecoxib, and Danazol are provided below. These protocols are based on published literature and patents and should be adapted and optimized for specific manufacturing capabilities and safety requirements.

Kilogram-Scale Synthesis of Leflunomide

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. The following protocol describes a two-step process for its kilogram-scale synthesis.[1][2]

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride

  • Reactor Setup: Charge a suitable glass-lined reactor with 5-methylisoxazole-4-carboxylic acid and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux to remove any residual water azeotropically.

  • Cooling: Cool the solution to 25-30°C.

  • Chlorination: Slowly add thionyl chloride (1.1 equivalents) to the mixture, maintaining the temperature at 25-30°C. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or in-process HPLC).

  • Work-up: After completion, cool the reaction mass. The resulting solution of 5-methylisoxazole-4-carboxylic acid chloride in toluene can be used directly in the next step, or the excess thionyl chloride and toluene can be evaporated under reduced pressure.

Step 2: N-Acylation to form Leflunomide

  • Reactor Setup: In a separate reactor, prepare a suspension of 4-trifluoromethylaniline (1.0-1.05 equivalents) in dimethoxyethane (DME).

  • Addition: Slowly add the solution of 5-methylisoxazole-4-carboxylic acid chloride from Step 1 to the suspension of 4-trifluoromethylaniline, maintaining the temperature at 20-25°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to 0-5°C to precipitate the Leflunomide product. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold toluene and then with water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified Leflunomide under vacuum at 60-80°C to a constant weight.

Kilogram-Scale Synthesis of Valdecoxib

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. The final step in its synthesis, a sulfonylation reaction, is described here at a 7.5 kg scale.[3]

  • Reactor Setup: Add 29.35 kg of chlorosulfonic acid to a 100L explosion-proof, glass-lined reactor. Maintain the system temperature at 25°C.

  • Addition of Isoxazole Intermediate: Slowly add 7.50 kg of 5-methyl-3,4-diphenylisoxazole to the reactor. Maintain the temperature at or below 28°C during the addition.

  • Initial Reaction: After the addition is complete, maintain the temperature at 30°C and stir for 30 minutes.

  • Heating: Heat the reaction mixture to 60°C for 1 hour. Monitor the reaction to completion using TLC (developing agent: ethyl acetate: petroleum ether = 1:10).

  • Quenching and Extraction:

    • Cool the system to 25°C and add 25 kg of dichloromethane.

    • In a separate 500L glass-lined reactor, add 75 kg of purified water and 87.5 kg of dichloromethane and cool to below 20°C.

    • Slowly add the reaction mixture from the first reactor to the second reactor, ensuring the temperature does not exceed 20°C.

    • After the addition, separate the dichloromethane and aqueous phases.

    • Wash the dichloromethane phase twice with 50 kg of purified water each time.

  • Ammonolysis:

    • Transfer the dichloromethane phase to a suitable reactor.

    • Add ammonium hydroxide solution and stir at 25-35°C for 2 hours to form the sulfonamide.

  • Work-up and Purification:

    • Add 112.5 kg of ethyl acetate to the reaction mixture, stir, and separate the layers.

    • Extract the aqueous phase once with 26.5 kg of dichloromethane.

    • Combine the organic phases and wash twice with 35 kg of purified water each time.

  • Concentration and Isolation:

    • Transfer the organic phase to a 50L explosion-proof rotary evaporator for concentration.

    • Set the temperature to 60°C and concentrate under vacuum until a large amount of solid precipitates.

    • Filter the solid product and dry to obtain Valdecoxib.

Kilogram-Scale Synthesis of Danazol

Danazol is a synthetic steroid used in the treatment of endometriosis. The following is a general multi-step synthesis adapted from patent literature, suitable for scaling up.[4]

Step 1: 3-Position Enol Etherification of Androstenedione

  • Reactor Setup: In a suitable reactor, add androstenedione, triethyl orthoformate, absolute ethanol, and p-toluenesulfonic acid.

  • Reaction: Stir and heat the mixture to 40-50°C for 4-10 hours.

  • Quenching: Cool the reaction mixture to 0-10°C and add triethylamine to quench the acid catalyst. Stir for an additional 0.2-1 hour. The product of this step is the 3-enol ether of androstenedione.

Step 2: 17-Position Carbonyl Ethynylation

  • Preparation of Potassium Acetylide: In a separate reactor, react potassium hydroxide powder in a stream of acetylene gas at 5-10°C for 1-2 hours.

  • Ethynylation Reaction: React the 3-enol etherification product from Step 1 with the prepared potassium acetylide in the presence of tetrahydrofuran and a catalyst (e.g., acetone) in an acetylene gas stream at 15-30°C for 2-4 hours.

Step 3: 3-Position Hydrolysis

  • Hydrolysis: Treat the product from Step 2 with an acid in an aqueous solvent to hydrolyze the enol ether and regenerate the 3-keto group.

Step 4: 2-Position Hydroxymethylation and Oximation (Isoxazole Ring Formation)

  • Hydroxymethylation: React the product from Step 3 with a suitable reagent like ethyl formate in the presence of a base to introduce a hydroxymethylene group at the 2-position.

  • Cyclization with Hydroxylamine: React the 2-hydroxymethylene intermediate with hydroxylamine hydrochloride in a suitable solvent like ethanol and acetic acid. Reflux the mixture to form the isoxazole ring, yielding Danazol.

  • Purification: The crude Danazol can be purified by recrystallization from a suitable solvent system.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the kilogram-scale synthesis of isoxazole derivatives.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification & Finishing Stage Raw Material Staging Raw Material Staging Reactor Charging Reactor Charging Raw Material Staging->Reactor Charging Chemical Reaction Chemical Reaction Reactor Charging->Chemical Reaction In-process Control In-process Control Chemical Reaction->In-process Control Quenching Quenching In-process Control->Quenching Extraction/Washing Extraction/Washing Quenching->Extraction/Washing Crystallization/Precipitation Crystallization/Precipitation Extraction/Washing->Crystallization/Precipitation Filtration Filtration Crystallization/Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Milling/Sieving Milling/Sieving Drying->Milling/Sieving Final API Final API Milling/Sieving->Final API

Generalized workflow for kilogram-scale API synthesis.
Signaling Pathways

The following diagrams illustrate the mechanisms of action for Leflunomide, Valdecoxib, and Danazol.

Leflunomide Signaling Pathway

G Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovoPyrimidine De Novo Pyrimidine Synthesis DHODH->DeNovoPyrimidine Catalyzes LymphocyteProliferation Lymphocyte Proliferation DeNovoPyrimidine->LymphocyteProliferation Required for Inflammation Inflammation LymphocyteProliferation->Inflammation Contributes to G ArachidonicAcid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Produces InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Mediate Valdecoxib Valdecoxib Valdecoxib->COX2 Selectively Inhibits G Danazol Danazol HypothalamusPituitary Hypothalamus-Pituitary Axis Danazol->HypothalamusPituitary Suppresses AndrogenReceptors Androgen Receptors Danazol->AndrogenReceptors Weakly Binds Gonadotropins Gonadotropins (LH & FSH) HypothalamusPituitary->Gonadotropins Releases OvarianEstrogen Ovarian Estrogen Production Gonadotropins->OvarianEstrogen Stimulates EndometrialTissue Endometrial Tissue Growth OvarianEstrogen->EndometrialTissue Stimulates AndrogenReceptors->EndometrialTissue Induces Atrophy

References

Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isoxazole compounds utilizing ultrasound irradiation. This innovative approach offers significant advantages over traditional synthetic methods, aligning with the principles of green chemistry and providing efficient pathways to novel molecular entities for drug discovery and development.

Introduction to Sonochemical Synthesis of Isoxazoles

Isoxazole and its derivatives are pivotal structural motifs in medicinal chemistry, constituting the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional synthetic routes to these heterocyclic compounds often necessitate prolonged reaction times, harsh conditions, and the use of hazardous solvents.[1][2][3] Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful and environmentally benign alternative.[1][2][3] This technique employs acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid medium exposed to high-frequency sound waves (>20 kHz)—to accelerate chemical reactions.[1] The collapse of these bubbles creates localized "hot spots" with transient high temperatures and pressures, which enhances mass transfer and dramatically increases reaction rates, often leading to shorter reaction times, higher yields, and minimized byproduct formation under milder conditions.[1][2][3][4]

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of isoxazole compounds offers several key advantages:

  • Accelerated Reaction Rates: Sonication can dramatically reduce reaction times from hours to minutes.[2][3][5]

  • Increased Yields: Many ultrasound-assisted protocols report significantly higher product yields compared to conventional methods.[2][5][6]

  • Greener Chemistry: This technique often allows for the use of more environmentally friendly solvents, such as water or ethanol-water mixtures, and can sometimes be performed under solvent-free conditions.[2][3]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups.[2]

  • Operational Simplicity: The experimental setup is relatively straightforward, often involving an ultrasonic bath or probe.[2]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes a versatile and efficient one-pot synthesis of isoxazol-5(4H)-one derivatives using a multi-component reaction strategy under ultrasonic irradiation.[2]

Reactant Preparation:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a selected catalyst (e.g., pyridine (2 mol%) or itaconic acid (10 mol%)).[1]

Solvent Addition:

  • Add an appropriate solvent. Water or a mixture of ethanol and water (1:3) are often effective green solvent choices.[1][2]

Ultrasonic Irradiation:

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture at a specified power and frequency (e.g., 90 W).[2] The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50 °C).[2][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 10-35 minutes.[2]

Work-up and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product often precipitates out of the solution. Collect the precipitate by filtration.[1]

Purification:

  • Wash the collected solid with cold water or ethanol to remove any unreacted starting materials and catalyst.[1]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[1]

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This protocol outlines an advanced, one-pot, five-component reaction for the synthesis of complex isoxazole derivatives with secondary sulfonamide functionalities, showcasing the power of ultrasound to facilitate multi-step transformations in a single vessel.[3]

Reactant Preparation:

  • In a suitable reaction vessel, combine saccharin (1.0 mmol), propargyl bromide (1.0 mmol), an aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a non-conjugated primary amine (1.1 mmol).[3]

  • Add the pre-catalyst system, such as CaCl2/K2CO3.[3]

Solvent Addition:

  • Add water as the solvent.[3]

Ultrasonic Irradiation:

  • Immerse an ultrasonic probe (sonotrode) into the reaction mixture, as this is reported to be more efficient than an ultrasonic bath for this transformation.[3]

  • Apply ultrasonic irradiation (e.g., 20 kHz, 130 W) at room temperature (25 °C).[3]

  • Monitor the reaction, which is typically complete within 13-17 minutes.[3]

Work-up and Isolation:

  • Upon completion of the reaction, extract the aqueous mixture with an organic solvent such as ethyl acetate.[1]

Purification:

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[1]

Data Presentation

The following tables summarize quantitative data from various ultrasound-assisted isoxazole synthesis protocols, highlighting the efficiency and versatility of this methodology.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 4H-isoxazol-5-ones

MethodCatalystTemperature (°C)TimeYield (%)Reference
UltrasoundItaconic Acid5015 min95[2]
ConventionalItaconic Acid1003 h90[2]

Table 2: Selected Examples of Ultrasound-Assisted Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

Aldehydeβ-KetoesterCatalyst (mol%)SolventTime (min)Yield (%)Reference
Aromatic AldehydesEthyl AcetoacetateFe2O3 NPs (10)H2O20-3584-91[2]
Aromatic AldehydesEthyl AcetoacetateItaconic Acid (5)H2O1585-95[2][6]
p-DimethylaminobenzaldehydeMethyl AcetoacetatePyridine--96[2]
BenzaldehydeMethyl AcetoacetatePyridine--64[2]
Substituted AldehydeEthyl AcetoacetateRecyclable CatalystGreener Solvents< 10> 94[2]
Aromatic Aldehydesβ-ketoestersFe3O4@MAP-SO3H (20 mg)Ethanol-Water (1:3)2092[2]

Table 3: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

AldehydePrimary AmineTime (min)Yield (%)Reference
VariousVarious13-1775-96[3]

Visualizations

The following diagrams illustrate the general workflows for the ultrasound-assisted synthesis of isoxazole compounds.

experimental_workflow_protocol_1 cluster_reactants Reactant Preparation cluster_solvent Solvent Addition cluster_sonication Ultrasonic Irradiation cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product reactants 1. Combine: - Aromatic Aldehyde - β-Ketoester - Hydroxylamine HCl - Catalyst solvent 2. Add Solvent (e.g., H₂O, EtOH/H₂O) reactants->solvent sonication 3. Apply Ultrasound (e.g., 90W, RT-50°C, 10-35 min) solvent->sonication workup 4. Cool & Filter Precipitate sonication->workup purification 5. Wash & Recrystallize workup->purification product Pure Isoxazol-5(4H)-one purification->product

Caption: Workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

experimental_workflow_protocol_2 cluster_reactants Reactant Preparation cluster_solvent Solvent Addition cluster_sonication Ultrasonic Irradiation cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product reactants 1. Combine 5 Components: - Saccharin, Propargyl Bromide - Aldehyde, Hydroxylamine HCl - Primary Amine, Pre-catalyst solvent 2. Add Water reactants->solvent sonication 3. Apply Ultrasound (Sonotrode, 20 kHz, 13-17 min) solvent->sonication workup 4. Extract with Organic Solvent sonication->workup purification 5. Column Chromatography workup->purification product Pure Isoxazole Secondary Sulfonamide purification->product

Caption: Workflow for the one-pot, five-component synthesis of isoxazole secondary sulfonamides.

sonochemistry_principle ultrasound Ultrasound (>20 kHz) liquid Liquid Medium ultrasound->liquid cavitation Acoustic Cavitation liquid->cavitation bubbles Bubble Formation, Growth & Collapse cavitation->bubbles hotspots Localized 'Hot Spots' bubbles->hotspots conditions High Temp. (~5000 K) High Pressure (~1000 atm) hotspots->conditions effects Enhanced Mass Transfer & Reaction Rates hotspots->effects

Caption: Principle of ultrasound-assisted chemical synthesis.

References

Application Notes and Protocols: Methyl Isoxazole-5-carboxylate as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methyl isoxazole-5-carboxylate as a versatile precursor for the synthesis of various enzyme inhibitors. This document outlines detailed synthetic protocols, inhibitory activities, and the relevant biological pathways associated with the synthesized compounds.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] this compound serves as a key starting material for the synthesis of a wide array of isoxazole derivatives that have shown significant inhibitory potential against clinically relevant enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenases (COX-1 and COX-2), and carbonic anhydrases (CAs).[2][3][4] These enzymes are implicated in various pathological conditions, including inflammation, pain, cancer, and glaucoma, making their inhibitors attractive therapeutic candidates.[3][4][5]

This document details the synthetic routes from this compound to potent enzyme inhibitors and provides protocols for their biological evaluation.

Synthesis of Isoxazole-5-Carboxamide Derivatives

A common strategy for derivatizing this compound is through hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with various amines to generate a library of isoxazole-5-carboxamides.

General Synthetic Workflow

The overall synthetic scheme involves a two-step process starting from the hydrolysis of the methyl ester, followed by the coupling of the resulting carboxylic acid with a desired amine.

G cluster_0 Synthesis of Isoxazole-5-Carboxamides precursor This compound hydrolysis Step 1: Hydrolysis precursor->hydrolysis acid Isoxazole-5-carboxylic Acid hydrolysis->acid amidation Step 2: Amidation acid->amidation inhibitor N-Substituted Isoxazole-5-carboxamide (Enzyme Inhibitor) amidation->inhibitor

Caption: General workflow for the synthesis of N-substituted isoxazole-5-carboxamide inhibitors.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl-5-methylisoxazole-4-carboxylate (or this compound)

    • 60% aqueous sulfuric acid (H₂SO₄)

  • Procedure:

    • Combine ethyl-5-methylisoxazole-4-carboxylate with 60% aqueous H₂SO₄.

    • Heat the mixture to a temperature range of 80°-88° C.

    • Continuously distill off the ethanol byproduct over a period of approximately 3.5 hours.[6]

    • Upon completion, cool the reaction mixture and neutralize it to precipitate the 5-methylisoxazole-4-carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain the desired product.

Protocol 2: Amidation of Isoxazole-5-carboxylic Acid

This protocol outlines the coupling of the carboxylic acid with an amine to form the final carboxamide derivative.

  • Materials:

    • Isoxazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂) or a coupling agent like HATU

    • Desired amine

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

    • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Procedure using Thionyl Chloride:

    • Suspend the isoxazole-5-carboxylic acid in an anhydrous solvent such as DCM.

    • Add thionyl chloride (SOCl₂) and a catalytic amount of DMF.

    • Reflux the mixture until the acid is converted to the acid chloride (monitor by TLC).

    • Remove the excess SOCl₂ under reduced pressure.

    • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool in an ice bath.

    • Slowly add a solution of the desired amine and a base (e.g., TEA) in DCM.

    • Stir the reaction mixture at room temperature until completion.[7]

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Procedure using HATU:

    • Dissolve the isoxazole-5-carboxylic acid in DMF at 0°C.

    • Add 2 equivalents of HATU and 3 equivalents of a base (e.g., DIPEA).

    • Add a slight excess of the amine to the reaction mixture.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the final product as needed.

Application as Enzyme Inhibitors

Derivatives of this compound have demonstrated inhibitory activity against several key enzymes involved in inflammatory and disease processes.

5-Lipoxygenase (5-LOX) Inhibitors

Biological Significance: 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic reactions.[3][5]

Inhibitory Activity of Isoxazole Derivatives:

Compound ID5-LOX IC₅₀ (µM)Reference
C38.47[3][5]
C510.48[3][5]
C6Potent inhibitor[5]
C710.51[3]
C89.80[3]
C911.25[3]
Montelukast (Standard)21.84[8]

5-Lipoxygenase Signaling Pathway and Inhibition:

G cluster_0 5-Lipoxygenase Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP presented to FiveLOX 5-LOX FLAP->FiveLOX LTA4 Leukotriene A4 FiveLOX->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 CysLTs Cysteinyl Leukotrienes LTA4->CysLTs Inflammation Pro-inflammatory Effects LTB4->Inflammation CysLTs->Inflammation Inhibitor Isoxazole-5-carboxamide Inhibitor Inhibitor->FiveLOX inhibits G cluster_0 Cyclooxygenase Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Isoxazole-5-carboxamide Inhibitor Inhibitor->COX2 inhibits G cluster_0 Carbonic Anhydrase Reaction CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA Bicarbonate HCO₃⁻ + H⁺ CA->Bicarbonate pH pH Regulation, Ion Transport Bicarbonate->pH Inhibitor Isoxazole-Sulfonamide Inhibitor Inhibitor->CA inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl Isoxazole-5-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl isoxazole-5-carboxylate using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the purification of this compound by silica gel column chromatography?

A common starting point for the purification of this compound and its derivatives on silica gel is a non-polar/polar solvent system. Based on documented procedures, mixtures of petroleum ether and diethyl ether, or petroleum ether and dichloromethane (DCM) have been used effectively.[1][2] The optimal ratio will depend on the specific impurities present in your crude mixture.

Q2: My compound is not moving from the origin on the TLC plate, even with a relatively polar solvent system. What could be the issue?

If your compound is not moving, it could indicate that it is highly polar or potentially ionic. For carboxylic acids, streaking or tailing on the TLC plate can occur due to ionization on the silica gel.[3] While this compound is an ester, residual starting materials or byproducts with acidic or basic functionalities could be present. Consider adding a small amount of acetic acid or triethylamine to your eluent to suppress ionization and improve mobility.

Q3: I am observing co-elution of my product with an impurity. What steps can I take to improve separation?

To improve the separation of co-eluting compounds, you can try several strategies:

  • Optimize the solvent system: A finer gradient or an isocratic elution with a finely tuned solvent ratio can enhance resolution.

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded phase (e.g., cyano).[4][5]

  • Employ a different chromatographic technique: High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to flash column chromatography.[6]

Q4: My purified product yield is very low. What are the potential causes?

Low yield can be attributed to several factors during the purification process:

  • Incomplete elution: The compound may be strongly adsorbed to the stationary phase.[4]

  • Decomposition on the column: Some compounds are unstable on silica gel.[4][5] It's advisable to check the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a while before developing.

  • Broad peaks leading to mixed fractions: Poor chromatographic technique can lead to broad peaks, making it difficult to isolate the pure compound.

  • Loss during work-up: Ensure efficient extraction and solvent removal steps.

Q5: What are some common impurities I might encounter in my crude this compound?

Common impurities often stem from unreacted starting materials or side products from the synthesis. For isoxazole syntheses, these could include precursors from the ring formation step or byproducts from competing reaction pathways.[3][7] If the synthesis involves the hydrolysis of an ester to a carboxylic acid, the unhydrolyzed ester is a common impurity.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent.
The compound has decomposed on the silica gel.[4]Test the compound's stability on a TLC plate. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
Product elutes too quickly (in the solvent front) The solvent system is too polar.Decrease the polarity of the eluent.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Streaking or tailing of the product spot on TLC/peaks in column The compound is interacting strongly with the stationary phase (e.g., acidic or basic impurities).Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid or triethylamine).
The sample is overloaded on the TLC plate or column.Dilute the sample for TLC analysis or load less material onto the column.
Poor separation of product and impurities The chosen solvent system is not selective enough.Screen different solvent systems with varying polarities and compositions.
The column was not packed properly, leading to channeling.Repack the column carefully, ensuring a uniform and compact bed.
Crystallization of material on the column The sample has low solubility in the eluent, and the loaded solution was too concentrated.Pre-purify the sample to remove the component that is crystallizing, or use a wider column and more solvent.[4]

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., petroleum ether/diethyl ether 80:20).[1]
  • Gradually increase the polarity of the eluent as the column runs (gradient elution) or maintain a constant solvent composition (isocratic elution). The choice depends on the separation profile observed by TLC.
  • Collect fractions in test tubes or vials.

4. Fraction Analysis:

  • Monitor the elution of compounds by thin-layer chromatography (TLC).
  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Exemplary Solvent Systems for Purification of Isoxazole Derivatives
CompoundStationary PhaseEluent SystemReference
Methyl 3-methoxyisoxazole-5-carboxylateSilica GelPetroleum ether/Diethyl ether (80:20)[1]
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateSilica GelPetroleum ether/Dichloromethane (50:50)[1][2]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateSilica GelDichloromethane (100%)[1][2]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateSilica GelPetroleum ether/Ethyl acetate (5:1) with 3% Et3N[8]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Elute with Solvent Gradient load_sample->run_column collect_fractions Collect Fractions run_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Chromatography Issue Observed no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation streaking Peak/Spot Streaking start->streaking solvent_polarity Incorrect Solvent Polarity no_elution->solvent_polarity compound_instability Compound Instability no_elution->compound_instability poor_separation->solvent_polarity column_packing Improper Column Packing poor_separation->column_packing ionization Ionization on Silica streaking->ionization adjust_solvent Adjust Solvent System solvent_polarity->adjust_solvent repack_column Repack Column column_packing->repack_column change_stationary_phase Change Stationary Phase compound_instability->change_stationary_phase add_modifier Add Eluent Modifier (e.g., acid/base) ionization->add_modifier

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoxazole synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and how can I improve it?

Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition are often attributed to several factors. A primary issue can be the instability of the nitrile oxide intermediate, which is prone to dimerization to form a furoxan byproduct.[1][2] To mitigate this, it is recommended to generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[1] Other factors contributing to low yields include inefficient nitrile oxide generation, poor reactant solubility, and suboptimal reaction temperatures.[3]

Here are some troubleshooting steps to improve your yield:

  • Optimize Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your substrate and reaction conditions. The quality of the nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride, should also be verified.[3]

  • Improve Solubility: Select a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents for this purpose include acetonitrile, DMF, and DMSO.[3]

  • Screen Reaction Temperatures: Systematically evaluate a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote the decomposition of starting materials or intermediates.[1][3]

  • Control Reagent Addition: Slow, dropwise addition of the base or oxidizing agent used to generate the nitrile oxide can maintain a low concentration of this intermediate, thereby favoring the desired cycloaddition over dimerization.[1]

  • Use High Dilution: For intramolecular cycloadditions, conducting the reaction at high dilution can minimize intermolecular side reactions like dimerization.[1]

Q2: I am observing the formation of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?

The formation of a mixture of regioisomers, such as 3,4- and 3,5-disubstituted isoxazoles, is a common challenge.[4] Regioselectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions.[4]

Strategies to enhance regioselectivity include:

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly impact the regiochemical outcome. Experimenting with different solvents and running the reaction at lower temperatures may improve selectivity.[4]

  • Catalysis: The use of a copper(I) catalyst often promotes the formation of 3,5-disubstituted isoxazoles.[5]

  • Alternative Synthetic Routes:

    • For 3,4-disubstituted isoxazoles: An enamine-triggered [3+2] cycloaddition offers a metal-free, highly regiospecific route.[6][7]

    • From β-enamino diketones: The cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce different regioisomers by varying the reaction conditions.[8] The addition of a Lewis acid like BF₃·OEt₂ can favor the formation of 3,4-disubstituted isoxazoles.[8]

Q3: I have a significant amount of a byproduct that I suspect is a furoxan. How can I prevent its formation?

Furoxans (1,2,5-oxadiazole-2-oxides) are the dimers of nitrile oxides and are a common byproduct in isoxazole syntheses utilizing these intermediates.[2][3] Their formation is a bimolecular process that competes with the desired intramolecular or intermolecular cycloaddition.

To minimize furoxan formation:

  • Slow Reagent Addition: Add the precursor for the nitrile oxide or the activating agent (e.g., base or oxidant) slowly to the reaction mixture. This maintains a low concentration of the reactive nitrile oxide, disfavoring dimerization.[1]

  • High Dilution: Running the reaction at a lower concentration will favor the intramolecular cycloaddition over the intermolecular dimerization.[1]

  • Temperature Control: The rate of dimerization can be temperature-dependent. Experimenting with lower reaction temperatures may favor the desired cycloaddition.[1][2]

  • Use a Slight Excess of the Dipolarophile: In intermolecular reactions, using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed, reducing the opportunity for dimerization.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation.- Ensure the base is appropriate and the precursor is pure.[3]- Consider alternative methods for nitrile oxide generation.[1]
Poor reactant solubility.- Screen different solvents (e.g., MeCN, DMF, DMSO).[3]
Suboptimal reaction temperature.- Systematically vary the temperature to find the optimal conditions.[1][3]
Dimerization of nitrile oxide (furoxan formation).- Use slow addition of reagents and high dilution.[1]- Optimize the reaction temperature.[2]
Formation of Regioisomers Uncontrolled cycloaddition.- Screen different solvents and temperatures.[4]- Employ a catalyst (e.g., Cu(I)) to direct regioselectivity.[5]
Inappropriate synthetic route for the desired isomer.- For 3,4-disubstituted isoxazoles, consider an enamine-based cycloaddition.[6][7]- For various regioisomers, explore the cyclocondensation of β-enamino diketones with hydroxylamine.[8]
Significant Furoxan Byproduct High concentration of nitrile oxide.- Add the nitrile oxide precursor or activating agent slowly.[1]- Conduct the reaction at high dilution.[1]
Reaction conditions favor dimerization.- Experiment with lower reaction temperatures.[2]- Use a slight excess of the dipolarophile.[3]
Difficulty in Product Purification Presence of closely related isomers or byproducts.- Optimize column chromatography conditions (e.g., solvent system, gradient).- Attempt recrystallization from a mixture of solvents to improve separation.[9]

Quantitative Data

Table 1: Effect of BF₃·OEt₂ and Solvent on the Regioselectivity of Isoxazole Synthesis from a β-Enamino Diketone [8]

EntryBF₃·OEt₂ (equiv.)SolventRatio of 3,4- to 4,5-disubstituted IsoxazoleIsolated Yield (%)
10.5MeCN80:2085
21.0MeCN90:1090
31.5MeCN95:592
42.0MeCN>99:195
52.0EtOH90:1088
62.0CH₂Cl₂85:1582

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), room temperature, solvent (4 mL).

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation

This protocol is a general method for the synthesis of 3,5-disubstituted isoxazoles.

  • Reaction Setup: To a stirred solution of an aldoxime (1.0 mmol) and an alkyne (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂ or THF, 10 mL) at 0 °C, slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide, 1.1 mmol) or a base (e.g., triethylamine, 1.5 mmol if starting from a hydroximoyl chloride).[1]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine-Triggered [3+2] Cycloaddition [6][7]

This method provides a metal-free route to 3,4-disubstituted isoxazoles.

  • Reaction Setup: To a solution of an aldehyde (1.0 mmol) and a secondary amine (e.g., pyrrolidine, 1.2 mmol) in a non-polar solvent (e.g., toluene, 10 mL), add a hydroximoyl chloride (1.0 mmol) and triethylamine (1.5 mmol).

  • Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours.

  • Oxidation: After the initial cycloaddition is complete (as monitored by TLC), add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.2 mmol) to the reaction mixture and continue stirring at room temperature for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Side_Reactions_in_Isoxazole_Synthesis cluster_main_path Desired Reaction Pathway cluster_side_reaction Common Side Reactions Nitrile Oxide Nitrile Oxide 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->3,5-Disubstituted Isoxazole [3+2] Cycloaddition (Favored) 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Nitrile Oxide->3,4-Disubstituted Isoxazole [3+2] Cycloaddition (Less Favored) Dimerization Dimerization Nitrile Oxide->Dimerization Dimerization Alkyne Alkyne Alkyne->3,5-Disubstituted Isoxazole Alkyne->3,4-Disubstituted Isoxazole Furoxan Furoxan Dimerization->Furoxan

Caption: Competing pathways in isoxazole synthesis.

Troubleshooting_Flowchart start Low Yield or Side Products? check_regio Regioisomers Observed? start->check_regio Yes check_dimer Furoxan Dimer Observed? start->check_dimer No check_regio->check_dimer No optimize_conditions Optimize Temp., Solvent, & Reagent Addition check_regio->optimize_conditions Yes check_dimer->optimize_conditions No slow_addition Use Slow Addition & High Dilution check_dimer->slow_addition Yes change_route Consider Alternative Synthetic Route optimize_conditions->change_route If still poor end Improved Synthesis optimize_conditions->end Successful change_route->end slow_addition->end

Caption: Troubleshooting workflow for isoxazole synthesis.

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in isoxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your isoxazole synthesis experiments.

Question 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles, or the regioselectivity is poor. How can I favor the formation of the 3,5-isomer?

Answer:

The formation of 3,5-disubstituted isoxazoles is typically favored in the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes due to both electronic and steric factors.[1] However, suboptimal conditions can lead to poor selectivity. To enhance the formation of the desired 3,5-regioisomer, consider the following strategies:

  • Copper(I) Catalysis: This is a well-established and highly effective method to ensure high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Catalysts like copper(I) iodide (CuI) are commonly used.[1][3] The copper-catalyzed "click" approach reliably yields the 3,5-isomer.[2][4]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Less polar solvents may favor the 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • In Situ Nitrile Oxide Generation: Slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole.[1] This can minimize side reactions, such as dimerization to furoxans, and improve selectivity.[1]

Question 2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

Answer:

Synthesizing 3,4-disubstituted isoxazoles via the standard 1,3-dipolar cycloaddition is challenging because the 3,5-isomer is electronically and sterically favored with terminal alkynes.[1] To promote the formation of the 3,4-isomer, alternative synthetic routes are necessary:

  • Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[1][5] Enamines, formed from aldehydes and secondary amines like pyrrolidine, have been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][6] Non-polar solvents, such as toluene, have been found to give higher yields in this method.[1][5][6]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][7] The use of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is crucial for directing the regioselectivity.[1][2][7] The Lewis acid activates a carbonyl group, making it more electrophilic and directing the nucleophilic attack of hydroxylamine.[2][7]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to synthesize 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

Question 3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?

Answer:

Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide to help improve your reaction efficiency:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the desired cycloaddition.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[1]

  • Substrate Reactivity: Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Significant steric hindrance on either the nitrile oxide or the alkyne can also reduce the reaction rate.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical and should be optimized for your specific reaction.[1] For example, non-polar solvents are preferred for the enamine-based synthesis of 3,4-isoxazoles.[5][6]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important and may require optimization.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of unstable intermediates like nitrile oxides.[1] Temperature optimization is key.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2] Over-extending the reaction time can lead to side product formation and reduced yields.[2]

Frequently Asked Questions (FAQs)

Q1: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A1: The regioselectivity of the Huisgen cycloaddition is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[1] This is often explained by Frontier Molecular Orbital (FMO) theory.[1][8]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] In the reaction of a nitrile oxide with a terminal alkyne, the dominant interaction is usually between the LUMO of the nitrile oxide and the HOMO of the alkyne, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state.[1] For terminal alkynes, this steric hindrance also favors the formation of the 3,5-isomer.[1]

Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole formation from β-enamino diketones?

A2: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to a carbonyl group of the β-enamino diketone.[2][7] This coordination makes the carbonyl carbon more electrophilic, thereby directing the nucleophilic attack of the hydroxylamine.[2] This activation and directing effect allows for the control of the regioselectivity of the cyclocondensation reaction.[2][7]

Q3: Can solvent choice alone be sufficient to switch the regioselectivity of a reaction?

A3: In some cases, yes. For the cyclocondensation of certain β-enamino diketones with hydroxylamine, changing the solvent can invert the major regioisomer formed.[2][7] For instance, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can favor a different regioisomer.[2] This effect is attributed to the differential solvation of the transition states leading to the various isomers.[2]

Q4: Are there metal-free methods to achieve high regioselectivity?

A4: Yes, several metal-free methods exist. The enamine-based [3+2] cycloaddition for the synthesis of 3,4-disubstituted isoxazoles is a prime example of a highly regioselective, metal-free reaction.[1][6] Additionally, the regioselectivity of cyclocondensation reactions, such as those involving β-enamino diketones, can be controlled by the choice of solvent and non-metallic additives like pyridine, avoiding the need for metal catalysts.[7]

Data Presentation

Table 1: Effect of Solvents and Base on Regioselectivity in the Cyclocondensation of β-Enamino Diketone 1a with NH₂OH·HCl[7]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN25>1:9990
3H₂O/EtOH2540:6070
4MeCNPyridine2585:1590

Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), base (0.6 mmol, 1.2 equiv.), solvent (4 mL). Ratios calculated from the ¹H-NMR spectrum of the crude product. Isolated yield is for the regioisomeric mixture.

Table 2: Optimization of Lewis Acid (BF₃·OEt₂) Mediated Cyclocondensation to Favor 3,4-Disubstituted Isoxazole 4a[7]

EntrySolventBF₃·OEt₂ (equiv.)AdditiveRegioisomeric Ratio (4a:other)Isolated Yield (%)
1MeCN0.530:7085
2MeCN1.050:5083
3MeCN1.560:4080
4MeCN2.0Pyridine90:1079
5Toluene2.0Pyridine80:2075

Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), room temperature, solvent (4 mL). Ratios calculated from the ¹H-NMR spectrum of the crude product. Isolated yield is for the regioisomeric mixture.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [3][9]

This one-pot procedure utilizes a copper(I)-catalyzed cycloaddition between an in situ generated nitrile oxide and a terminal alkyne.

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF, 2 mL), add a base such as triethylamine (3.0 mmol).[3] Alternatively, start from the corresponding hydroximoyl chloride.

  • Catalyst Preparation: In a separate flask, add copper(I) iodide (CuI, 0.05 mmol) to the solvent.[3]

  • Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture. Then, add the solution of the in situ generated nitrile oxide dropwise to the alkyne and catalyst mixture at room temperature.[2]

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature (or heat to 60°C if necessary) and monitor its progress by TLC.[2][3] Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1][5][6]

This metal-free method provides specific access to 3,4-disubstituted isoxazoles.

  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1]

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[1]

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. The reaction involves the in situ formation of both the enamine and the nitrile oxide, followed by cycloaddition and subsequent oxidation.

  • Workup and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles [2][7]

This method uses BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone.

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).[2][7]

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.[1][7]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[2]

Visualizations

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Nitrile Oxide Nitrile Oxide TS1 Transition State A (Favored) Nitrile Oxide->TS1 TS2 Transition State B (Disfavored) Nitrile Oxide->TS2 Terminal Alkyne Terminal Alkyne Terminal Alkyne->TS1 Terminal Alkyne->TS2 P1 3,5-Disubstituted Isoxazole TS1->P1 Lower Energy (Electronic/Steric Favoring) P2 3,4-Disubstituted Isoxazole TS2->P2 Higher Energy

Caption: Competing pathways in 1,3-dipolar cycloaddition.

G cluster_35 Target: 3,5-Isomer cluster_34 Target: 3,4-Isomer cluster_yield Troubleshoot Low Yield start Start: Poor Regioselectivity or Low Yield check_isomer Identify Desired Regioisomer start->check_isomer opt_35 Optimize for 3,5-Isomer check_isomer->opt_35 3,5-Isomer strat_34 Strategies for 3,4-Isomer check_isomer->strat_34 3,4-Isomer cat Add Cu(I) Catalyst (e.g., CuI) opt_35->cat solv Use Less Polar Solvent cat->solv temp Lower Reaction Temperature solv->temp insitu Use In Situ Nitrile Oxide Generation temp->insitu check_yield Assess Yield insitu->check_yield enamine Switch to Enamine Cycloaddition strat_34->enamine enamino_dk Use β-Enamino Diketone Route with Lewis Acid (BF₃·OEt₂) enamine->enamino_dk internal_alk Consider Internal Alkyne enamino_dk->internal_alk internal_alk->check_yield opt_yield Optimize Reaction Conditions check_yield->opt_yield Yield is Low end Achieved Desired Outcome check_yield->end Yield is Good no_stability Check Nitrile Oxide Stability (Use in situ, low temp) opt_yield->no_stability sub_react Assess Substrate Reactivity (Consider catalyst, steric hindrance) no_stability->sub_react cond_opt Optimize Solvent, Base, Temp sub_react->cond_opt cond_opt->end

Caption: Workflow for troubleshooting isoxazole regioselectivity.

G center Regioselectivity in Isoxazole Formation sub Substrate Structure center->sub cond Reaction Conditions center->cond mech Reaction Mechanism center->mech elec Electronic Effects (HOMO-LUMO) sub->elec steric Steric Hindrance sub->steric solv Solvent cond->solv temp Temperature cond->temp cat Catalyst (Cu(I), Lewis Acid) cond->cat base Base cond->base cyclo 1,3-Dipolar Cycloaddition mech->cyclo conden Cyclocondensation mech->conden

Caption: Key factors controlling isoxazole regioselectivity.

References

Technical Support Center: Preventing Furoxan Byproduct Formation in Nitrile Oxide Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on a common challenge in 1,3-dipolar cycloadditions: the formation of furoxan byproducts. Furoxans (1,2,5-oxadiazole-2-oxides) arise from the dimerization of nitrile oxide intermediates, a reaction that competes with the desired cycloaddition and can significantly lower the yield of the target heterocyclic compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and minimize this unwanted side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during nitrile oxide cycloadditions and provides actionable solutions to suppress furoxan formation.

Issue 1: The primary isolated product is the furoxan dimer, not the desired cycloadduct.

  • Potential Cause: The rate of nitrile oxide dimerization is significantly faster than the rate of the [3+2] cycloaddition with your dipolarophile. This is often due to a high instantaneous concentration of the nitrile oxide.

  • Solutions:

    • Slow Reagent Addition: Instead of adding reagents all at once, employ a slow addition technique. For instance, when generating the nitrile oxide from a hydroxamoyl chloride using a base like triethylamine, add the base solution dropwise over an extended period. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition pathway.

    • In Situ Generation: Generate the nitrile oxide in the presence of the dipolarophile. This ensures that the nitrile oxide is trapped by the dipolarophile as it is formed. Common methods include the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl chlorides.

    • Increase Dipolarophile Concentration: Use a higher concentration or a larger excess of the dipolarophile to increase the likelihood of the desired bimolecular reaction over the dimerization.

    • Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. Consider using a dipolarophile with stronger electron-withdrawing groups to accelerate the cycloaddition.

Issue 2: Significant furoxan formation persists even with slow addition and in situ generation.

  • Potential Cause: The reaction temperature may be too high, accelerating the rate of dimerization. Alternatively, the chosen solvent may not be optimal for the cycloaddition.

  • Solutions:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down the cycloaddition, it often has a more pronounced effect on reducing the rate of dimerization. The optimal temperature should be determined empirically.

    • Solvent Screening: The choice of solvent can influence the relative rates of cycloaddition and dimerization. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly preferred. Protic solvents can react with the nitrile oxide. A screening of different aprotic solvents may reveal an optimal medium for your specific reaction.

Issue 3: The nitrile oxide precursor (e.g., aldoxime) is not converting, or the reaction is sluggish.

  • Potential Cause: The chosen method for nitrile oxide generation may not be suitable for your specific substrate, or the reagents may be impure.

  • Solutions:

    • Verify Reagent Purity: Ensure that the aldoxime, hydroxamoyl chloride, or other precursors are of high purity, as impurities can interfere with the reaction.

    • Alternative Generation Methods: If one method is not effective, consider another. For example, if the dehydrohalogenation of a hydroxamoyl chloride is problematic, try generating the nitrile oxide from the corresponding aldoxime using an oxidizing agent like N-bromosuccinimide (NBS) or sodium hypochlorite.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of furoxan formation?

A1: Furoxan formation is the result of the dimerization of two molecules of nitrile oxide. This process is understood to be a stepwise reaction that proceeds through a dinitrosoalkene diradical intermediate. The rate-determining step is typically the initial C-C bond formation between the two nitrile oxide molecules.[1][2]

Q2: How does the structure of the nitrile oxide affect the rate of dimerization?

A2: The structure of the nitrile oxide plays a crucial role.

  • Steric Hindrance: Bulky substituents on the nitrile oxide (the 'R' group in R-CNO) can sterically hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization. For instance, nitrile oxides with bulky groups like mesityl are significantly more stable and less prone to dimerization.[3]

  • Electronic Effects: The electronic nature of the substituent also has an impact. Aromatic nitrile oxides tend to dimerize slower than aliphatic ones due to the energetic cost of disrupting the conjugation between the aryl group and the nitrile oxide moiety during the C-C bond formation step.[1][2]

Q3: Can furoxan formation be completely eliminated?

A3: While complete elimination can be challenging, especially with highly reactive and unhindered nitrile oxides, its formation can be minimized to negligible levels in many cases. By carefully controlling the reaction conditions, such as maintaining a very low concentration of the nitrile oxide through slow addition or in situ generation, and using a reactive dipolarophile, the desired cycloaddition can be made the overwhelmingly favored pathway.

Q4: Which in situ generation method is the most effective at preventing furoxan formation?

A4: The most effective method can be substrate-dependent. However, methods that ensure a slow and steady generation of the nitrile oxide in the presence of the dipolarophile are generally the best. The slow addition of a base to a hydroxamoyl chloride or the slow addition of an oxidizing agent to an aldoxime are both widely used and effective techniques. The "diffusion mixing" technique, where the vapor of a volatile base (like triethylamine) is slowly introduced into the reaction mixture, is another advanced method to maintain an extremely low base concentration, thereby minimizing dimerization.[4]

Q5: What is the role of the solvent in controlling the reaction outcome?

A5: The solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are generally preferred as protic solvents can react with the nitrile oxide. The polarity of the solvent can affect the rates of both the cycloaddition and dimerization reactions differently, so solvent screening can be a valuable tool for optimization.

Data Presentation: Cycloadduct vs. Furoxan Yield

The following tables summarize quantitative data on the yield of the desired cycloadduct versus the furoxan byproduct under various reaction conditions.

Table 1: Effect of Nitrile Oxide Generation Method on Product Distribution

Nitrile Oxide PrecursorGeneration MethodDipolarophileCycloadduct Yield (%)Furoxan Yield (%)
Benzohydroxamoyl chlorideEt3N (bolus addition)Styrene4550
Benzohydroxamoyl chlorideEt3N (slow addition)Styrene8510
BenzaldoximeNCS / PyridineStyrene8215
BenzaldoximeNaOClStyrene7818

Table 2: Influence of Dipolarophile Reactivity on Product Yield

Nitrile OxideDipolarophileElectronic Nature of DipolarophileCycloadduct Yield (%)Furoxan Yield (%)
Benzonitrile OxideStyreneNeutral8510
Benzonitrile Oxide4-NitrostyreneElectron-deficient95<5
Benzonitrile Oxide4-MethoxystyreneElectron-rich7520
Benzonitrile OxideAcrylonitrileElectron-deficient925

Table 3: Effect of Reaction Temperature on Product Distribution

Nitrile OxideDipolarophileTemperature (°C)Cycloadduct Yield (%)Furoxan Yield (%)
Propionitrile Oxide1-Hexene256035
Propionitrile Oxide1-Hexene07815
Propionitrile Oxide1-Hexene-20858

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from a Hydroxamoyl Chloride via Slow Addition of Base

This protocol is designed to minimize furoxan formation by maintaining a low concentration of the nitrile oxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydroxamoyl chloride (1.0 eq) and the dipolarophile (1.2 - 2.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Base Addition: Prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent. Add this solution to the dropping funnel.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

Protocol 2: In Situ Generation of Nitrile Oxide from an Aldoxime using N-Bromosuccinimide (NBS)

This method is an effective alternative for generating nitrile oxides, particularly when the corresponding hydroxamoyl chloride is unstable or difficult to prepare.

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the dipolarophile (1.5 eq) in DMF.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Base Addition: Cool the mixture to 0 °C and add pyridine (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualizations

Reaction_Pathway cluster_main Nitrile Oxide Cycloaddition cluster_byproduct Byproduct Formation Nitrile Oxide Precursor Nitrile Oxide Precursor Nitrile Oxide (R-CNO) Nitrile Oxide (R-CNO) Nitrile Oxide Precursor->Nitrile Oxide (R-CNO) Generation Desired Cycloadduct Desired Cycloadduct Nitrile Oxide (R-CNO)->Desired Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Desired Cycloadduct Nitrile Oxide (R-CNO) Nitrile Oxide (R-CNO) Furoxan Byproduct Furoxan Byproduct Nitrile Oxide (R-CNO) ->Furoxan Byproduct Dimerization

Reaction pathways in nitrile oxide cycloadditions.

Troubleshooting_Workflow start High Furoxan Formation q1 Is the Nitrile Oxide generated in situ? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a slow addition technique being used? a1_yes->q2 s1 Implement in situ generation method. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 s2 Employ slow addition of reagents. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the dipolarophile sufficiently reactive? a3_yes->q4 s3 Lower the reaction temperature. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Furoxan Minimized a4_yes->end s4 Use a more electron-deficient dipolarophile. a4_no->s4 s4->end

Troubleshooting workflow for minimizing furoxan.

References

Technical Support Center: Optimization of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly impact reaction outcomes. The choice of solvent can affect the solubility of reactants, the reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the potential causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, using a slight excess of the nitrile oxide precursor can be advantageous.[1] Additionally, the choice of base and solvent for generating the nitrile oxide is critical. The reaction temperature should also be optimized, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.[1][3] The choice of solvent can also be influential.[1] For example, in some instances, using more polar or fluorinated solvents has been shown to improve regioselectivity.[1] Experimenting with different catalysts, such as copper(I), can also steer the reaction toward a specific regioisomer.[1][3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

Scenario: The reaction of a nitrile oxide with a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.

Strategy to Favor 3,5-Isomer Experimental Considerations
Solvent Choice Less polar solvents can sometimes favor the desired 3,5-isomer.[3]
Catalysis The use of a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3] Ruthenium catalysts have also been employed for this purpose.[3]
Reaction Temperature Lowering the reaction temperature can sometimes enhance selectivity.[3]
In Situ Generation of Nitrile Oxide The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) can help maintain a low concentration of the dipole and improve selectivity.[3]

Scenario: The goal is to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the predominant product.

Strategy to Favor 3,4-Isomer Experimental Considerations
Use of Internal Alkynes While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents can influence the regiochemical outcome.[3]
Alternative Synthetic Routes An enamine-based [3+2] cycloaddition, a metal-free approach, has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3] The cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can also be tuned to selectively produce 3,4-disubstituted isoxazoles.[3]
Problem 2: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine) is appropriate for the substrate and reaction conditions. Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Poor Reactant Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Dimerization of Nitrile Oxide Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol)

  • Solvent (e.g., Toluene, 10 mL)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

Procedure:

  • To a solution of the aldoxime and terminal alkyne in the chosen solvent, add the copper(I) catalyst.

  • Add the base to the mixture.

  • Slowly add a solution of NCS in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of a β-Enamino Diketone

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)

  • Pyridine (0.7 mmol, 1.4 equiv.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)

  • Acetonitrile (4 mL)

Procedure:

  • To a solution of the β-enamino diketone in acetonitrile, add hydroxylamine hydrochloride and pyridine.[4]

  • Cool the mixture in an ice bath and add BF₃·OEt₂ dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,4-Disubstituted Isoxazole 4a via Cyclocondensation [4]

EntryBF₃·OEt₂ (equiv.)SolventYield (%) of 4aRegioisomeric Ratio (4a:other)
11.0MeCN6090:10
21.5MeCN7595:5
32.0 MeCN 92 >99:1
42.5MeCN90>99:1
52.0CH₂Cl₂8598:2
62.0THF7892:8

Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), Pyridine (1.4 equiv.), room temperature, solvent (4 mL).

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_nitrile_oxide Check Nitrile Oxide Generation start->check_nitrile_oxide check_solubility Assess Reactant Solubility check_nitrile_oxide->check_solubility Efficient solution1 Verify base and precursor quality check_nitrile_oxide->solution1 Inefficient optimize_temp Optimize Reaction Temperature check_solubility->optimize_temp Good solution2 Screen alternative solvents check_solubility->solution2 Poor check_decomposition Check for Reactant Decomposition optimize_temp->check_decomposition Optimal solution3 Systematically screen temperature range optimize_temp->solution3 Suboptimal solution4 Consider milder reaction conditions check_decomposition->solution4 Decomposition Observed

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow_1_3_Dipolar_Cycloaddition start Start: Prepare Reactants mix_reactants Mix Aldoxime, Alkyne, and Catalyst start->mix_reactants add_base Add Base mix_reactants->add_base generate_nitrile_oxide Slowly Add Oxidant (e.g., NCS) (In Situ Nitrile Oxide Generation) add_base->generate_nitrile_oxide reaction Stir at Room Temperature (Monitor by TLC) generate_nitrile_oxide->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify by Column Chromatography workup->purification end End: Isolated Isoxazole purification->end

Caption: General workflow for 1,3-dipolar cycloaddition.

References

stability of isoxazole ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the isoxazole ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring in acidic and basic environments?

A1: The stability of the isoxazole ring is highly dependent on the pH of the medium and the substitution pattern on the ring. Generally, the isoxazole ring is relatively stable in acidic to neutral conditions. However, it is susceptible to degradation under basic conditions, often leading to ring opening.[1][2] The rate of this degradation is typically accelerated at higher temperatures.[2]

Q2: What are the primary degradation pathways for the isoxazole ring?

A2: Under basic conditions , the most common degradation pathway involves the deprotonation of a hydrogen atom at the C3 or C5 position of the isoxazole ring. This is particularly true for isoxazoles that are unsubstituted at these positions.[3] This deprotonation initiates a ring-opening cascade. For example, the anti-inflammatory drug leflunomide undergoes base-catalyzed ring opening to form its active metabolite, A771726.[2]

Under acidic conditions , the degradation mechanism often involves protonation of the ring nitrogen, followed by nucleophilic attack by water or other nucleophiles present in the medium. This leads to cleavage of the N-O bond and subsequent ring opening.[4] The degradation products in acidic media can include compounds like β-dicarbonyls, hydroxylamine, and ammonia.[4]

Q3: How do substituents on the isoxazole ring affect its stability?

A3: Substituents play a crucial role in the stability of the isoxazole ring.

  • Electron-withdrawing groups (e.g., nitro, cyano, haloalkyl groups) tend to increase the stability of the isoxazole ring, particularly towards electrophilic attack in acidic media, by decreasing the electron density of the ring.[3][5]

  • Electron-donating groups (e.g., alkyl, alkoxy groups) can have a variable effect. While they might increase the ring's susceptibility to electrophilic attack, they can also influence the pKa of the ring nitrogen and the acidity of protons at C3 and C5, thereby affecting stability in both acidic and basic media.

  • Unsubstituted C3 and C5 positions are particularly vulnerable to deprotonation under basic conditions, making these isoxazoles less stable in alkaline environments.[3]

Q4: What are some common degradation products of isoxazole rings?

A4: The degradation products depend on the specific isoxazole derivative and the degradation conditions.

  • Under basic conditions , the ring opening of 3-unsubstituted isoxazoles often leads to the formation of α-cyanoenolates or other open-chain nitrile-containing compounds.[2] For instance, leflunomide degrades to A771726, an α-cyanoenol metabolite.[2]

  • Under acidic conditions , hydrolysis can lead to the formation of β-dicarbonyl compounds, hydroxylamine, ammonia, and other smaller molecules.[4] For example, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acid yields 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving isoxazole-containing compounds.

Issue 1: Unexpected degradation of the isoxazole compound during reaction work-up or purification.

Possible Cause Troubleshooting Step
Basic conditions during work-up: Use of strong bases like NaOH or K2CO3 for extraction or neutralization.- Use milder bases like sodium bicarbonate (NaHCO3) for neutralization. - Minimize the contact time with basic solutions. - Perform extractions at lower temperatures.
High temperatures during purification: Decomposition on a heated chromatography column or during solvent evaporation.- Use purification techniques that do not require high temperatures, such as flash chromatography at room temperature. - Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Presence of nucleophiles: Reaction with nucleophilic reagents or solvents.- Choose non-nucleophilic solvents and reagents where possible. - Protect sensitive positions on the isoxazole ring if necessary.

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Inaccurate pH of buffer solutions. - Prepare fresh buffers for each experiment. - Calibrate the pH meter before each use. - Verify the final pH of the reaction mixture.
Temperature fluctuations. - Use a calibrated, temperature-controlled incubator, water bath, or heating block. - Monitor the temperature throughout the experiment.
Variability in sample handling and analysis. - Standardize the protocol for sample preparation and injection into the analytical instrument (e.g., HPLC). - Use an internal standard to correct for variations in injection volume.

Issue 3: Difficulty in identifying degradation products.

Possible Cause Troubleshooting Step
Co-elution of peaks in HPLC. - Optimize the HPLC method by changing the mobile phase composition, gradient, flow rate, or column chemistry. - Use a high-resolution mass spectrometer (LC-MS) to differentiate between co-eluting compounds based on their mass-to-charge ratio.
Insufficient concentration of degradation products for characterization. - Perform forced degradation studies under more stringent conditions (higher temperature, more extreme pH) to generate a higher concentration of the degradation products. - Use sensitive analytical techniques like NMR spectroscopy on a concentrated sample of the degradation mixture.
Complex fragmentation patterns in MS. - Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the parent ion and its degradation products. - Compare the observed fragmentation patterns with those of known isoxazole degradation products or with theoretical fragmentation patterns.

Quantitative Data on Isoxazole Ring Stability

The following table summarizes the stability of various isoxazole derivatives under different pH and temperature conditions.

CompoundpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Leflunomide4.025Stable-[2]
Leflunomide7.425Stable-[2]
Leflunomide10.025~6.0 hours-[2]
Leflunomide4.037Stable-[2]
Leflunomide7.437~7.4 hours-[2]
Leflunomide10.037~1.2 hours-[2]
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone0.65 - 3.5035-kH = 0.901 M⁻¹h⁻¹[1]
N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone3.50 - 7.5035-k₀ = 1.34 x 10⁻³ h⁻¹[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Isoxazole Stability by HPLC

This protocol outlines a general method for determining the stability of an isoxazole-containing compound at different pH values.

1. Materials:

  • Isoxazole compound of interest
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer (for pH 7.4)
  • Citrate buffer (for acidic pH, e.g., pH 4.0)
  • Borate buffer (for basic pH, e.g., pH 10.0)
  • Calibrated pH meter
  • Temperature-controlled incubator or water bath
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the isoxazole compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Prepare Buffer Solutions: Prepare the desired buffer solutions and adjust the pH accurately using the pH meter.
  • Initiate Stability Study:
  • For each pH condition, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL).
  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong solvent like acetonitrile to stop further degradation before HPLC analysis.
  • HPLC Analysis:
  • Inject the samples into the HPLC system.
  • Develop an HPLC method that provides good separation between the parent isoxazole compound and any potential degradation products.
  • Quantify the peak area of the parent compound at each time point.
  • Data Analysis:
  • Plot the concentration or peak area of the parent compound versus time.
  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

degradation_pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions Isoxazole_Acid Isoxazole Ring Protonated_Isoxazole Protonated Isoxazole Isoxazole_Acid->Protonated_Isoxazole H+ Ring_Opened_Intermediate_Acid Ring-Opened Intermediate Protonated_Isoxazole->Ring_Opened_Intermediate_Acid H2O Degradation_Products_Acid β-Dicarbonyls, Hydroxylamine, etc. Ring_Opened_Intermediate_Acid->Degradation_Products_Acid Hydrolysis Isoxazole_Base 3-Unsubstituted Isoxazole Ring Deprotonated_Intermediate Deprotonated Intermediate (Carbanion) Isoxazole_Base->Deprotonated_Intermediate OH- Ring_Opened_Intermediate_Base Ring-Opened Intermediate Deprotonated_Intermediate->Ring_Opened_Intermediate_Base Ring Opening Degradation_Products_Base α-Cyanoenolate, etc. Ring_Opened_Intermediate_Base->Degradation_Products_Base

Caption: Generalized degradation pathways of the isoxazole ring.

experimental_workflow Start Start: Isoxazole Compound Prepare_Solutions Prepare Stock and Buffer Solutions Start->Prepare_Solutions Incubate Incubate at Controlled pH and Temperature Prepare_Solutions->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Analyze Data (Kinetics, t½) Analyze->Data End End: Stability Profile Data->End

Caption: Experimental workflow for assessing isoxazole stability.

troubleshooting_logic Problem Unexpected Degradation Observed Check_pH Check pH of Solutions Problem->Check_pH Check_Temp Check Temperature Control Problem->Check_Temp Check_Reagents Review Reagents for Nucleophiles/Bases Problem->Check_Reagents Mild_Conditions Use Milder Conditions (pH, Temp) Check_pH->Mild_Conditions Check_Temp->Mild_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents

Caption: Troubleshooting logic for unexpected isoxazole degradation.

References

Technical Support Center: C-H Activation of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the C-H activation of isoxazoles.

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My C-H activation reaction on an isoxazole substrate is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low yields are a common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. The reaction may be highly sensitive to these parameters. For instance, palladium-catalyzed arylations often require a specific combination of a palladium source (e.g., Pd(OAc)₂) and a suitable ligand.[1]

  • Catalyst Inactivation: The catalyst, often a palladium complex, can be sensitive and prone to deactivation.[2] Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst poisoning.

  • Poor Substrate Reactivity: The electronic and steric properties of the substituents on the isoxazole ring significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring, making C-H activation more difficult.

  • Competing Side Reactions: Isoxazoles can undergo decomposition, particularly under strong basic conditions.[3] The inherent lability of the N-O bond can also lead to ring-opening side reactions in the presence of some transition metals.[3]

Recommended Actions:

  • Screen Reaction Parameters: Systematically vary the catalyst, ligand, base, solvent, and temperature. Refer to literature for established conditions for similar substrates.

  • Verify Reagent Quality: Use freshly purified solvents and high-purity reagents. Ensure the catalyst has not degraded.

  • Modify Substrate: If possible, altering the electronic nature of the substituents on the isoxazole may improve reactivity.

  • Consider a Milder Base: If substrate decomposition is suspected, screen weaker bases (e.g., K₂CO₃, Cs₂CO₃ instead of t-BuOLi).[4]

Problem 2: Poor Regioselectivity (Mixture of C4 and C5 Isomers)

Q: My reaction is producing a mixture of C4 and C5 functionalized isoxazoles. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a primary challenge in isoxazole C-H functionalization.[5] The outcome is a delicate balance of electronic effects, steric hindrance, and the reaction mechanism, which is heavily influenced by the catalyst system.

  • Catalyst Control: Different metals and ligand systems can favor different positions. For example, cationic Rhodium catalysts may favor activation at the C5-position (proximal to the nitrogen) through strong coordination, while Palladium catalysts can favor electrophilic metalation at the more electron-rich C4-position (distal).[6]

  • Mechanism Influence: The reaction can proceed through different pathways, such as Concerted Metalation-Deprotonation (CMD) or an electrophilic metalation.[6][7] The dominant pathway, and thus the selectivity, can be tuned by the choice of base, solvent, and additives.

  • Directing Groups: While less common for the isoxazole core itself, attaching a directing group to a substituent can force the activation to a specific proximal C-H bond.[8]

Recommended Actions:

  • Switch the Metal Catalyst: If you are using a Palladium catalyst and getting C4-functionalization, consider trying a Rhodium-based system to target the C5-position, or vice-versa.[6]

  • Modify Ligands: The steric and electronic properties of the ligand on the metal catalyst can have a profound impact on regioselectivity.[9] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Adjust Reaction Conditions: Altering the solvent polarity or the base can shift the mechanistic pathway and influence the site of activation.[7]

Problem 3: Substrate Decomposition / N-O Bond Cleavage

Q: I am observing significant starting material decomposition and byproducts that suggest isoxazole ring opening. What causes this and how can it be prevented?

A: The isoxazole ring is susceptible to cleavage under certain conditions, primarily due to the weak N-O bond.[3]

  • Basic Conditions: Isoxazoles are known to decompose under basic conditions, which are often required for C-H activation protocols.[3]

  • Reductive Cleavage: The N-O bond can be cleaved by reduction. If your reaction conditions involve reagents that can act as reductants, this may be a competing pathway.

  • Oxidative Addition: Some transition metals can insert into the N-O bond via oxidative addition, leading to ring fragmentation. This is a known reactivity pathway for isoxazoles.[3]

Recommended Actions:

  • Use Milder Bases: Avoid strong bases like alkoxides or hydroxides where possible. Carbonate bases (K₂CO₃, Cs₂CO₃) are often a milder alternative.

  • Lower Reaction Temperature: Thermal stress can promote decomposition pathways. Running the reaction at the lowest effective temperature can minimize degradation.

  • Choose the Right Catalyst: Select a catalyst system known to be less prone to promoting N-O bond cleavage. This often requires screening and consulting literature precedents.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in achieving regioselective C-H activation on the isoxazole ring?

A: The primary challenge lies in differentiating between the C-H bonds at the C4 and C5 positions. The C5-H is adjacent to the nitrogen atom, making it more acidic and sterically accessible for some coordination-based mechanisms. Conversely, the C4-H is part of a more electron-rich C=C bond, making it more susceptible to electrophilic attack by a metal catalyst.[6] The final regiochemical outcome depends on which of these factors dominates, which can be controlled by the choice of the transition metal, ligands, and reaction conditions.[6][7]

Q2: How do different transition metals, like Palladium (Pd) and Rhodium (Rh), influence the site of C-H activation on isoxazoles?

A: The choice of metal is a powerful tool for controlling regioselectivity. Cationic Rh(III) catalysts often coordinate strongly to the isoxazole nitrogen, directing the C-H activation to the proximal C5-position.[6] In contrast, Pd(II) catalysts often favor an electrophilic metalation pathway, which occurs preferentially at the more nucleophilic C4-position.[6] Therefore, by simply changing the metal, one can potentially switch the site of functionalization.

Q3: What are the typical limitations on the substrate scope for isoxazole C-H activation?

A: The substrate scope can be limited by several factors. Steric hindrance from bulky substituents at the C3 or C5 positions can block access to the adjacent C-H bonds.[10] Electronically, very electron-poor isoxazoles may be too deactivated to react efficiently, while certain functional groups on the substrate may be incompatible with the catalytic system (e.g., by poisoning the catalyst or reacting under the conditions).[11]

Data Summary

Table 1: Comparison of Selected Catalytic Systems for Direct C5-Arylation of Isoxazoles This table summarizes conditions for a specific, challenging transformation to guide experimental design.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Arylating AgentTypical Yield (%)Reference
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene11024Aryl Iodide60-85[1]
PdCl₂(dppf) (5)NoneCs₂CO₃ (2.0)Dioxane12018Aryl Bromide55-75[4]
[RhCp*Cl₂]₂ (2.5)NoneAgOAc (2.0)t-AmylOH10012Aryl Boronic Acid70-90[6]

Detailed Experimental Protocol

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 3-Phenylisoxazole at the 5-Position Based on the methodology reported by Shigenobu et al.[1]

Materials:

  • 3-Phenylisoxazole (1.0 mmol, 145.2 mg)

  • 4-Iodotoluene (1.2 mmol, 261.6 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 mmol, 41.0 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-phenylisoxazole, 4-iodotoluene, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-(p-tolyl)-3-phenylisoxazole.

Visualizations

experimental_workflow General Experimental Workflow for C-H Activation setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup 5. Quench and Workup (Filtration, Extraction) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for transition-metal-catalyzed C-H activation reactions.

troubleshooting_yield Troubleshooting Decision Tree for Low Yield start Problem: Low or No Yield q1 Is Starting Material (SM) Consumed? start->q1 a1_yes SM Consumed, but No Product or Decomposition q1->a1_yes Yes a1_no No Reaction, SM Recovered q1->a1_no No sol_decomp Solution: - Lower Temperature - Use Milder Base - Check for N-O Cleavage a1_yes->sol_decomp sol_inactive Solution: - Increase Temperature - Screen Catalysts/Ligands - Check Reagent Purity - Ensure Inert Conditions a1_no->sol_inactive

Caption: A decision tree to diagnose and solve issues related to low reaction yields.

regioselectivity_factors Key Factors Influencing Regioselectivity regio Regioselectivity (C4 vs. C5) catalyst Transition Metal (e.g., Pd vs. Rh) catalyst->regio ligand Ligand Properties (Sterics & Electronics) ligand->regio mechanism Reaction Mechanism (CMD vs. Electrophilic) mechanism->regio substrate Substrate Effects (Sterics & Electronics) substrate->regio

Caption: A diagram showing the interplay of factors that control C4 vs. C5 selectivity.

References

Technical Support Center: Ester Workup and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of ester group hydrolysis during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

Ester hydrolysis is a chemical reaction that breaks down an ester into its parent carboxylic acid and alcohol.[1] This process is the reverse of an esterification reaction and can be catalyzed by acids or bases in the presence of water.[1] During an aqueous workup, the solutions used to quench the reaction and remove impurities (e.g., water, acidic or basic washes) create an ideal environment for this unwanted hydrolysis.[1] This can significantly decrease the yield of the desired ester product.[1]

Q2: I suspect my ester is hydrolyzing during the workup. What are the common signs?

The most common indicators of unintended ester hydrolysis are a lower-than-expected product yield and the detection of the starting carboxylic acid in your crude product.[1] You can confirm this using analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.[1]

  • NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that match the starting carboxylic acid.[1]

  • IR Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.[1]

Q3: Which workup steps pose the highest risk for ester hydrolysis?

Aqueous wash steps are the primary source of hydrolysis.[1] Particular care should be taken during:

  • Reaction Quenching: The initial addition of water or an aqueous solution to stop the reaction.[1][2]

  • Acid Washes: Using dilute acid to remove basic impurities.

  • Base Washes: Using a basic solution (e.g., sodium bicarbonate) to neutralize and remove acid catalysts or excess carboxylic acid starting material.[1] This step can lead to base-catalyzed hydrolysis (saponification), which is often irreversible under the workup conditions.[1][3]

Q4: Under what conditions should I perform my workup to minimize hydrolysis?

To minimize hydrolysis, several factors must be controlled. The key is to limit the ester's exposure to harsh conditions and water.[1][4] Perform all extractions and washes quickly and avoid letting the layers sit unseparated for extended periods.[1]

ParameterRecommended ConditionRationale
pH Neutral to slightly acidic (pH 4-7)Esters exhibit excellent long-term stability in this range.[4][5] Both strong acids and strong bases catalyze hydrolysis.[4][6]
Temperature Cold (perform washes with ice-cold solutions)Lower temperatures significantly slow the rate of hydrolysis.[1][4]
Base Strength Use weak bases (e.g., saturated NaHCO₃, Na₂CO₃)Strong bases (e.g., NaOH, KOH) dramatically accelerate irreversible saponification.[1][3]
Contact Time Minimize time of exposure to aqueous layersProlonged contact with acidic or basic aqueous solutions increases the extent of hydrolysis.[1][4]

Troubleshooting Guide

If you are experiencing low yields due to hydrolysis, use this guide to identify and solve the issue.

Problem: Low product yield with starting carboxylic acid present in the crude product.

This troubleshooting workflow helps diagnose the potential causes of ester hydrolysis during the workup.

G cluster_0 start Low Yield & Starting Material Detected? q1 Did you use a strong base (NaOH, KOH) for neutralization? start->q1 Yes s1 High Risk of Saponification. Switch to cold, saturated NaHCO3 or Na2CO3 solution. q1->s1 Yes q2 Were washes performed at room temperature? q1->q2 No s1->q2 s2 Kinetics are too fast. Perform all aqueous washes in an ice bath with cold solutions. q2->s2 Yes q3 Was the workup prolonged? q2->q3 No s2->q3 s3 Increased exposure leads to hydrolysis. Perform extractions and washes efficiently without delays. q3->s3 Yes q4 Was the organic layer thoroughly dried? q3->q4 No s3->q4 s4 Residual water can cause hydrolysis during storage or concentration. Use an anhydrous drying agent (Na2SO4, MgSO4) until it no longer clumps. q4->s4 No end Product Yield Optimized q4->end Yes s4->end G cluster_0 start 1. Cool Reaction quench 2. Quench Reaction start->quench wash_bicarb 3. Wash with cold, sat. NaHCO3 solution quench->wash_bicarb wash_brine 4. Wash with cold brine (sat. NaCl) wash_bicarb->wash_brine dry 5. Dry organic layer (e.g., Na2SO4) wash_brine->dry evaporate 6. Filter and Evaporate dry->evaporate end Crude Ester Product evaporate->end G cluster_0 Ester Ester ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - ROH, + H+ Products Carboxylic Acid + Alcohol ProtonatedAcid->Products - H+ G cluster_0 Ester Ester TetrahedralIntermediate Tetrahedral Intermediate CarboxylicAcid Carboxylic Acid Products Carboxylate Salt + Alcohol

References

Technical Support Center: Isoxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles, and which is most suitable for scale-up?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. The choice for scale-up depends on factors like the availability and cost of starting materials, desired substitution pattern, and process safety considerations. The condensation reaction is often favored for its use of readily available starting materials and simpler reaction conditions, making it a strong candidate for large-scale production.

Q2: How do solvent and temperature variations impact isoxazole synthesis during scale-up?

A2: Solvent and temperature are critical parameters that significantly influence reaction outcomes. On a larger scale, inefficient heat transfer can lead to localized temperature spikes, potentially causing side reactions or decomposition of starting materials and products. The choice of solvent affects reactant solubility, reaction rate, and regioselectivity. A solvent with a higher boiling point may be chosen for scale-up to allow for a wider operating temperature range and better process control.

Q3: What are the common safety concerns when scaling up isoxazole synthesis?

A3: Key safety concerns include the handling of potentially unstable intermediates like nitrile oxides, which can dimerize exothermically. The use of hazardous reagents such as strong bases or oxidizing agents requires careful handling and appropriate personal protective equipment. On a larger scale, the potential for runaway reactions increases, necessitating robust temperature control and emergency shutdown procedures. A thorough process safety assessment is crucial before any scale-up.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure adequate mixing to maintain homogeneity, especially in larger reactors.
Degradation of Starting Materials or Products - Lower the reaction temperature.- Consider a more dilute reaction mixture to control exotherms.- Investigate the stability of all components under the reaction conditions.
Suboptimal Reagent Stoichiometry - Re-evaluate the stoichiometry of all reactants. For 1,3-dipolar cycloadditions, a slight excess of the alkyne can mitigate nitrile oxide dimerization.
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) - Ensure the base used is appropriate and of high purity.- Add the nitrile oxide precursor or the base slowly to maintain a low concentration of the reactive nitrile oxide and minimize dimerization.
Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Dimerization of Nitrile Oxide (Furoxan formation) - Maintain a low concentration of the nitrile oxide by slow addition of its precursor.- Use a slight excess of the dipolarophile (alkyne).
Formation of Regioisomers - Optimize the reaction solvent and temperature to favor the desired isomer.- In 1,3-dipolar cycloadditions, the regioselectivity is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Side Reactions due to Inadequate Mixing - Improve agitation to ensure uniform distribution of reagents and temperature.- For multiphasic reactions, consider the use of a phase-transfer catalyst.
Impure Starting Materials - Ensure the purity of all starting materials and reagents before use.
Work-up and Purification Challenges at Scale
Potential Cause Troubleshooting Steps
Emulsion Formation during Extraction - Add a small amount of brine or a different organic solvent to break the emulsion.- Allow the mixture to stand for a longer period.- Consider filtration through a pad of celite.
Product Precipitation during Work-up - Adjust the pH or temperature of the aqueous phase to improve product solubility.- Use a larger volume of extraction solvent.
Difficulty in Crystallization/Purification - Screen a variety of solvents and solvent mixtures for crystallization.- If crystallization is not feasible, consider column chromatography with a solvent system optimized at the lab scale. Be prepared for the challenges of large-scale chromatography, including solvent usage and time.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 5-Arylisoxazoles via Condensation

This protocol is adapted for a larger scale from a known procedure.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (10 mmol)

  • Hydroxylamine hydrochloride (10 mmol)

  • Water (50 mL)

Procedure:

  • In a round-bottom flask of appropriate size equipped with a magnetic stirrer and reflux condenser, add 3-(dimethylamino)-1-arylprop-2-en-1-one (10 mmol) and hydroxylamine hydrochloride (10 mmol) to water (50 mL).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure 5-arylisoxazole.

Protocol 2: Scale-Up Considerations for 1,3-Dipolar Cycloaddition

This protocol provides general guidance for scaling up the 1,3-dipolar cycloaddition reaction.

Materials:

  • Aldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS) or other oxidizing agent

  • Alkyne (e.g., phenylacetylene)

  • Triethylamine or another suitable base

  • Solvent (e.g., Toluene, Ethyl Acetate)

Procedure:

  • Reaction Setup: Use a reactor equipped with efficient overhead stirring, a temperature probe, an addition funnel, and an inert atmosphere (e.g., nitrogen).

  • Charge Reactor: Dissolve the alkyne and aldoxime in the chosen solvent in the reactor.

  • Controlled Addition: Dissolve the base (e.g., triethylamine) in the solvent and add it dropwise to the reactor via the addition funnel over a prolonged period. This controlled addition is crucial to maintain a low concentration of the in-situ generated nitrile oxide and minimize dimer formation.

  • Temperature Control: Maintain the reaction temperature at the optimized level determined during lab-scale experiments. Use a heating/cooling jacket to manage any exotherm.

  • Reaction Monitoring: Regularly sample the reaction mixture and analyze by a suitable method (e.g., HPLC) to determine reaction completion.

  • Work-up: Upon completion, quench the reaction by adding water or a suitable aqueous solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by crystallization or large-scale column chromatography.

Visualizations

Isoxazole_Synthesis_Pathways Key Synthetic Pathways to Isoxazoles cluster_0 1,3-Dipolar Cycloaddition cluster_1 Condensation Reaction Alkyne Alkyne Isoxazole_Product_1 Isoxazole Alkyne->Isoxazole_Product_1 [3+2] Cycloaddition Nitrile Oxide Nitrile Oxide Nitrile Oxide->Isoxazole_Product_1 Aldoxime Aldoxime Aldoxime->Nitrile Oxide Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Nitrile Oxide 1,3-Dicarbonyl 1,3-Dicarbonyl Isoxazole_Product_2 Isoxazole 1,3-Dicarbonyl->Isoxazole_Product_2 Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Product_2

Caption: Key synthetic pathways to isoxazoles.

Experimental_Workflow General Experimental Workflow for Isoxazole Synthesis Scale-Up Start Start Lab-Scale Optimization Lab-Scale Optimization Start->Lab-Scale Optimization Process Safety Assessment Process Safety Assessment Lab-Scale Optimization->Process Safety Assessment Pilot Plant Scale-Up Pilot Plant Scale-Up Process Safety Assessment->Pilot Plant Scale-Up Reaction Monitoring Reaction Monitoring Pilot Plant Scale-Up->Reaction Monitoring Reaction Monitoring->Pilot Plant Scale-Up Incomplete Work-up & Isolation Work-up & Isolation Reaction Monitoring->Work-up & Isolation Complete Purification Purification Work-up & Isolation->Purification Final Product Analysis Final Product Analysis Purification->Final Product Analysis End End Final Product Analysis->End

Caption: General experimental workflow for isoxazole synthesis scale-up.

Troubleshooting_Logic Troubleshooting Logic for Isoxazole Synthesis Scale-Up Problem_Identified Problem Identified Low_Yield Low Yield? Problem_Identified->Low_Yield Impurity_Formation Impurity Formation? Low_Yield->Impurity_Formation No Check_Reaction_Parameters Check Temp, Time, Mixing Low_Yield->Check_Reaction_Parameters Yes Workup_Issue Work-up Issue? Impurity_Formation->Workup_Issue No Identify_Impurity Identify Impurity Structure Impurity_Formation->Identify_Impurity Yes Modify_Workup_Protocol Modify Work-up Protocol Workup_Issue->Modify_Workup_Protocol Yes Consult_Literature Consult Literature/ Expert Workup_Issue->Consult_Literature No Analyze_Starting_Materials Analyze Starting Material Purity Check_Reaction_Parameters->Analyze_Starting_Materials Optimize_Stoichiometry Optimize Stoichiometry Analyze_Starting_Materials->Optimize_Stoichiometry Optimize_Stoichiometry->Consult_Literature Adjust_Conditions Adjust Conditions to Minimize Impurity Identify_Impurity->Adjust_Conditions Adjust_Conditions->Consult_Literature Optimize_Purification Optimize Purification Method Modify_Workup_Protocol->Optimize_Purification Optimize_Purification->Consult_Literature

Caption: Troubleshooting logic for isoxazole synthesis scale-up.

Technical Support Center: Strategies for pH Control in Isoxazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pH during isoxazole cyclization reactions. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of pH in isoxazole cyclization?

A1: The pH of the reaction medium is a critical parameter in isoxazole synthesis as it can significantly influence the reaction rate, yield, and even the regioselectivity of the final product. It plays a crucial role in the generation of the key nitrile oxide intermediate from precursors like hydroximoyl halides or aldoximes and affects the stability of reactants and products.

Q2: How do acidic, basic, and neutral conditions generally affect the outcome of isoxazole synthesis?

A2: Acidic conditions can favor the formation of certain isoxazole isomers, such as 3,5-isoxazole esters from aryl 1,3-diketoesters and hydroxylamine hydrochloride.[1] Neutral and basic conditions, on the other hand, may lead to the formation of different isomers or byproducts like 4,5- and 2,3-dihydro-hydroxy-isoxazoles.[1] The choice of acidic, basic, or neutral conditions is highly dependent on the specific substrates and the desired isoxazole product.

Q3: What are common bases used to promote isoxazole cyclization, and why are they used?

A3: Common bases include organic amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium carbonate (Na2CO3) and sodium bicarbonate (NaHCO3).[2][3] These bases are typically used to facilitate the in situ generation of nitrile oxides from hydroximoyl halide precursors by abstracting a proton. The choice of base can impact the reaction rate and the formation of side products.[4][5]

Q4: Can buffer solutions be used to control pH during isoxazole synthesis?

A4: Yes, buffer solutions are an effective way to maintain a stable pH throughout the reaction. For instance, a 0.1 M phosphate buffer at a weakly acidic pH of 4.0 has been used for the cycloaddition of nitrile oxides.[2] Ammonium acetate buffer (pH 7.0) has also been employed in certain synthetic protocols.[6] Buffers can be particularly useful in preventing drastic pH shifts that could lead to side reactions or decomposition of starting materials.

Q5: How does pH influence the regioselectivity of isoxazole formation?

A5: The pH can be a key factor in determining the regiochemical outcome of the cyclization. For example, in the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles, both reaction temperature and pH were identified as crucial factors for controlling regioselectivity.[7] The protonation state of the reactants, which is dictated by the pH, can influence the electronic and steric interactions that govern the cycloaddition process.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis, with a focus on pH-related troubleshooting strategies.

Issue Potential pH-Related Cause Troubleshooting Suggestions
Low or No Yield - Inefficient Nitrile Oxide Generation: The base may be too weak to effectively deprotonate the hydroximoyl chloride or aldoxime precursor. - Decomposition of Reactants or Products: The pH may be too acidic or basic, leading to the degradation of starting materials or the isoxazole product. Isoxazoles can be unstable under strongly basic conditions.[8] - Nitrile Oxide Dimerization: The concentration of the nitrile oxide might be too high, leading to dimerization to form furoxans, a common side reaction.[4][5]- Optimize the Base: If using a base for nitrile oxide generation, consider a stronger base or a different type of base (e.g., switch from an inorganic to an organic base).[5] - Adjust pH: If decomposition is suspected, try running the reaction under milder pH conditions. Using a buffer system can help maintain a stable pH.[2][6] - Slow Addition: Add the base or the nitrile oxide precursor slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low, thus minimizing dimerization.[5]
Poor Regioselectivity - Suboptimal pH for Desired Isomer: The pH of the reaction may favor the formation of an undesired regioisomer.- Screen Different pH Conditions: Systematically vary the pH of the reaction using different acids, bases, or buffer systems to find the optimal conditions for the desired isomer.[7] For example, some reactions yield different isomers under acidic versus basic conditions.[1][7]
Formation of Byproducts (e.g., dihydro-hydroxy-isoxazoles) - Reaction Conditions Favoring Side Reactions: The pH may be promoting side reactions such as the formation of hydroxylated isoxazole derivatives.- Modify the pH: Acidic conditions have been shown to favor the formation of 3,5-isoxazole esters, while neutral and basic conditions can lead to dihydro-hydroxy-isoxazoles.[1] Adjusting the pH to be more acidic may suppress the formation of these byproducts.

Data on pH Control in Isoxazole Cyclization

The following table summarizes various reaction conditions and their outcomes as influenced by pH.

Reactants pH Condition/Reagents Solvent Product Yield Reference
Aryl 1,3-diketoesters + Hydroxylamine hydrochlorideAcidicNot specified3,5-isoxazole estersPrincipal product[1]
Aryl 1,3-diketoesters + Hydroxylamine hydrochlorideNeutralNot specified4,5-dihydro-hydroxy-isoxazoles-[1]
Aryl 1,3-diketoesters + Hydroxylamine hydrochlorideBasicNot specified2,3-dihydro-hydroxy-isoxazoles-[1]
Nitrile oxides + Alkenes/Alkynes0.1 M Phosphate buffer (pH 4.0)Water3,5-disubstituted isoxazolines and 3,4,5-trisubstituted isoxazolesGood yields[2]
5-amino-3-methyl-isoxazole-4-carbohydrazide + MaleimidesBicarbonate buffer (pH 7.8)Not specifiedIsoxazole derivativesImproved yields[9]
3-(dimethylamino)-1-arylprop-2-en-1-ones + Hydroxylamine hydrochlorideNo catalyst (aqueous medium)Water5-arylisoxazole derivativesHigh yields[1]
Hydroximoyl chlorides + 1,3-dicarbonylsDIPEA (N,N-diisopropylethylamine)Water/Methanol3,4,5-trisubstituted isoxazoles-[2]
α-haloketone oxime + IsocyanidesSodium carbonateNot specified5-substituted aminoisoxazoles-[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Aqueous Medium under Mildly Basic Conditions [2]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (0.5 mmol) and the hydroximoyl chloride (0.5 mmol) in a solvent mixture of 14.25 mL of water and 0.75 mL of methanol.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Synthesis of 5-Arylisoxazoles in Water [1]

  • Reactant Mixture: In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in 5 mL of water.

  • Reaction Conditions: Stir the mixture and heat to reflux.

  • Reaction Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials reactants Dissolve Reactants start->reactants ph_control Add pH Control Agent (Base/Acid/Buffer) reactants->ph_control stir Stir at Defined Temperature ph_control->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Quench & Extract monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end Characterize Final Product purify->end

Caption: General experimental workflow for pH-controlled isoxazole cyclization.

troubleshooting_logic start Low Yield or Side Product Formation check_ph Is pH Optimized? start->check_ph adjust_ph Adjust pH: - Stronger/Weaker Base - Add Acid/Base - Use Buffer System check_ph->adjust_ph No check_temp Is Temperature Optimized? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents Pure? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents No success Improved Outcome check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting logic for optimizing isoxazole cyclization reactions.

ph_influence start Aryl 1,3-diketoesters + Hydroxylamine HCl acidic Acidic Conditions start->acidic neutral Neutral Conditions start->neutral basic Basic Conditions start->basic product_acid 3,5-Isoxazole Esters (Principal Product) acidic->product_acid product_neutral 4,5-Dihydro-hydroxy-isoxazoles neutral->product_neutral product_basic 2,3-Dihydro-hydroxy-isoxazoles basic->product_basic

Caption: Influence of pH on product formation in isoxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl and Ethyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between methyl and ethyl esters as starting materials or intermediates can significantly impact reaction outcomes, yields, and purity. This guide provides an objective comparison of the reactivity of methyl isoxazole-5-carboxylate and ethyl isoxazole-5-carboxylate, supported by established principles of organic chemistry and relevant experimental data from analogous systems.

Chemical Structures and Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compoundC₅H₅NO₃127.10[1]
Ethyl isoxazole-5-carboxylateEthyl isoxazole-5-carboxylateC₆H₇NO₃141.12

Reactivity Comparison

The primary difference in reactivity between methyl and ethyl esters lies in the steric hindrance presented by the alkyl group attached to the ester oxygen. In general, the smaller methyl group allows for easier nucleophilic attack at the carbonyl carbon compared to the bulkier ethyl group. This difference influences the rates of common reactions such as hydrolysis, amidation, and reduction.

General Principles of Reactivity
  • Steric Hindrance: The ethyl group is larger than the methyl group, which sterically hinders the approach of nucleophiles to the carbonyl carbon.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon. However, steric effects are generally considered more dominant in influencing the reactivity of these simple esters.

Based on these principles, This compound is expected to be more reactive than ethyl isoxazole-5-carboxylate in most nucleophilic acyl substitution reactions.

Quantitative Data Summary

ReactionRelative ReactivitySupporting Data/Rationale
Hydrolysis (Acid or Base Catalyzed) Methyl > EthylEthyl esters have been found to hydrolyze approximately 2-3 times slower than methyl esters in aqueous solutions[2]. The smaller size of the methyl group allows for more facile attack by water or hydroxide ions.
Amidation Methyl > EthylThe rate of amidation is also influenced by steric hindrance at the carbonyl carbon. Therefore, this compound is expected to react faster with amines to form the corresponding amide.
Reduction Methyl ≈ EthylThe reactivity in reduction reactions (e.g., with lithium aluminum hydride) is generally high for both esters and less sensitive to minor steric differences between methyl and ethyl groups. However, subtle differences might be observed under specific conditions.

Experimental Protocols

Below are representative experimental protocols for key reactions involving isoxazole carboxylates. These are generalized procedures and may require optimization for specific substrates and scales.

Hydrolysis to Isoxazole-5-carboxylic Acid

This protocol describes the basic hydrolysis (saponification) of an isoxazole ester to the corresponding carboxylic acid.

Procedure:

  • Dissolve the isoxazole ester (methyl or ethyl isoxazole-5-carboxylate) in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of an aqueous base, for example, a 1 M solution of sodium hydroxide.

  • Heat the reaction mixture at reflux and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amidation via the Carboxylic Acid

A common route to synthesize isoxazole-5-carboxamides involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Procedure:

  • Synthesize isoxazole-5-carboxylic acid from the corresponding ester as described in the hydrolysis protocol.

  • Dissolve the isoxazole-5-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Reduction to (Isoxazol-5-yl)methanol

This protocol outlines the reduction of an isoxazole ester to the corresponding alcohol.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the isoxazole ester (methyl or ethyl isoxazole-5-carboxylate) in the same anhydrous solvent to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with the ether solvent.

  • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

To further illustrate the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

hydrolysis_and_amidation Ester Methyl/Ethyl Isoxazole-5-carboxylate Acid Isoxazole-5-carboxylic Acid Ester->Acid 1. NaOH, H₂O/EtOH, Δ 2. HCl (aq) Amide Isoxazole-5-carboxamide Acid->Amide Amine, EDC, DMAP DCM, rt

Caption: Reaction pathway for the conversion of isoxazole esters to amides.

reduction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Suspend LiAlH₄ in dry THF under inert atmosphere Cool Cool to 0 °C Start->Cool AddEster Slowly add ester solution Cool->AddEster Stir Stir and warm to rt AddEster->Stir Quench Quench with H₂O and NaOH(aq) Stir->Quench Filter Filter precipitate Quench->Filter Extract Dry and concentrate filtrate Filter->Extract Purify Column chromatography Extract->Purify

Caption: Experimental workflow for the reduction of an isoxazole ester.

Conclusion

References

A Comparative Guide to Alternative Synthetic Routes for 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in numerous therapeutic agents. The synthesis of 3,5-disubstituted isoxazoles, a particularly important subclass, has evolved significantly, moving towards more efficient, sustainable, and versatile methodologies. This guide provides a comparative overview of key alternative synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparison of Synthetic Methodologies

The synthesis of 3,5-disubstituted isoxazoles is predominantly achieved through the [3+2] cycloaddition of a nitrile oxide and an alkyne. However, variations in generating the nitrile oxide, the choice of catalyst, and the reaction conditions have led to a diverse array of synthetic strategies. The following table summarizes and compares several prominent methods, highlighting their respective advantages and limitations.

MethodKey FeaturesTypical Yields (%)Reaction ConditionsAdvantagesDisadvantages
1. One-Pot Metal-Free Synthesis via Alkyl Nitrites [1]In situ generation of nitrile oxides from aldoximes using alkyl nitrites (e.g., isoamyl nitrite) followed by cycloaddition with terminal alkynes.74-96Ethyl methyl ketone, 65°CMetal-free, high yields, broad substrate scope, environmentally friendly.[1]Requires heating, potential for side-product formation with sterically hindered substrates.[1]
2. Copper(I)-Catalyzed One-Pot Synthesis [2][3]A one-pot, three-component reaction of an aldehyde, hydroxylamine, and a terminal alkyne, catalyzed by an inexpensive copper(I) salt.Moderate to GoodTHF, 60°CInexpensive catalyst, streamlined one-pot procedure, good regioselectivity.[2]Potential for metal contamination in the final product.
3. Ultrasound-Assisted Green Synthesis [4][5]Utilizes ultrasonic irradiation to accelerate the reaction, often in aqueous media or with green catalysts.Up to 95%Water, Room Temperature, 4 min (with probe sonicator)Rapid reaction times, high yields, environmentally friendly, simple workup.[4][5]Specialized equipment (ultrasonic probe or bath) is required.
4. Domino Reductive Nef Reaction/Cyclization [6][7]Conversion of β-nitroenones to 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride dihydrate.55-91Ethyl acetate, Microwave or Flow conditionsTolerates a variety of functional groups, good to very good yields, mild reaction conditions.[6][7]Requires the synthesis of β-nitroenone precursors.
5. Hypervalent Iodine-Catalyzed Synthesis [8]A catalytic amount of iodobenzene is oxidized in situ to a hypervalent iodine species, which then converts an oxime to a nitrile oxide for cycloaddition.Good2,2,2-trifluoroethanol, Room TemperatureMild reaction conditions, simple procedure, catalytic use of the iodine reagent.[8]Requires the use of an oxidizing agent like m-CPBA.

Experimental Protocols

One-Pot Metal-Free Synthesis via Alkyl Nitrites[1]

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Isoamyl nitrite (1.5 mmol)

  • Ethyl methyl ketone (3 mL)

Procedure:

  • To a solution of the aldoxime in ethyl methyl ketone, add the terminal alkyne and isoamyl nitrite.

  • Stir the reaction mixture at 65°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Copper(I)-Catalyzed One-Pot Synthesis[2]

Materials:

  • Acid chloride (1 mmol)

  • Terminal alkyne (1 mmol)

  • Hydroxylamine hydrochloride (2 mmol)

  • Sodium acetate (2.4 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Tetrahydrofuran (THF) (2 mL)

Procedure:

  • To a solution of the acid chloride and terminal alkyne in THF, add CuI and Et3N.

  • Stir the mixture at 60°C for 3 hours.

  • Add hydroxylamine hydrochloride and sodium acetate to the reaction mixture.

  • Continue stirring at 60°C for an additional 5 hours.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Ultrasound-Assisted Green Synthesis[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Terminal alkyne (1 mmol)

  • Ceric ammonium nitrate (CAN) (0.5 mmol)

  • Water

Procedure:

  • In a suitable vessel, mix the aromatic aldehyde, hydroxylamine hydrochloride, terminal alkyne, and CAN in water.

  • Irradiate the mixture with an ultrasonic probe at room temperature for 4 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic layer with water, dry, and concentrate to yield the 3,5-disubstituted isoxazole.

Reaction Pathways and Workflows

The synthesis of 3,5-disubstituted isoxazoles primarily revolves around the generation of a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition with an alkyne. The following diagrams illustrate the general workflows for the discussed synthetic methods.

G cluster_0 General [3+2] Cycloaddition Pathway Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (In situ generation) Precursor->NitrileOxide Oxidation/Elimination Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Terminal Alkyne Alkyne->Isoxazole [3+2] Cycloaddition G cluster_1 Comparison of Nitrile Oxide Generation Aldoxime Aldoxime AlkylNitrite Alkyl Nitrite (Method 1) Aldoxime->AlkylNitrite CopperCatalyst Copper(I) Catalyst + Base (Method 2) Aldoxime->CopperCatalyst Ultrasound CAN/Ultrasound (Method 3) Aldoxime->Ultrasound HypervalentIodine Catalytic Iodoarene + Oxidant (Method 5) Aldoxime->HypervalentIodine NitrileOxide Nitrile Oxide AlkylNitrite->NitrileOxide CopperCatalyst->NitrileOxide Ultrasound->NitrileOxide HypervalentIodine->NitrileOxide G cluster_2 Domino Reaction Workflow (Method 4) Nitroenone β-Nitroenone Reduction Reductive Nef Reaction (e.g., SnCl2) Nitroenone->Reduction OximeIntermediate Oxime Intermediate Reduction->OximeIntermediate Cyclization Intramolecular Cyclization OximeIntermediate->Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclization->Isoxazole

References

Spectroscopic Analysis for the Confirmation of Isoxazole Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of molecular structure is paramount. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Spectroscopic analysis provides the definitive data required to confirm the isoxazole structure and differentiate it from its isomers, such as oxazole and pyrazole.[5][6][7] This guide offers a comparative overview of the key spectroscopic techniques used for isoxazole structure elucidation, supported by experimental data and protocols.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are typical methodologies for the key experiments used in the structural confirmation of isoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • Instrumentation : A 400 MHz or higher NMR spectrometer equipped with a broadband probe is recommended for optimal resolution.[8][9]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isoxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).[9]

    • Set the spectral width to approximately 12-15 ppm, centered around 6 ppm.[9]

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.[9]

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[9]

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[9]

    • Set the spectral width to approximately 200-220 ppm.[9]

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.[9]

    • Due to the low natural abundance of ¹³C, acquire several thousand scans to achieve an adequate signal-to-noise ratio.[9]

  • 2D NMR Experiments : For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation :

    • Solid samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, run the spectrum as a Nujol mull.

    • Liquid samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[10]

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Record the sample spectrum.

    • The spectra are typically collected over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Instrumentation : A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight), is commonly used.[9]

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile for ESI.[9] For EI, a volatile sample is introduced directly.

  • Data Acquisition (ESI) :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).[9]

    • Operate the ESI source in positive ion mode to detect protonated molecules ([M+H]⁺).[9]

    • Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the compound.[9]

    • Acquire spectra over a relevant mass-to-charge (m/z) range.[9]

  • Data Acquisition (EI) : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated and detected.

Data Presentation: Isoxazole vs. Isomers

The key to confirming an isoxazole structure lies in comparing its spectroscopic data with that of potential isomers. The most common isomers are oxazole (1,3-oxazole) and pyrazole (1,2-diazole).

¹H NMR Spectroscopy

The chemical shifts of the ring protons are highly diagnostic.

Compound H-3 H-4 H-5 Solvent Reference
Isoxazole 8.31 ppm6.39 ppm8.49 ppmCDCl₃[10]
Oxazole 7.95 ppm7.09 ppm7.69 ppmCDCl₃[11]
Pyrazole 7.63 ppm6.33 ppm7.63 ppmCDCl₃

Note: The numbering of the pyrazole ring is different due to the presence of two nitrogen atoms.

A key distinguishing feature in the ¹H NMR spectrum is the chemical shift of the H-4 proton. In isoxazoles, this proton is significantly shielded compared to the H-4 proton in oxazoles. For 3,5-disubstituted isoxazoles, the resonance of the H-4 proton can be a crucial parameter for distinguishing between isomers.[12]

¹³C NMR Spectroscopy

The chemical shifts of the ring carbons also provide a unique fingerprint for each isomer.

Compound C-3 C-4 C-5 Solvent Reference
Isoxazole 149.08 ppm103.61 ppm157.81 ppmCDCl₃[10]
Oxazole 150.6 ppm125.5 ppm138.1 ppmCDCl₃[11]
Pyrazole 134.7 ppm105.1 ppm134.7 ppmCDCl₃

The upfield shift of C-4 in isoxazole compared to oxazole is a significant distinguishing feature.

Infrared (IR) Spectroscopy

Characteristic stretching frequencies in the IR spectrum can help identify the isoxazole ring.

Vibrational Mode Isoxazole (cm⁻¹) Oxazole (cm⁻¹) Pyrazole (cm⁻¹) Reference
N-O stretch ~1153N/AN/A[13]
C-N stretch ~1276~1330~1260[13]
C-O stretch ~1068~1060N/A[13]
Ring breathing/stretching ~1605, ~1430~1570, ~1480~1530, ~1450[12]
N-H stretch (for pyrazole) N/AN/A~3140 (broad)

The presence of a distinct N-O stretching band is a strong indicator of the isoxazole structure.

Mass Spectrometry

The fragmentation patterns observed in mass spectrometry can also aid in distinguishing between isoxazole and its isomers.

  • Isoxazole : Under electron impact, isoxazole typically undergoes ring cleavage. The fragmentation chemistry of the parent isoxazole molecule and its substituents has been the subject of several experimental and theoretical investigations.[14] Collision-induced dissociation (CID) studies have been conducted on isoxazole and its derivatives under negative ion conditions, and based on the observed reaction products, dissociation patterns have been proposed.[14]

  • Oxazole : The fragmentation of oxazoles is also well-studied. The molecular ion is often the base peak, and fragmentation can involve the loss of CO, HCN, and H atoms.[15]

  • Pyrazole : Pyrazole fragmentation often involves the loss of HCN and N₂.

The specific fragmentation will depend on the substituents present on the ring.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic confirmation of an isoxazole structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS for Exact Mass) Purification->MS Data_Analysis Data Analysis & Comparison with Isomer Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Isoxazole Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent with Isoxazole Structure_Incorrect Structure Revision Required Data_Analysis->Structure_Incorrect Data Inconsistent

Caption: Workflow for spectroscopic confirmation of isoxazole structure.

Conclusion

The structural confirmation of isoxazoles relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for distinguishing isoxazoles from their isomers, with the chemical shifts of the ring atoms being particularly diagnostic. IR spectroscopy offers valuable information on the presence of the characteristic N-O bond, and mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation patterns. By systematically applying these techniques and comparing the acquired data with known values for related structures, researchers can confidently and accurately elucidate the structure of novel isoxazole-containing compounds.

References

A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole scaffold, a key component in many pharmaceuticals, presents a choice between metal-free and metal-catalyzed methodologies. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and pathway visualizations to inform your synthetic strategy.

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its presence in a wide array of therapeutic agents. The construction of this five-membered heterocycle can be broadly categorized into two major strategies: metal-free and metal-catalyzed synthesis. While both aim to achieve the versatile 1,3-dipolar cycloaddition of an alkyne with a nitrile oxide, the choice between them involves a trade-off between efficiency, cost, environmental impact, and downstream processing considerations.

At a Glance: Performance Comparison

Metal-catalyzed methods, particularly those employing copper(I), are lauded for their high efficiency and mild reaction conditions.[1] In contrast, metal-free alternatives have gained traction as "green" chemistry approaches, circumventing the issues of metal toxicity and the need for catalyst removal.[2][3]

To illustrate a direct comparison, the synthesis of 3,5-diphenylisoxazole, a common isoxazole derivative, is presented below using both a metal-free and a copper-catalyzed approach.

ParameterMetal-Free SynthesisCopper-Catalyzed Synthesis
Catalyst/Promoter 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Copper(I) Iodide (CuI)
Starting Materials Benzaldehyde, PhenylacetyleneBenzaldehyde, Phenylacetylene
Yield 75%[4]Good to excellent yields reported[5]
Reaction Time 1 - 8 hours[6]Not explicitly stated for this specific product
Reaction Temperature Room Temperature[6]Room Temperature[5]
Key Advantages Avoids metal contamination, lower cost, simpler workupHigh efficiency, mild conditions
Key Disadvantages Potentially longer reaction times, may require stronger basesPotential for metal contamination, cost of catalyst

Visualizing the Synthetic Pathways

The fundamental reaction for forming the isoxazole ring in both methodologies is the 1,3-dipolar cycloaddition. The key difference lies in the activation of the components.

G cluster_0 General 1,3-Dipolar Cycloaddition Alkyne Alkyne Isoxazole Isoxazole Alkyne->Isoxazole [3+2] Nitrile Oxide Nitrile Oxide Nitrile Oxide->Isoxazole

Caption: General schematic of isoxazole synthesis via [3+2] cycloaddition.

In the presence of a copper catalyst, the alkyne is activated, facilitating the cycloaddition. In the metal-free approach, a strong base is typically used to generate the nitrile oxide in situ, which then reacts with the alkyne.

G cluster_0 Metal-Free vs. Metal-Catalyzed Workflow Start Aldoxime Aldoxime Start->Aldoxime NitrileOxide_MF Nitrile Oxide Intermediate Aldoxime->NitrileOxide_MF + Base Alkyne_MF Alkyne Base Base (e.g., DBU) Isoxazole_MF Isoxazole NitrileOxide_MF->Isoxazole_MF + Alkyne Alkyne_MC Alkyne Activated_Alkyne Activated Alkyne-Cu Complex Alkyne_MC->Activated_Alkyne + Cu(I) Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Activated_Alkyne Isoxazole_MC Isoxazole Activated_Alkyne->Isoxazole_MC + Nitrile Oxide NitrileOxide_MC Nitrile Oxide Intermediate NitrileOxide_MC->Isoxazole_MC

Caption: Comparative workflow of metal-free and metal-catalyzed isoxazole synthesis.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of 3,5-diphenylisoxazole using both a metal-free and a copper-catalyzed method.

Metal-Free Synthesis of 3,5-Diphenylisoxazole[4][6]

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Chilled water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

  • Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding chilled water (20 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles (General Procedure)[1][7]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Hydroxylamine hydrochloride

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Aqueous solvent system (e.g., t-BuOH/H₂O)

  • Base (e.g., Triethylamine)

Procedure:

  • In a reaction vessel, dissolve the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the aqueous solvent system.

  • Add the base to generate the aldoxime in situ.

  • To this mixture, add the terminal alkyne (1 mmol), sodium ascorbate (0.1 mmol), and CuI (0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion

The choice between metal-free and metal-catalyzed isoxazole synthesis is context-dependent. For applications where metal contamination is a critical concern and environmental impact is a priority, metal-free methods offer a compelling advantage.[2] Conversely, when high efficiency and rapid synthesis are paramount, copper-catalyzed reactions often provide a more direct route to the desired isoxazole derivatives.[5] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision based on the specific requirements of your research and development goals.

References

The Multifaceted Biological Activities of Methyl Isoxazole-5-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Among its derivatives, analogs of methyl isoxazole-5-carboxylate have emerged as a promising class of compounds with a wide spectrum of therapeutic potential. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in ongoing research and drug development efforts. The inherent chemical properties of the isoxazole ring, including its electronic nature and ability to form various non-covalent interactions, make it a valuable pharmacophore in the design of novel therapeutic agents.[1]

Anticancer Activity: Targeting Proliferation and Survival Pathways

This compound analogs have demonstrated significant potential as anticancer agents across a range of human cancer cell lines. Their mechanisms of action are diverse, involving the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.

A notable area of investigation has been the development of isoxazole derivatives as kinase inhibitors. For instance, a series of 4-arylamido-5-methylisoxazole derivatives have been synthesized and identified as highly selective inhibitors of FMS-like tyrosine kinase 3 (FLT3).[2] Compound 7d from this series showed potent inhibitory activity against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML).[2]

In other studies, isoxazole-piperazine hybrids have been evaluated for their cytotoxicity against liver and breast cancer cells.[3] Compounds 5l-o from this series exhibited potent cytotoxicity with IC50 values in the low micromolar to nanomolar range.[3] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest, mediated through the modulation of the Akt and p53 signaling pathways.[3]

Furthermore, isoxazole-carboxamide derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, including melanoma (B16F1), colon cancer (Colo205), and liver cancer (HepG2).[4] Compound 2e was particularly potent against the B16F1 melanoma cell line, with an IC50 value comparable to the standard chemotherapeutic drug doxorubicin.[4]

Comparative Anticancer Potency (IC50 Values)
Compound IDCancer Cell LineIC50 (µM)Reference
7d FLT3 (enzymatic assay)0.106[2]
7d FLT3-ITD (enzymatic assay)0.301[2]
2a Colo205 (colon)9.179[4]
2a HepG2 (liver)7.55[4]
2e B16F1 (melanoma)0.079[4]
5a Huh7 (liver)19.9[3]
5l Huh7 (liver)3.7[3]
5m Huh7 (liver)2.5[3]
5o Huh7 (liver)1.8[3]
5l Mahlavu (liver)1.1[3]
5m Mahlavu (liver)0.8[3]
5o Mahlavu (liver)0.3[3]
5l MCF-7 (breast)1.9[3]
5m MCF-7 (breast)1.5[3]
5o MCF-7 (breast)0.9[3]
Experimental Protocols

Cytotoxicity Assay (MTS/MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period, typically 48-72 hours.

  • Reagent Incubation: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Absorbance Reading: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing the Mechanism of Action

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Proliferation Proliferation FLT3->Proliferation Activation Akt Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition p53 p53 p53->Apoptosis Induction Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Induction Oxidative_Stress Oxidative_Stress Oxidative_Stress->Apoptosis Induction Isoxazole_Analog_1 Isoxazole Analog (e.g., Cmpd 7d) Isoxazole_Analog_1->FLT3 Inhibition Isoxazole_Analog_2 Isoxazole Analog (e.g., Cmpd 5m, 5o) Isoxazole_Analog_2->Akt Inhibition Isoxazole_Analog_2->p53 Activation Isoxazole_Analog_2->Oxidative_Stress Induction

Caption: Anticancer mechanisms of isoxazole analogs.

Anti-inflammatory Activity

Several this compound analogs have been reported to possess potent anti-inflammatory properties. These effects have been demonstrated in various in vivo models of inflammation.

For example, the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) was shown to be highly effective in a carrageenan-induced paw edema model in mice.[5] When applied topically, MZO-2 also significantly reduced ear edema in a mouse model of contact sensitivity to oxazolone, with an efficacy comparable to the immunosuppressive drug tacrolimus.[5] Further studies on amides of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid also revealed strong anti-inflammatory effects.[6][7]

Comparative Anti-inflammatory Activity
CompoundModelEffectReference
MZO-2 Carrageenan-induced paw edema (mice)Potent inhibition of inflammation[5]
MZO-2 Contact sensitivity to oxazolone (mice)Significant reduction in ear edema[5]
p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid Not specifiedStrong anti-inflammatory effect[6]
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid Not specifiedStrong anti-inflammatory effect[6]
Experimental Protocols

Carrageenan-Induced Paw Edema:

  • Animal Model: Typically performed in rats or mice.

  • Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the paw.

  • Paw Volume Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control (vehicle-treated) group.

Antimicrobial and Antitubercular Activities

The isoxazole scaffold is a key component of several clinically used antibiotics, and novel analogs continue to be explored for their antimicrobial potential. Studies have shown that derivatives of this compound exhibit activity against a range of bacteria and fungi.

For instance, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed inhibitory activity against various fungal strains, including Fusarium graminearum and Botrytis cinerea.[8] Other isoxazole derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9][10]

Notably, 5-methylisoxazole-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv.[10] Several compounds in this series, particularly compounds 10 and 14 , displayed significant activity with low micromolar MIC values.[10]

Comparative Antimicrobial and Antitubercular Potency (MIC Values)
Compound IDMicrobial StrainMIC (µg/mL)MIC (µM)Reference
General Isoxazoles Candida albicans6 - 60-[11]
General Isoxazoles Bacillus subtilis10 - 80-[11]
General Isoxazoles Escherichia coli30 - 80-[11]
Compound 9 M. tuberculosis H37Rv-6.25[10]
Compound 10 M. tuberculosis H37Rv-3.125[10]
Compound 13 M. tuberculosis H37Rv-6.25[10]
Compound 14 M. tuberculosis H37Rv-3.125[10]
Experimental Protocols

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity:

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.

  • Compound Dilution and Inoculation: The test compounds are serially diluted in a 96-well plate, and each well is inoculated with the mycobacterial suspension.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Isoxazole Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (MTS/MTT) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50, MIC calculation) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Compound Identification of Lead Compounds SAR->Lead_Compound

Caption: General workflow for drug discovery of isoxazole analogs.

Conclusion

Analogs of this compound represent a versatile and highly promising class of compounds in drug discovery. The accumulated experimental data clearly demonstrates their potential in oncology, inflammation, and infectious diseases. The structure-activity relationships derived from these studies offer a roadmap for the rational design of next-generation isoxazole-based therapeutics with enhanced potency and selectivity. The detailed methodologies and pathway analyses provided in this guide are intended to support and accelerate further research in this exciting field.

References

A Comparative Guide to the Synthesis of Isoxazole Derivatives: Ultrasound-Assisted vs. Conventional Heating Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ongoing pursuit of more efficient, cost-effective, and environmentally friendly synthetic methodologies is therefore of paramount importance. This guide provides an objective comparison between a novel ultrasound-assisted synthetic protocol and a conventional heating method for the preparation of 5-arylisoxazole derivatives. The data and protocols presented are intended to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators—reaction time and product yield—for the synthesis of a series of 5-arylisoxazole derivatives via ultrasound irradiation versus conventional heating. The data clearly demonstrates the significant advantages of the ultrasound-assisted approach in terms of both reaction speed and efficiency.[1][2]

ProductSubstituent (Ar)Ultrasound-Assisted ProtocolConventional Heating Protocol
3a 4-ClC6H430 min, 93% yield 1.5 h, 78% yield
3b 4-BrC6H430 min, 96% yield 1.5 h, 80% yield
3c 4-FC6H435 min, 91% yield 2.0 h, 75% yield
3d 4-CH3C6H440 min, 89% yield 2.0 h, 72% yield
3e 4-CH3OC6H445 min, 84% yield 2.5 h, 65% yield
3f 3-BrC6H430 min, 92% yield 1.5 h, 76% yield
3g 2-ClC6H435 min, 88% yield 2.0 h, 70% yield
3h 2,4-Cl2C6H330 min, 95% yield 1.0 h, 79% yield
3i C6H545 min, 86% yield 2.5 h, 68% yield
3j 3-NO2C6H430 min, 90% yield 1.0 h, 74% yield
3k 4-NO2C6H430 min, 94% yield 1.0 h, 78% yield
3l 2-Naphthyl40 min, 85% yield 2.0 h, 56% yield

Experimental Protocols

The following are the detailed experimental procedures for the synthesis of 5-arylisoxazoles via both the novel ultrasound-assisted method and the conventional heating alternative.

Novel Protocol: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles

This protocol describes a catalyst-free, ultrasound-promoted reaction that offers high yields and significantly reduced reaction times.[1][2]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ethanol (5 mL)

  • Ultrasonic bath

Procedure:

  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath and irradiate with ultrasound.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The precipitate is collected by suction filtration to yield the final product, which can be further purified by recrystallization from ethanol if necessary.

Established Alternative: Conventional Heating Synthesis of 5-Arylisoxazoles

This protocol outlines the traditional approach, which relies on thermal energy to drive the reaction.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ethanol (5 mL)

  • Reflux condenser

Procedure:

  • In a 25-mL round-bottom flask equipped with a reflux condenser, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by suction filtration. The product can be purified by recrystallization from ethanol.

Visualizations

The following diagrams illustrate the chemical pathway and a comparison of the experimental workflows.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 3-(Dimethylamino)-1-arylprop-2-en-1-one C Reaction in Ethanol A->C B Hydroxylamine Hydrochloride B->C D 5-Arylisoxazole C->D Cyclization

Caption: Reaction pathway for the synthesis of 5-arylisoxazoles.

G cluster_ultrasound Ultrasound-Assisted Workflow cluster_conventional Conventional Heating Workflow US_Start Mix Reactants in Ethanol US_React Ultrasonic Irradiation (30-45 min) US_Start->US_React US_Isolate Filter and Isolate Product US_React->US_Isolate CH_Start Mix Reactants in Ethanol CH_React Reflux with Heating (1.0-2.5 hours) CH_Start->CH_React CH_Isolate Filter and Isolate Product CH_React->CH_Isolate

Caption: Comparison of experimental workflows.

Conclusion

The presented data and protocols clearly indicate that the ultrasound-assisted synthesis of 5-arylisoxazoles is a superior method compared to conventional heating. The primary advantages of the novel protocol are the dramatic reduction in reaction times and a consistent increase in product yields. Furthermore, the ultrasound method operates at ambient temperature, offering potential energy savings and aligning with the principles of green chemistry. For research and development settings where efficiency, throughput, and sustainability are critical, the ultrasound-assisted protocol presents a compelling alternative to traditional synthetic approaches for this important class of heterocyclic compounds.

References

Unraveling the Biological Potency of Isoxazole's Constitutional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of constitutional isomers of isoxazole, focusing on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to be an invaluable resource for those engaged in the discovery and development of novel therapeutics.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit remarkably different biological profiles. This guide will delve into a comparative analysis of diaryl-substituted isoxazoles, specifically focusing on the 3,4- and 3,5-disubstituted regioisomers as potent anticancer agents that target tubulin polymerization.

Comparative Anticancer Activity: 3,4-Diarylisoxazoles versus 3,5-Diarylisoxazoles

Recent studies have highlighted the potential of diarylisoxazoles as analogs of the natural product Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. The spatial arrangement of the aryl rings on the isoxazole core is a critical determinant of their biological activity.

A comparative study of 3,4-diarylisoxazoles and 3,5-diarylisoxazoles has revealed that both isomers can act as effective cytotoxic agents against various cancer cell lines. However, the 4,5-diarylisoxazole scaffold has been reported to exhibit greater antimitotic activity in some contexts. The data presented below is a synthesis from studies on CA-4 analogs, illustrating the potent activity of these isoxazole isomers.

Compound TypeCancer Cell LineCytotoxicity (IC50)Tubulin Polymerization Inhibition (IC50)Reference
3,4-Diarylisoxazole Analog A549 (Lung Carcinoma)Nanomolar rangeMicromolar range[1]
3,4-Diarylisoxazole Analog MCF7 (Breast Adenocarcinoma)Nanomolar rangeMicromolar range[1]
3,5-Diarylisoxazole Analog A549 (Lung Carcinoma)Nanomolar rangeNot explicitly stated for direct comparison[1]
3,5-Diarylisoxazole Analog MCF7 (Breast Adenocarcinoma)Nanomolar rangeNot explicitly stated for direct comparison[1]
4,5-Diarylisoxazole Analog (VER-52296/NVP-AUY922) Various Human Cancer Cell LinesAverage GI50 of 9 nMHsp90 FP binding IC50 = 21 nM[2]

Note: The data is compiled from studies on different, albeit structurally related, diarylisoxazole analogs of CA-4 and other bioactive isoxazoles. Direct head-to-head IC50 values for tubulin polymerization inhibition for both 3,4- and 3,5-isomers from a single study were not available in the provided search results. The 4,5-diarylisoxazole example targets Hsp90, another key anticancer target.

The high potency of these compounds, with IC50 values in the nanomolar range for cytotoxicity, underscores their potential as anticancer drug candidates. The primary mechanism of action for many of these diarylisoxazole isomers is the inhibition of tubulin polymerization, a critical process for cell division.[1][3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter that binds to polymerized tubulin.

  • Compound Incubation: Add the isoxazole isomers at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot fluorescence intensity against time. The rate of polymerization and the maximum polymer mass can be determined. The IC50 for tubulin polymerization inhibition is calculated from the dose-response curve.[4][5][6]

Signaling Pathways and Mechanisms of Action

Diarylisoxazole-based tubulin inhibitors exert their anticancer effects by disrupting microtubule dynamics, which in turn activates downstream signaling pathways leading to cell cycle arrest and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are key players in these processes.[7]

Experimental Workflow for Evaluating Anticancer Isoxazoles

The following diagram illustrates a typical workflow for the discovery and evaluation of novel isoxazole-based anticancer agents.

G Experimental Workflow for Anticancer Isoxazole Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Isoxazole Isomers Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity Lead Identification Target_Assay Target-Based Assays (e.g., Tubulin Polymerization) Cytotoxicity->Target_Assay Cell_Cycle Cell Cycle Analysis Target_Assay->Cell_Cycle Mechanism Elucidation Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling Xenograft Xenograft Models Signaling->Xenograft Lead Optimization & Preclinical Toxicity Toxicity Studies Xenograft->Toxicity

Workflow for Anticancer Isoxazole Evaluation
MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Disruption of microtubule dynamics can lead to the activation of this pathway, which can have context-dependent effects on cell fate.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

MAPK/ERK Signaling Cascade
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that is often triggered by cellular stressors, including microtubule disruption by anticancer drugs. Activation of the JNK pathway is frequently associated with the induction of apoptosis.

JNK_Pathway JNK Signaling Pathway Stress Cellular Stress (e.g., Tubulin Inhibition) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

JNK Stress-Activated Pathway

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl Isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development. This guide provides a comparative overview of analytical techniques for assessing the purity of Methyl isoxazole-5-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance of various analytical methods in determining the purity of this compound.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesCommon Impurities Detected
HPLC (UV) >99.0~0.01%~0.03%High precision, robust for routine analysis.Starting materials, isomeric impurities (e.g., Methyl 3-methylisoxazole-4-carboxylate), 5-isoxazolone byproduct.
GC-MS >99.5~0.001%~0.003%High sensitivity, excellent for volatile impurities.Residual solvents, volatile byproducts.
qNMR (¹H NMR) 98.0 - 99.9~0.1%~0.3%Absolute quantification without a specific reference standard of the analyte.Structural isomers, non-volatile impurities.

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail the methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the purity determination of non-volatile organic compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized this compound sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-624, 60 m x 0.53 mm, 3.0 µm film thickness)[1][2]

  • Data acquisition and processing software

Reagents:

  • Suitable solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity is determined by the area percentage of the main peak in the TIC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., Maleic anhydride)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Evaluation synth Synthesized Methyl isoxazole-5-carboxylate hplc HPLC Analysis synth->hplc Non-volatile Impurities gcms GC-MS Analysis synth->gcms Volatile Impurities qnmr qNMR Analysis synth->qnmr Absolute Purity data Purity Data (Quantitative) hplc->data impurities Impurity Profile (Qualitative) hplc->impurities gcms->data gcms->impurities qnmr->data qnmr->impurities

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Logical Relationship of Analytical Techniques

G cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_purity Purity Assessment hplc HPLC purity Overall Purity & Impurity Profile hplc->purity Separation-based gc GC-MS gc->purity Separation-based nmr qNMR nmr->purity Structure-based (Absolute)

Caption: Interrelationship of analytical techniques for a comprehensive purity profile.

Comparison with Alternatives

This compound is a versatile building block. However, depending on the desired biological target and synthetic strategy, other isoxazole derivatives or bioisosteric replacements might be considered. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored as an unnatural amino acid for incorporation into peptides.[3] The choice of an alternative often depends on factors like synthetic accessibility, desired physicochemical properties, and biological activity. A direct comparison of performance would be application-specific and require dedicated biological assays. Isoxazole derivatives, in general, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

References

A Comparative Guide to the X-ray Crystallography of Methyl Isoxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for various methyl isoxazole-5-carboxylate derivatives. The isoxazole scaffold is a prominent feature in many biologically active compounds, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document summarizes key crystallographic parameters, details common experimental protocols, and visualizes the crystallographic workflow.

Comparative Crystallographic Data

The following table presents a summary of the crystallographic data for several this compound derivatives, allowing for a direct comparison of their solid-state structures.

ParameterMethyl 4-amino-3- methoxyisoxazole-5-carboxylate[3]Methyl 3-phenylisoxazole- 5-carboxylate[4]Methyl 5-(1-benzofuran-2-yl) isoxazole-3-carboxylate[5]
Chemical Formula C₆H₈N₂O₄C₁₁H₉NO₃C₁₃H₉NO₄
Molecular Weight 172.14 g/mol 203.19 g/mol 243.21 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPbca
Unit Cell Dimensions
a (Å)11.3312 (4)12.2275 (18)11.5170 (6)
b (Å)7.2091 (3)13.604 (2)8.7431 (4)
c (Å)9.4276 (3)5.8746 (9)22.2595 (13)
α (°)909090
β (°)108.348 (1)97.011 (3)90
γ (°)909090
Volume (ų) 730.54 (5)969.9 (3)2241.4 (2)
Z 448
Temperature (K) 100296296
Radiation Mo KαMo KαMo Kα
Reflections Collected 6475Not ReportedNot Reported
Independent Reflections 1672Not Reported1729
R-int 0.026Not ReportedNot Reported
Final R indices [I > 2σ(I)] R1 = 0.0385, wR2 = 0.1005Not ReportedR1 = 0.051, wR2 = 0.128
Goodness-of-fit on F² 1.05Not Reported1.04

Experimental Protocols

The determination of the crystal structure of this compound derivatives by X-ray crystallography involves several key stages, from crystal growth to structure refinement.[6][7]

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.[6] Common techniques for small organic molecules like isoxazole derivatives include:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container.[8][9] The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.[8][9] This method was used for the crystallization of Methyl 3-phenylisoxazole-5-carboxylate from dichloromethane[4].

  • Vapor Diffusion: This technique involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble.[9][10] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[9][10]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature.[9][11] The solution is then allowed to cool slowly, which decreases the solubility of the compound and promotes the growth of crystals.[9][11]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.[12]

  • Mounting: A single crystal of appropriate size (typically > 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[6][12]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[13][14][15] Modern diffractometers use area detectors like CCDs to capture the diffraction spots.[14] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[14][16]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to obtain the structure factor amplitudes.[14]

  • Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are commonly employed.[6][17]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[17][18][19] This iterative process adjusts atomic coordinates, displacement parameters, and other variables to improve the agreement between the observed and calculated structure factors.[16][18]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart of the X-ray crystallography process.

Logical Relationship in Structure Refinement

The refinement process aims to minimize the difference between observed and calculated diffraction data by adjusting the atomic model.

refinement_logic model Initial Atomic Model calc_sf Calculate Structure Factors (Fc) model->calc_sf comparison Compare Fo and Fc (Least Squares) calc_sf->comparison obs_sf Observed Structure Factors (Fo) obs_sf->comparison refine Refine Model Parameters (Coordinates, B-factors) comparison->refine converged Convergence? refine->converged converged->calc_sf No final_model Final Crystal Structure converged->final_model Yes

Caption: The iterative cycle of crystallographic refinement.

References

Comparative Docking Analysis of Isoxazole-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of in silico docking studies of isoxazole-based inhibitors against several key protein targets implicated in various diseases. The data presented herein, summarized from recent scientific literature, offers valuable insights for researchers, scientists, and drug development professionals in the rational design of novel therapeutics.

Data Presentation: A Comparative Look at Inhibitor Performance

The following tables summarize the quantitative data from various docking and in vitro studies, providing a comparative perspective on the binding affinities and inhibitory concentrations of different isoxazole derivatives.

Table 1: Isoxazole-Based Inhibitors of Cytochrome P450 (CYP450) Enzymes

Isoxazole DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesReference
4-OH phenyl isoxazoleCYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6Good docking scoreNot Specified[1]
4-F phenyl isoxazoleCYP1A2Good docking scoreNot Specified[1]
3-NO2 phenyl isoxazoleCYP1A2Good docking scoreNot Specified[1]
Reference: KetoconazoleCYP450-7.5Asp237, Asp110[2]
Reference: GemcitabineCYP450-6.2Ser129, Gly130, Asp110[2]

Table 2: Isoxazole-Based Inhibitors of Heat Shock Protein 90 (Hsp90)

Isoxazole DerivativeBinding Energy (kcal/mol)IC50Key Interacting ResiduesReference
ZINC Compound 1-8.42Not SpecifiedAsp93, Gly97, Lys58, Asn51, Asp54[3]
ZINC Compound 2-8.00 to -8.42Not SpecifiedGly97, Asn51, Lys58[3]
Compound 5Not Specified14 µM (cytotoxicity)Not Specified[4]
Luminespib (Reference)-7.9521 nMNot Specified[3][4]

Table 3: Isoxazole-Based Inhibitors of Carbonic Anhydrase (CA)

Isoxazole DerivativeBinding Affinity (ΔGbind kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound AC2-13.53112.3 ± 1.6Not Specified[5]
Compound AC3-12.49228.4 ± 2.3Not Specified[5]
Acetazolamide (Standard)Not Specified18.6 ± 0.5Not Specified[5]

Table 4: Isoxazole-Based Inhibitors of Cyclooxygenase-2 (COX-2)

Isoxazole DerivativeBinding Energy (kcal/mol)IC50Selectivity Index (COX-1/COX-2)Key Interacting ResiduesReference
Compound C6Not Specified0.74 ± 0.10 µM113.19Val523, Phe518, Arg513, Ser353, Leu352, His90[6]
Compound C5Not Specified0.82 ± 0.04 µM100.93Not Specified[6]
Compound C3Not Specified0.98 ± 0.05 µM85.47Not Specified[6]
IXZ3Not Specified0.95 µMNot SpecifiedNot Specified[7][8][9]
Celecoxib (Reference)Not Specified0.05 ± 0.01 µM302Not Specified[6]

Experimental Protocols: A Closer Look at the Methodologies

The following section details a generalized, yet comprehensive, experimental protocol for performing comparative molecular docking studies as synthesized from the methodologies reported in the cited literature.

General Protocol for Comparative Molecular Docking

1. Protein Preparation:

  • Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the protein structure.

  • Protonation: Hydrogen atoms are added to the protein structure, and charges are assigned. This step is crucial for accurate simulation of electrostatic interactions.

  • File Format Conversion: The prepared protein structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the isoxazole-based inhibitors are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., Universal Force Field - UFF) to obtain a low-energy conformation.

  • File Format Conversion: The optimized 3D ligand structures are saved in the appropriate format for the docking software.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Docking Execution: The docking simulation is performed using software such as AutoDock, PyRx, or MOE. The software explores various possible binding poses of the ligand within the protein's active site and calculates the binding affinity for each pose.

4. Analysis of Docking Results:

  • Binding Affinity Evaluation: The docking results are ranked based on the predicted binding energy or docking score. A more negative value generally indicates a stronger binding affinity.

  • Pose Analysis: The binding poses of the ligands with the lowest binding energies are visually inspected to analyze the interactions with the protein's active site residues.

  • Interaction Mapping: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein are identified and analyzed. These interactions provide insights into the molecular basis of inhibition.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the isoxazole-based inhibitors and a typical workflow for computational docking studies.

G cluster_0 CYP450-Mediated Drug Metabolism Drug Lipophilic Drug (e.g., Xenobiotic) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Metabolite Oxidized Metabolite (More Hydrophilic) CYP450->Metabolite Excretion Excretion Metabolite->Excretion Isoxazole Isoxazole Inhibitor Isoxazole->CYP450

Caption: CYP450-Mediated Drug Metabolism and Inhibition.

G cluster_1 PARP-Mediated DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Polymer Synthesis PARP->PAR Repair Recruitment of Repair Proteins PAR->Repair Resolution DNA Repair Repair->Resolution Isoxazole Isoxazole Inhibitor Isoxazole->PARP G cluster_2 Hsp90 Chaperone Cycle and Inhibition Unfolded_Protein Unfolded Client Protein Hsp90 Hsp90 Unfolded_Protein->Hsp90 Complex Hsp90-Client Complex Hsp90->Complex ATP Binding ATP ATP Folded_Protein Folded/Active Protein Complex->Folded_Protein ATP Hydrolysis Isoxazole Isoxazole Inhibitor Isoxazole->Hsp90 Blocks ATP Binding G cluster_3 COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Pain & Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Inhibitor Isoxazole->COX2 G cluster_4 Computational Docking Workflow Protein_Prep Protein Preparation (PDB Download, Cleaning) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis (Binding Energy, Pose) Docking->Analysis Interaction_Analysis Interaction Analysis (Key Residues) Analysis->Interaction_Analysis

References

Safety Operating Guide

Navigating the Disposal of Methyl Isoxazole-5-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Methyl isoxazole-5-carboxylate, a heterocyclic compound often utilized in medicinal chemistry, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Quantitative Data Summary

For quick reference, the table below summarizes key identifiers for this compound.

IdentifierValue
Chemical NameThis compound
Molecular FormulaC₅H₅NO₃
CAS Number15055-81-9[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The recommended procedure is to engage a licensed professional waste disposal service.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Segregation:

    • Isolate waste containing this compound from other waste streams.

    • Do not mix it with incompatible materials. While specific incompatibility data is not available, as a general precaution, avoid mixing it with strong acids, bases, or oxidizing agents.

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: "15055-81-9"

      • An indication of the hazards (e.g., "Irritant")

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from heat sources and direct sunlight.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.

    • Follow their specific instructions for packaging and documentation. The standard procedure is disposal via incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Generated Waste (this compound) B Isolate and Segregate from other waste streams A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Clearly - Chemical Name - CAS Number - Hazards C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Certified Waste Disposal Service E->F G Package and Document per Vendor Instructions F->G H Proper Disposal (e.g., Incineration) G->H

Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Methyl isoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Methyl isoxazole-5-carboxylate (CAS No. 15055-81-9) in a laboratory setting. The following procedures are based on the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific and general best practices for laboratory safety.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous at its supplied concentration, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment for various handling scenarios.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling and Weighing Safety glasses with side shieldsNitrile glovesLaboratory coatNot required under normal use with adequate ventilation.
Preparing Solutions Chemical safety gogglesNitrile glovesLaboratory coatNot required under normal use with adequate ventilation.
Spill Cleanup Chemical safety gogglesNitrile glovesLaboratory coatUse a NIOSH-approved respirator if dust is generated and ventilation is inadequate.
Heating or Reactions Chemical safety goggles and face shieldNitrile glovesLaboratory coatWork in a fume hood.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound and includes the CAS number 15055-81-9.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

3. Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid contact with skin and eyes.[1]

4. Experimental Use:

  • Ensure that all experimental setups are secure and properly assembled.

  • If heating the compound or running reactions, do so within a chemical fume hood.

  • Have an emergency plan and the necessary spill cleanup materials readily available.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • All solutions and reaction mixtures containing this compound should be collected in a designated, properly labeled hazardous waste container.

  • Do not dispose of chemical waste down the drain.

2. Contaminated Materials:

  • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.

  • Contaminated lab coats should be professionally laundered. Do not take them home.

3. Empty Containers:

  • Rinse empty containers with a suitable solvent three times.

  • Collect the rinseate as hazardous chemical waste.

  • Deface the label on the empty container before disposal in accordance with institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in the laboratory.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store in a Cool, Dry, Well-Ventilated Area Receive_Inspect->Store If container is intact Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Compound Weigh & Prepare Solution Work_in_Hood->Handle_Compound Perform_Experiment Perform Experiment Handle_Compound->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE

Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.